Alcohol oxidase
Description
The exact mass of the compound Oxidase, alcohol is 191.188529040 g/mol and the complexity rating of the compound is 44.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-aminoacetic acid;butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10.C2H5NO2/c2*1-3-4-2;3-1-2(4)5/h2*3-4H2,1-2H3;1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNDNBULVLKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC.CCCC.C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920211 | |
| Record name | Glycine--butane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9073-63-6 | |
| Record name | Alcohol oxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine--butane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxidase, alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Alcohol Oxidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of alcohol oxidase, a flavoenzyme with significant applications in biotechnology and diagnostics. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's catalytic processes, structural features, and substrate specificity. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and development.
Introduction to this compound
This compound (AOX, EC 1.1.3.13) is a flavoprotein that catalyzes the oxidation of primary short-chain alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] The enzyme is predominantly found in methylotrophic yeasts such as Pichia pastoris and Hansenula polymorpha, where it plays a crucial role in methanol metabolism.[3] The high expression levels of AOX in these yeasts, particularly under methanol induction, make them a valuable source for this enzyme.[4]
Structurally, this compound is a homo-octameric protein, with each subunit containing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[5] The enzyme belongs to the glucose-methanol-choline (GMC) family of oxidoreductases.
Core Mechanism of Action
The catalytic mechanism of this compound proceeds via a two-step process involving a reductive and an oxidative half-reaction. This mechanism is characteristic of many flavoprotein oxidases.
Reductive Half-Reaction: Alcohol Oxidation
In the first half-reaction, the alcohol substrate binds to the active site of the enzyme. A hydride ion is then transferred from the α-carbon of the alcohol to the N5 position of the isoalloxazine ring of the FAD cofactor. This results in the oxidation of the alcohol to an aldehyde and the reduction of FAD to FADH₂. This step is generally considered to be the rate-limiting step in the overall reaction.
Oxidative Half-Reaction: FAD Reoxidation
In the second half-reaction, the reduced FADH₂ cofactor is reoxidized by molecular oxygen. This process involves the transfer of two electrons from FADH₂ to O₂, resulting in the formation of hydrogen peroxide (H₂O₂) and the regeneration of the oxidized FAD cofactor, allowing the enzyme to begin another catalytic cycle.
The overall reaction can be summarized as follows:
R-CH₂OH + O₂ → R-CHO + H₂O₂
Structural Features and Active Site
The crystal structure of this compound from Pichia pastoris reveals a homo-octameric assembly. Each monomer consists of an FAD-binding domain and a substrate-binding domain. The active site is located in a cavity near the FAD cofactor. The size and shape of this active site cavity are key determinants of the enzyme's substrate specificity, with a preference for small primary alcohols due to steric hindrance from bulky amino acid residues.
Quantitative Data: Kinetics and Substrate Specificity
The catalytic efficiency of this compound varies with the substrate. The enzyme exhibits the highest affinity for methanol, with a decreasing affinity for longer-chain primary alcohols. The following tables summarize the kinetic parameters for alcohol oxidases from different sources.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference(s) |
| Methanol | Pichia pastoris | 0.6 - 1.0 | 2.27 - 4.5 | 2.27 - 7.5 | |
| Methanol | Hansenula polymorpha | 0.23 - 0.62 | - | - | |
| Ethanol | Pichia pastoris | 9.0 | - | - | |
| Ethanol | Hansenula polymorpha | 16.2 | - | - | |
| n-Propanol | Hansenula polymorpha | 66 | - | - | |
| n-Butanol | Hansenula polymorpha | 166 | - | - |
Table 1: Kinetic Parameters of Short-Chain Alcohol Oxidases
| Substrate | Relative Activity (%) | Enzyme Source | Reference(s) |
| Methanol | 100 | Hansenula polymorpha | |
| Ethanol | 92 | Hansenula polymorpha | |
| n-Propanol | 72 | Hansenula polymorpha | |
| n-Butanol | 57 | Hansenula polymorpha | |
| Benzyl Alcohol | 81 | Hansenula polymorpha |
Table 2: Relative Substrate Specificity of Hansenula polymorpha this compound
Experimental Protocols
Purification of Recombinant this compound from Pichia pastoris
This protocol outlines the basic steps for the purification of this compound from a P. pastoris expression system.
-
Cell Culture and Induction: Grow the recombinant P. pastoris strain in a suitable medium. Induce the expression of this compound by adding methanol to the culture.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM PMSF and 1 mM EDTA). Disrupt the cells using methods such as bead beating or high-pressure homogenization.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Chromatography:
-
Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), use an appropriate affinity chromatography resin (e.g., Ni-NTA agarose) for initial purification.
-
Ion-Exchange Chromatography: Further purify the protein using an anion-exchange column (e.g., Q-Sepharose) with a salt gradient (e.g., 0-1 M NaCl).
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 200) to separate the protein based on size and obtain a highly pure sample.
-
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
Spectrophotometric Assay of this compound Activity
This continuous spectrophotometric assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 10 mg/mL in water).
-
Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL in phosphate buffer).
-
Substrate solution (e.g., 1 M methanol in water).
-
This compound sample.
Procedure:
-
In a cuvette, combine 800 µL of phosphate buffer, 100 µL of ABTS solution, and 50 µL of HRP solution.
-
Add 50 µL of the this compound sample and mix gently.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately monitor the increase in absorbance at 420 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the this compound activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydrogen peroxide per minute under the specified conditions.
This compound Activity Assay using a Clark-Type Oxygen Electrode
This method directly measures the consumption of oxygen during the oxidation of the alcohol substrate.
Apparatus:
-
A Clark-type oxygen electrode connected to a suitable meter.
-
A temperature-controlled reaction vessel with a magnetic stirrer.
Reagents:
-
Air-saturated 100 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate solution (e.g., 1 M methanol in water).
-
This compound sample.
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer (100% saturation) and a solution of sodium dithionite (0% saturation).
-
Add a known volume of air-saturated phosphate buffer to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with constant stirring.
-
Record the stable baseline of oxygen concentration.
-
Add a small volume of the this compound sample to the vessel and allow the signal to stabilize.
-
Initiate the reaction by adding a known concentration of the substrate.
-
Record the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.
-
Calculate the activity based on the known initial concentration of dissolved oxygen in the buffer at that temperature and pressure.
Mandatory Visualizations
Catalytic Cycle of this compound
Caption: The catalytic cycle of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for this compound characterization.
References
- 1. interchim.fr [interchim.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Immobilization of Pichia pastoris cells containing this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of this compound from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of the FAD Cofactor in Alcohol Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the flavin adenine dinucleotide (FAD) cofactor's indispensable role in the structure, function, and regulation of alcohol oxidase (AOX). We will explore the catalytic mechanism, the structural basis of FAD interaction, and the physiological modulation of enzyme activity through cofactor modification. Detailed experimental protocols and quantitative data are presented to support further research and application in drug development and biotechnology.
Structural Context of FAD in this compound
This compound (EC 1.1.3.13) is a homo-octameric flavoenzyme, meaning its mature, active form consists of eight identical protein subunits.[1] Each of these subunits cradles one non-covalently bound FAD molecule, which serves as the prosthetic group essential for catalysis.[1][2] The total molecular weight of the complex is approximately 600-670 kDa.[3][4]
The enzyme belongs to the glucose-methanol-choline (GMC) oxidoreductase superfamily, characterized by a conserved FAD-binding domain. This domain features a characteristic nucleotide-binding sequence motif, GXGXXG, which in Pichia pastoris is GGGSSG. Structural analyses, including crystal structure and cryo-electron microscopy, reveal that the FAD cofactor is deeply buried within each subunit, in an active site that is largely inaccessible to the surrounding solvent. This architecture is crucial for controlling substrate access and facilitating the precise electronic transfers required for catalysis.
The Catalytic Cycle: FAD as the Redox Hub
The primary function of the FAD cofactor is to act as the redox center, mediating the transfer of electrons from the alcohol substrate to molecular oxygen. The overall reaction catalyzed is:
Primary Alcohol + O₂ ⇌ Aldehyde + H₂O₂
This conversion occurs via a two-step mechanism involving two distinct half-reactions:
-
Reductive Half-Reaction: The alcohol substrate binds to the active site. A hydride ion (H⁻) is transferred from the alcohol's α-carbon to the isoalloxazine ring of the oxidized FAD cofactor. This reduces FAD to FADH₂, while the alcohol is oxidized to its corresponding aldehyde, which is then released. The reaction is initiated by a catalytic base, identified as a conserved histidine residue (His567 in AOX1), which abstracts a proton from the substrate's hydroxyl group.
-
Oxidative Half-Reaction: The reduced cofactor, FADH₂, reacts with molecular oxygen (O₂), the terminal electron acceptor. The FADH₂ is re-oxidized back to FAD, making it ready for another catalytic cycle. In the process, O₂ is reduced to hydrogen peroxide (H₂O₂).
This catalytic cycle demonstrates the central role of FAD as a stable electron carrier, cycling between its oxidized (FAD) and reduced (FADH₂) states.
Regulation of Activity via FAD Modification
In methylotrophic yeasts like Hansenula polymorpha and Pichia pastoris, AOX activity is fine-tuned through a unique, auto-catalytic modification of the FAD cofactor itself. The naturally occurring ribityl chain of FAD is converted to an arabityl chain, forming arabinoflavin adenine dinucleotide (a-FAD). This stereochemical change, occurring at the C2' carbon of the sugar chain, modulates the redox potential of the cofactor and significantly alters the enzyme's kinetic properties.
The presence of a-FAD has a distinct effect on catalysis:
-
Vmax: The maximal reaction velocity is slightly decreased.
-
Km: The Michaelis constant (Km) for methanol is significantly reduced, by approximately an order of magnitude. This increases the enzyme's affinity for its primary substrate.
This modification is physiologically relevant, as the proportion of a-FAD in the enzyme increases in environments with low methanol concentrations, allowing the yeast to maintain metabolic efficiency.
Quantitative Data on AOX Kinetic Parameters
The following table summarizes key kinetic parameters for this compound from various sources, illustrating the effects of mutation and the typical range of substrate affinity.
| Enzyme Source & Form | Substrate | Km (mM) | Vmax (µmol·min⁻¹·mg⁻¹) | Reference |
| Hansenula polymorpha (Wild Type) | Methanol | 0.62 | 27.4 | |
| Hansenula polymorpha (Mutant CA2) | Methanol | 2.48 | 66.7 | |
| Hansenula polymorpha (Mutant CA4) | Methanol | 1.10 | 31.3 | |
| Hansenula polymorpha (with a-FAD) | Methanol | ~10x lower than native | Slightly decreased | |
| Hansenula polymorpha DL-1 | Methanol | 0.23 | Not Specified | |
| Kloeckera sp. | Methanol | 0.44 | Not Specified |
Experimental Methodologies
Investigating the role of FAD in AOX involves several key experimental techniques. Detailed protocols for these core methods are outlined below.
Spectrophotometric Enzyme Activity Assay
This is the most common method for measuring AOX activity. It relies on a coupled reaction where the H₂O₂ produced by AOX is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The rate of color change is directly proportional to AOX activity.
Principle:
-
Alcohol + O₂ --(AOX)--> Aldehyde + H₂O₂
-
H₂O₂ + ABTS(reduced) --(HRP)--> 2H₂O + ABTS(oxidized) (Colored product)
Protocol:
-
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5.
-
ABTS Solution: 2 mM ABTS in phosphate buffer. The solution should be freshly prepared and saturated with O₂ by bubbling for ~5 minutes.
-
Peroxidase (HRP) Solution: 250 units/mL in cold buffer.
-
Substrate Solution: e.g., 1.0% (v/v) Methanol in ultrapure water.
-
Enzyme Solution: A solution of this compound diluted in cold phosphate buffer to a final concentration of ~0.01 unit/mL in the assay.
-
-
Procedure:
-
Prepare a reaction master mix in a 3 mL cuvette by combining 2.5 mL of ABTS solution and appropriate volumes of HRP and buffer.
-
Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer and zero the absorbance at 405 nm or 420 nm.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the substrate solution (e.g., Methanol).
-
Immediately add the diluted this compound solution, mix by inversion, and start monitoring the increase in absorbance over time (e.g., for 3-5 minutes).
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Enzyme activity (Units/mL) can be calculated using the molar extinction coefficient of oxidized ABTS. One unit is defined as the amount of enzyme that oxidizes 1.0 µmol of methanol per minute at pH 7.5 and 25°C.
-
Dissociation, Deflavination, and Reconstitution
Studying the role of FAD often requires preparing the FAD-free apoenzyme and reconstituting it with the native cofactor or an analog.
Protocol Outline:
-
Dissociation and Deflavination:
-
Incubate a purified, concentrated solution of multimeric this compound with a high concentration of a reducing agent like β-mercaptoethanol (e.g., ~0.7 M) for several hours at 4°C.
-
This treatment dissociates the octamer into inactive, FAD-free subunits.
-
Confirm dissociation and loss of FAD using techniques like size-exclusion chromatography (which separates the monomer from the octamer) and fluorescence spectroscopy (FAD fluorescence is quenched when bound to the protein).
-
-
Apoenzyme Purification:
-
Remove the dissociating agent (e.g., by dialysis or gel filtration) to allow the subunits to refold into an inactive multimeric apoprotein.
-
-
Reconstitution:
-
Incubate the purified apoprotein with a molar excess of FAD (or a FAD analog like a-FAD).
-
Catalytic activity can often be restored, sometimes requiring the presence of a substrate to induce the correct conformational change.
-
Monitor the reactivation by taking aliquots over time and measuring activity using the standard assay. Confirm FAD binding via fluorescence quenching.
-
Site-Directed Mutagenesis of the FAD-Binding Domain
To probe the function of specific amino acid residues within the FAD-binding site, site-directed mutagenesis is a powerful tool.
Protocol Outline:
-
Mutagenesis: Identify target residues in the FAD-binding domain (e.g., conserved glycines in the GXGXXG motif) from sequence alignments and structural models. Use a standard PCR-based site-directed mutagenesis kit to introduce point mutations into the AOX gene cloned in an expression vector.
-
Expression and Purification: Transform the mutated plasmid into a suitable expression host (e.g., E. coli or a yeast strain). Express and purify the mutant protein using standard chromatography techniques.
-
Characterization:
-
Activity: Measure the specific activity of the mutant enzyme using the standard assay and compare it to the wild-type enzyme.
-
FAD Content: Determine if the mutation affects FAD binding by measuring the absorbance spectrum of the purified protein (FAD has characteristic peaks at ~375 and 450 nm).
-
Stability: Assess the structural integrity and stability of the mutant protein. Mutations in the FAD-binding fold can lead to decreased protein stability and loss of the octameric structure. For example, replacing conserved glycines (G13, G15, G18) in the FAD-binding fold of Hansenula polymorpha AOX resulted in a loss of enzyme activity and reduced protein stability, although octamerization could still occur.
-
Conclusion
The FAD cofactor is not merely a passive participant but the dynamic heart of this compound function. It is the central mediator of redox catalysis, a critical component for protein folding and stability, and the target of a sophisticated regulatory mechanism that allows the enzyme to adapt to changing metabolic conditions. A thorough understanding of the FAD-AOX interaction, explored through the methodologies described herein, is fundamental for leveraging this powerful enzyme in biosensor development, green chemistry applications, and as a potential target in drug discovery.
References
- 1. Isolation and characterization of mutated alcohol oxidases from the yeast Hansenula polymorpha with decreased affinity toward substrates and their use as selective elements of an amperometric biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. Crystal structure of p-hydroxybenzoate hydroxylase reconstituted with the modified FAD present in this compound from methylotrophic yeasts: evidence for an arabinoflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state generation of hydrogen peroxide: kinetics and stability of this compound immobilized on nanoporous alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Microbial Powerhouse: A Technical Guide to Alcohol Oxidase from Yeasts and Fungi
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse world of alcohol oxidase (AOX), a flavoenzyme with significant applications in biotechnology and diagnostics. We delve into the primary microbial sources of this powerful enzyme, focusing on yeasts and fungi, and provide a comprehensive overview of its characteristics, the regulation of its production, and detailed methodologies for its study. This document is designed to be a core resource for professionals seeking to harness the catalytic potential of this compound.
Introduction to this compound
This compound (EC 1.1.3.13) is an enzyme that catalyzes the oxidation of primary short-chain alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This FAD-dependent enzyme is a key player in the methanol metabolism of methylotrophic yeasts, where it can be induced to exceptionally high levels, constituting up to 30% of the total soluble cellular protein.[3][4] Its ability to oxidize alcohols without the need for expensive cofactors like NAD+ makes it a highly attractive biocatalyst for various industrial applications.[5]
Primary Microbial Sources of this compound
A variety of yeast and fungal species are known to produce this compound. The most prominent and well-characterized sources are the methylotrophic yeasts, which utilize methanol as their sole source of carbon and energy. Filamentous fungi have also been identified as producers of this enzyme, although its physiological role in these organisms is less understood and not typically related to methanol metabolism.
Yeast Sources
Methylotrophic yeasts are the most prolific producers of this compound. Key genera include:
-
Pichia (including Komagataella) : Pichia pastoris (now also known as Komagataella phaffii) is arguably the most famous source of AOX. Its strong and tightly regulated AOX1 promoter is a cornerstone of recombinant protein expression systems. Other species like Pichia putida and Pichia-type yeasts are also notable producers.
-
Candida : Various Candida species, such as Candida boidinii and Candida tropicalis, are known to produce this compound. Long-chain alcohol oxidases have also been identified in Candida tropicalis.
-
Hansenula (Ogataea) : Hansenula polymorpha (now Ogataea polymorpha) and Ogataea minuta are thermotolerant methylotrophic yeasts that are significant sources of AOX.
Fungal Sources
While less common for high-yield production, several filamentous fungi also express alcohol oxidases:
-
Aspergillus : Species like Aspergillus niger are known to possess this compound, which is homologous to that found in yeasts. However, some Aspergillus species primarily utilize alcohol dehydrogenases for ethanol metabolism.
-
Penicillium : Penicillium purpurescens has been identified as a producer of this compound with distinct properties from yeast AOX, such as a tetrameric structure instead of the typical octameric form.
-
Wood-rotting fungi : Basidiomycetes such as Poria contigua and Phlebiopsis gigantea produce this compound, which is thought to be involved in lignin degradation by generating the hydrogen peroxide required by peroxidases.
Quantitative Data on this compound from Various Sources
The biochemical and physical properties of this compound can vary between different microbial sources. The following tables summarize key quantitative data for easy comparison.
Table 1: Molecular Properties of this compound from Different Microbial Sources
| Organism | Molecular Weight (kDa) | Subunit Structure | Subunit Molecular Weight (kDa) | Cofactor |
| Pichia pastoris | ~600-675 | Homo-octamer | ~74-80 | FAD |
| Pichia putida | ~600 | Octamer | ~74 | FAD |
| Ogataea polymorpha | ~620 | Octamer | Not specified | FAD |
| Candida sp. | ~600 | Not specified | Not specified | FAD |
| Penicillium purpurescens | Not specified | Tetramer | ~66 | Not specified |
| Candida tropicalis (Long-chain AOX) | Not specified | Dimer | ~70 | Flavin-type (not FAD) |
Table 2: Kinetic and Activity Data of this compound
| Organism | Specific Activity | Optimal pH | Optimal Temperature (°C) |
| Pichia pastoris | Not specified | 7.5 | 37-45 |
| Pichia putida | 10 - 50 µmol/min/mg protein | 8.5 - 9.0 | Not specified |
| Candida sp. | 7 - 20 U/mg | 7.5 - 9.0 | Not specified |
| Penicillium purpurescens | Not specified | 6.0 (for activity enhancement) | 40 (for activity enhancement) |
Regulation of this compound Expression
The expression of the this compound gene (AOX) is tightly regulated, particularly in methylotrophic yeasts. This regulation is a key factor in the high-level production of the enzyme.
The AOX1 Promoter in Pichia pastoris
The AOX1 promoter from P. pastoris is one of the most well-studied and widely used promoters in biotechnology. Its activity is primarily controlled by the carbon source present in the growth medium.
-
Induction : The promoter is strongly induced by methanol.
-
Repression : The presence of glucose or ethanol in the medium strongly represses the promoter's activity. Glycerol also causes catabolite repression.
-
Derepression : In the absence of repressive carbon sources, the promoter can be derepressed, leading to a low level of expression.
The regulation involves cis-acting elements such as upstream activation sequences (UAS) and upstream repression sites (URS).
Transcriptional Regulation in Ogataea minuta
In Ogataea minuta, the regulation of the AOX1 promoter involves several transcription factors. Deletion of genes encoding transcription factors like TRM1, TRM2, and MPP1 leads to decreased induction of the AOX1 promoter in the presence of methanol. These transcription factors appear to act through at least two independent pathways.
A simplified model of the signaling pathways regulating the AOX1 promoter in O. minuta is depicted below.
Caption: Regulation of the AOX1 promoter in Ogataea minuta.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of this compound from Pichia pastoris
This protocol is adapted from published procedures and provides a general workflow for obtaining purified AOX.
Caption: General workflow for the purification of this compound.
Detailed Steps:
-
Cell Culture and Harvest : Grow Pichia pastoris cells in a suitable medium with methanol as the sole carbon source to induce AOX expression. Harvest the cells by centrifugation.
-
Cell Lysis : Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Disrupt the cells using a method such as bead beating with glass beads.
-
Clarification : Centrifuge the cell lysate at high speed (e.g., 30,000 x g) to pellet cell debris.
-
Ammonium Sulfate Precipitation : Gradually add solid ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir on ice to precipitate the AOX.
-
Collection and Dialysis : Collect the precipitate by centrifugation and resuspend it in a minimal volume of buffer. Dialyze the resuspended pellet extensively against the same buffer to remove the ammonium sulfate.
-
Ion-Exchange Chromatography : Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephadex A-50) equilibrated with the buffer.
-
Elution : Elute the bound proteins with a linear gradient of sodium chloride (e.g., 0 to 0.5 M).
-
Fraction Analysis : Collect fractions and assay for this compound activity. Pool the active fractions.
-
Purity Assessment : Analyze the purity of the pooled fractions by SDS-PAGE and, if necessary, further purification steps like gel filtration chromatography can be performed.
Enzymatic Assay of this compound Activity
A common method for determining AOX activity is a spectrophotometric assay using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate in a coupled reaction with peroxidase.
Principle: this compound: R-CH₂OH + O₂ → R-CHO + H₂O₂ Peroxidase: H₂O₂ + ABTS (reduced) → 2H₂O + ABTS (oxidized, colored)
The rate of formation of the oxidized ABTS is monitored by measuring the increase in absorbance at 405 nm.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
2 mM ABTS solution in buffer
-
1.0% (v/v) Methanol solution
-
Peroxidase solution (e.g., 250 units/mL)
-
This compound sample (appropriately diluted)
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, ABTS solution, and peroxidase solution.
-
Equilibrate the mixture to 25°C in a spectrophotometer and zero the absorbance at 405 nm.
-
Initiate the reaction by adding the methanol solution.
-
Add the this compound sample to the cuvette, mix by inversion, and immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 5 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve.
-
One unit of this compound activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.
Caption: Workflow for the ABTS-based this compound activity assay.
Conclusion
Yeasts and fungi, particularly methylotrophic yeasts, are invaluable sources of this compound. The high expression levels, robust nature, and cofactor-independent activity of this enzyme make it a powerful tool in various biotechnological and pharmaceutical applications. A thorough understanding of its sources, properties, regulation, and the experimental methods for its study, as detailed in this guide, is crucial for researchers and scientists aiming to unlock its full potential. The continued exploration of microbial diversity will undoubtedly lead to the discovery of novel alcohol oxidases with unique and advantageous properties for future innovations.
References
- 1. This compound from the Methylotrophic Yeast Ogataea polymorpha: Isolation, Purification, and Bioanalytical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Crystal Structure of this compound from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on alcohol oxidases and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystal Structure of Pichia pastoris Alcohol Oxidase: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol oxidase (AOX) from the methylotrophic yeast Pichia pastoris is a key enzyme in methanol metabolism and a cornerstone of the widely used P. pastoris protein expression system. This flavoenzyme catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, utilizing molecular oxygen as an electron acceptor. Its expression is tightly regulated, induced by methanol to exceptionally high levels, where it can form crystalline arrays within the peroxisomes.[1][2] This guide provides an in-depth analysis of the crystal structure of P. pastoris this compound, offering insights into its molecular architecture, active site, and the experimental methodologies employed for its structural determination. Understanding the intricate structure of AOX is paramount for its application in biotechnology and as a potential target in drug development.
Introduction
Pichia pastoris has emerged as a prominent host for recombinant protein production, largely due to the strength and tight regulation of the this compound 1 (AOX1) gene promoter.[1][2] When grown on methanol as the sole carbon source, P. pastoris synthesizes vast quantities of this compound (AOX), which can constitute up to 30% of the total soluble protein.[3] This enzyme is a homo-octameric protein with a total molecular weight of approximately 600 kDa, with each of the eight identical subunits containing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor. The enzyme is localized in the peroxisomes, where it catalyzes the first step of methanol utilization: the oxidation of methanol to formaldehyde and hydrogen peroxide.
The tendency of AOX to form crystalline arrays within peroxisomes has long suggested a highly ordered structure. This guide delves into the atomic-level details of this structure, as revealed by X-ray crystallography and cryo-electron microscopy, providing a foundational understanding for researchers in enzymology, protein engineering, and drug design.
Quaternary and Monomeric Structure
The functional form of P. pastoris AOX is a homo-octamer, with dimensions of approximately 121.8 Å x 133.8 Å x 134.5 Å. This octameric assembly is crucial for its stability. The monomer itself is composed of 662 amino acids and, like other members of the glucose-methanol-choline (GMC) oxidoreductase superfamily, it folds into two primary domains: a FAD-binding domain and a substrate-binding domain.
The FAD-binding domain is comprised of residues 1–155, 192–306, and 568–663, while the substrate-binding domain consists of residues 156–191 and 307–567. A significant feature of P. pastoris AOX, when compared to other GMC oxidoreductases, is the presence of several amino acid insertions, the longest being a 75-residue segment. These insertions are located at the periphery of the monomer and are instrumental in forming the extensive inter-subunit contacts that stabilize the octameric state.
The Active Site and Substrate Specificity
The active site of AOX is situated in a cavity near the isoalloxazine ring of the FAD cofactor. The catalytic mechanism involves two half-reactions: the transfer of a hydride from the alcohol substrate to the FAD, followed by the reoxidation of the resulting FADH2 by molecular oxygen, which produces hydrogen peroxide.
The preference of P. pastoris AOX for small primary alcohols like methanol is attributed to the presence of bulky aromatic residues, such as Phe98, which reduce the size of the active site cavity. This steric hindrance prevents larger alcohols from effectively binding and being oxidized.
A notable feature identified in the crystal structure is the presence of a modified FAD cofactor, where an arabityl chain is attached to the isoalloxazine ring instead of the typical ribityl chain.
Structural Data Summary
The atomic coordinates and structural data for Pichia pastoris this compound are available in the Protein Data Bank (PDB). The two key depositions are 5HSA, determined by X-ray diffraction, and 5I68, determined by cryo-electron microscopy.
| Parameter | PDB ID: 5HSA (X-ray Diffraction) | PDB ID: 5I68 (Cryo-EM) |
| Resolution | 2.35 Å | 3.4 Å |
| R-Value Work | 0.177 | Not Applicable |
| R-Value Free | 0.205 | Not Applicable |
| Space Group | P2(1) | Not Applicable |
| Unit Cell Dimensions | a = 157.3 Å, b = 171.5 Å, c = 231.6 Å | Not Applicable |
| Molecules per Asymmetric Unit | 8 | Not Applicable |
| Total Structure Weight | Not Specified | 74.8 kDa (Monomer) |
| Modeled Residues | Not Specified | 662 |
Experimental Protocols
Protein Expression and Purification
A standardized protocol for obtaining purified AOX from P. pastoris involves the following steps:
-
Induction of AOX Expression : Pichia pastoris cells are cultured in a medium containing 1% (w/v) methanol to induce the high-level expression of this compound.
-
Cell Lysis : The harvested cells are mechanically disrupted, typically using glass beads in a bead beater, to release the cellular contents.
-
Ammonium Sulfate Fractionation : The soluble protein fraction is subjected to a two-step precipitation with ammonium sulfate. A preliminary cut at 30% saturation is performed to remove some contaminating proteins, after which the AOX is precipitated by increasing the ammonium sulfate concentration to 60%.
-
Dialysis and Ion-Exchange Chromatography : The precipitated AOX is resolubilized and dialyzed against a low-salt buffer (e.g., 20 mM sodium phosphate). The dialyzed sample is then loaded onto an anion-exchange column, such as Q-Sepharose, for further purification.
Caption: Workflow for the expression and purification of Pichia pastoris this compound.
Structure Determination by X-ray Crystallography (PDB: 5HSA)
-
Crystallization : Plate-shaped crystals of AOX1 were grown in a buffer containing CaCl2 and PEG400. Early crystallization experiments used microdialysis with polyethylene glycol, sodium chloride, and sodium azide.
-
Data Collection : X-ray diffraction data were collected from the crystals. The crystals often exhibited anisotropy and multiple lattices, necessitating a careful data collection strategy with an appropriate crystal-to-detector distance and oscillation range to minimize reflection overlap.
-
Structure Solution : The phase problem was solved using molecular replacement. A search model was generated from the structure of formate oxidase (PDB ID: 3Q9T), which shares 23% sequence identity with AOX1.
-
Model Building and Refinement : The initial model was improved through iterative cycles of manual model building and computational refinement.
Caption: Experimental workflow for the X-ray crystal structure determination of AOX.
Structure Determination by Cryo-Electron Microscopy (PDB: 5I68)
-
Sample Preparation : The purified AOX sample was applied to a grid and vitrified.
-
Data Collection : Cryo-EM images were collected on a JEOL 3200 FSC electron microscope equipped with a K2 direct electron detector operating in movie mode.
-
Image Processing : The movie frames were aligned to correct for beam-induced motion. Two-dimensional class averages were calculated to visualize the octameric particles in different orientations.
-
3D Reconstruction and Model Building : A 3D map of the AOX structure was reconstructed from the 2D class averages, achieving a resolution of 3.4 Å. The atomic model was then built into the cryo-EM density map.
Caption: Experimental workflow for the cryo-EM structure determination of AOX.
Methanol Metabolism and AOX Regulation
The synthesis of AOX is tightly regulated at the transcriptional level. The AOX1 promoter is strongly induced by methanol and repressed by other carbon sources like glucose. This regulation ensures that the enzyme is only produced when needed for methanol metabolism. AOX is translated on cytosolic ribosomes and then imported post-translationally into the peroxisomal matrix. The peroxisomal targeting signal (PTS) is located at the C-terminus of the protein. The assembly of the active, octameric AOX occurs within the peroxisomes.
Caption: Regulation and cellular localization of Pichia pastoris this compound.
Conclusion
The high-resolution structures of Pichia pastoris this compound provide a detailed blueprint for understanding its catalytic mechanism, substrate specificity, and oligomerization. This structural knowledge is invaluable for protein engineers seeking to modify the enzyme for novel biocatalytic applications and for drug development professionals exploring AOX as a potential target. The experimental protocols outlined herein offer a guide for the reproducible production and structural analysis of this important enzyme. Further research into the dynamics of AOX and its interactions with inhibitors will continue to advance its utility in biotechnology and medicine.
References
- 1. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy | PLOS One [journals.plos.org]
- 2. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of this compound from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
The Alcohol Oxidase Gene and Protein: A Technical Guide for Researchers
An In-depth Examination of the Sequence, Structure, Function, and Experimental Manipulation of a Key Flavoprotein
This technical guide provides a comprehensive overview of the alcohol oxidase (AOX) gene and its corresponding protein, a flavoenzyme of significant interest in biotechnology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on the enzyme's molecular biology, biochemical properties, and relevant experimental protocols.
Introduction to this compound
This compound (EC 1.1.3.13) is an oxidoreductase that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This enzyme is a member of the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1][3] The systematic name for this enzyme is alcohol:oxygen oxidoreductase, and it is also commonly referred to as methanol oxidase or ethanol oxidase.[1]
Based on their substrate preference, alcohol oxidases can be broadly categorized into four groups: short-chain this compound (SCAO), long-chain this compound (LCAO), aromatic this compound (AAO), and secondary this compound (SAO). SCAOs and LCAOs are typically intracellular, while AAOs and SAOs are often secreted. A key feature of alcohol oxidases is the tightly, non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which obviates the need for exogenous cofactor addition in enzymatic reactions.
Gene and Protein Sequence of this compound
The most extensively studied this compound genes are from methylotrophic yeasts such as Pichia pastoris (now reclassified as Komagataella phaffii). In P. pastoris, there are two genes encoding for this compound, AOX1 and AOX2. The coding regions of these genes are highly homologous, sharing 92% identity at the nucleotide level and 97% at the predicted amino acid level. However, their flanking 5' and 3' non-coding regions show no significant homology. The AOX1 gene is responsible for the vast majority of this compound activity when the yeast is grown on methanol.
The protein product of the AOX1 gene in P. pastoris is a polypeptide of 663 amino acids. The mature, active form of the enzyme is a homo-octamer with a total molecular weight of approximately 600 kDa. Each subunit contains one molecule of FAD.
Table 1: Gene and Protein Identifiers for Pichia pastoris this compound 1 (AOX1)
| Feature | Identifier/Value | Source |
| Gene Name | AOX1 | |
| Organism | Komagataella phaffii (strain GS115 / ATCC 20864) (Pichia pastoris) | |
| UniProtKB Accession | P04842 | |
| Protein Length | 663 amino acids | |
| Molecular Weight (Monomer) | ~74 kDa | |
| Molecular Weight (Octamer) | ~600-670 kDa | |
| PDB ID (Crystal Structure) | 5HSA, 5I68 |
Protein Structure and Function
The three-dimensional structure of P. pastoris AOX1 has been resolved by X-ray crystallography and cryo-electron microscopy. The protein is a homo-octamer, which can be described as a tetramer of dimers. Each monomer consists of two main domains: an FAD-binding domain and a substrate-binding domain. The FAD-binding domain contains characteristic nucleotide-binding motifs.
The active site of the enzyme is located in a cavity where the substrate alcohol and the FAD cofactor interact. The relatively small size of the active site cavity in AOX1 is thought to be responsible for its preference for short-chain alcohols like methanol. The catalytic mechanism proceeds via a two-step process: a reductive half-reaction where the alcohol is oxidized and FAD is reduced to FADH₂, followed by an oxidative half-reaction where FADH₂ is re-oxidized by molecular oxygen, producing hydrogen peroxide.
Quantitative Data
Kinetic Parameters
The kinetic properties of this compound vary depending on the source of the enzyme and the substrate. For the well-characterized AOX from Hansenula polymorpha, the Michaelis constant (KM) indicates a high affinity for methanol.
Table 2: Michaelis-Menten Constants (KM) for this compound from Hansenula polymorpha
| Substrate | KM (mM) |
| Methanol | 2.15 |
| Benzyl alcohol | 26.6 |
| Ethanol | 16.2 |
| Formaldehyde | 2.6 |
| Allyl alcohol | 33.3 |
| n-Butanol | 166 |
| n-Propanol | 66 |
| Data sourced from product information for AOX from Hansenula polymorpha. |
For this compound from another source, at air saturation, the apparent KM for methanol is 0.7 mM and for ethanol is 9 mM.
Substrate Specificity
This compound exhibits a preference for short-chain, linear primary alcohols. The relative reaction rates for various substrates with AOX from Hansenula polymorpha are summarized below.
Table 3: Substrate Specificity of this compound from Hansenula polymorpha
| Substrate | Relative Reaction Rate |
| Methanol | 1.0 |
| Ethanol | 0.92 |
| Benzyl alcohol | 0.81 |
| n-Propanol | 0.72 |
| n-Butanol | 0.57 |
| Ethylene glycol | 0.09 |
| Isopropanol | 0.07 |
| Isoamyl alcohol | 0.02 |
| Data sourced from product information for AOX from Hansenula polymorpha. |
A study on AOX from Cerrena unicolor also showed significant activity with aromatic alcohols such as 4-hydroxybenzyl alcohol and veratryl alcohol.
Optimal Reaction Conditions
The optimal pH and temperature for this compound activity can vary between species.
Table 4: Optimal pH and Temperature for this compound Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| General | 7.2 (working range 5.5 - 9.5) | 40 - 45 |
| Cerrena unicolor | 7.0 - 8.0 | 20 - 30 |
| Hansenula polymorpha | 8.5 | Not Specified |
| Biosensor application | 7.5 | 45 |
| Data compiled from multiple sources. |
Experimental Protocols
Gene Cloning and Expression
The AOX1 promoter from Pichia pastoris is one of the most widely used promoters for heterologous protein expression. Its expression is tightly regulated, being strongly induced by methanol and repressed by glucose or glycerol.
Workflow for Heterologous Protein Expression using the AOX1 Promoter:
References
Substrate Specificity of Short-Chain Alcohol Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain alcohol oxidase (SCAO) is a flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1] These enzymes catalyze the oxidation of short-chain primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] The general reaction is as follows:
RCH₂OH + O₂ → RCHO + H₂O₂[2]
SCAOs are typically found in methylotrophic yeasts, such as Pichia pastoris, Hansenula polymorpha, and Candida boidinii, where they play a crucial role in methanol metabolism.[2][3] The enzyme exhibits the highest affinity for methanol, with a decreasing affinity as the carbon chain length of the primary alcohol increases. This guide provides an in-depth overview of the substrate specificity of SCAO, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Data Presentation: Substrate Specificity of Short-Chain Alcohol Oxidases
The following tables summarize the quantitative data on the substrate specificity of SCAO from various microbial sources. The data is presented as relative activity compared to a primary substrate (typically methanol) and Michaelis-Menten constants (Km).
Table 1: Relative Activity of Short-Chain Alcohol Oxidases with Various Substrates
| Substrate | Pichia pastoris SCAO (% Relative Activity) | Hansenula polymorpha SCAO (% Relative Activity) | Candida boidinii SCAO (% Relative Activity) |
| Methanol | 100 | 100 | 100 |
| Ethanol | 92 | 92 | - |
| n-Propanol | 72 | 72 | - |
| n-Butanol | 57 | 57 | - |
| Allyl alcohol | - | 30-89 | - |
| Benzyl alcohol | - | 81 | - |
| Ethylene glycol | - | 9 | - |
| Isopropanol | - | 7 | - |
| Isoamyl alcohol | - | 2 | - |
| Formaldehyde | - | 13 | - |
Note: A hyphen (-) indicates that data was not found in the searched sources.
Table 2: Km Values of Short-Chain Alcohol Oxidases for Various Substrates
| Substrate | Pichia pastoris SCAO (mM) | Hansenula polymorpha SCAO (mM) | Candida boidinii SCAO (mM) |
| Methanol | 1.4 (at 0.19 mM O₂), 3.1 (at 0.93 mM O₂), 1.92 | 2.15 | - |
| Ethanol | 1.0 | 16.2 | - |
| n-Propanol | - | 66 | - |
| n-Butanol | - | 166 | - |
| Allyl alcohol | - | 33.3 | - |
| Benzyl alcohol | - | 26.6 | - |
| Formaldehyde | - | 2.6 | 5.7 |
Note: A hyphen (-) indicates that data was not found in the searched sources.
Experimental Protocols
ABTS Colorimetric Assay for this compound Activity
This is a continuous spectrophotometric assay that measures the production of the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which has a characteristic absorbance at 405 nm. The reaction is coupled with horseradish peroxidase (HRP).
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
2 mM ABTS Solution in Phosphate Buffer
-
1.0% (v/v) Methanol Solution (or other alcohol substrate)
-
Peroxidase (HRP) Solution (250 units/mL)
-
Short-Chain this compound solution
-
Spectrophotometer capable of reading at 405 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.8 mL of 100 mM Potassium Phosphate Buffer, pH 7.5.
-
0.1 mL of 2 mM ABTS Solution.
-
0.1 mL of Peroxidase Solution.
-
-
Equilibrate the mixture to 25°C in the spectrophotometer and zero the absorbance at 405 nm.
-
To initiate the reaction, add 0.1 mL of the alcohol substrate solution (e.g., 1.0% methanol).
-
Immediately add a known amount of the Short-Chain this compound solution to the cuvette.
-
Mix by inversion and immediately start recording the increase in absorbance at 405 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA405/minute) from the linear portion of the curve.
-
A blank reaction without the this compound should be run to account for any background reaction.
Formaldehyde Detection Assay
This assay measures the amount of formaldehyde produced from the oxidation of methanol. The formaldehyde is quantified using a colorimetric reaction with a suitable reagent, such as the Nash reagent (acetylacetone and ammonia).
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
10 mM Methanol Solution
-
Short-Chain this compound solution
-
4 N HCl
-
Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone)
-
Spectrophotometer capable of reading at 412 nm
-
Water bath at 60°C
Procedure:
-
Set up a reaction mixture containing 10 mM methanol in 100 mM Potassium Phosphate Buffer, pH 7.5.
-
Add a known amount of the Short-Chain this compound solution to initiate the reaction.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding 0.1 mL of 4 N HCl.
-
To quantify the formaldehyde produced, add 1.5 mL of Nash reagent to the reaction mixture.
-
Incubate the mixture at 60°C for 10 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 412 nm.
-
A standard curve of known formaldehyde concentrations should be prepared to determine the amount of formaldehyde produced in the enzymatic reaction.
Oxygen Consumption Assay
This method directly measures the consumption of molecular oxygen during the oxidation of the alcohol substrate using an oxygen electrode or a fluorescence-based assay.
Materials:
-
Oxygen electrode or a fluorescence plate reader with an oxygen consumption assay kit.
-
Reaction buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.5)
-
Alcohol substrate solution (e.g., 10 mM methanol)
-
Short-Chain this compound solution
Procedure (using an oxygen electrode):
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the reaction buffer and the alcohol substrate to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Record the baseline oxygen concentration.
-
Initiate the reaction by injecting a known amount of the Short-Chain this compound solution into the chamber.
-
Continuously record the decrease in oxygen concentration over time.
-
The rate of oxygen consumption is determined from the slope of the linear portion of the curve.
Mandatory Visualization
Caption: Workflow for determining SCAO substrate specificity.
References
A Deep Dive into the Enzymatic Properties of Alcohol Oxidase from Hansenula polymorpha
For Researchers, Scientists, and Drug Development Professionals
Alcohol oxidase (AOX) from the methylotrophic yeast Hansenula polymorpha (also known as Pichia angusta or Ogataea polymorpha) is a key enzyme in methanol metabolism and a subject of significant interest in various biotechnological applications. This technical guide provides a comprehensive overview of the core enzymatic properties of H. polymorpha AOX, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and development endeavors.
Core Enzymatic and Physicochemical Properties
This compound (EC 1.1.3.13) is a flavoprotein that catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] The native enzyme is a homo-octamer with a total molecular weight of approximately 600-670 kDa, with each of the eight identical subunits having a molecular weight of about 83 kDa.[2][3] Each subunit contains one non-covalently bound flavin adenine dinucleotide (FAD) molecule as a cofactor.[2][4] The enzyme is primarily localized within peroxisomes, which are crucial for methanol metabolism.
Structural and Physicochemical Parameters
| Property | Value | Reference |
| Molecular Weight (Native) | ~620 kDa | |
| Molecular Weight (Subunit) | ~83 kDa | |
| Number of Subunits | 8 | |
| Cofactor | Flavin Adenine Dinucleotide (FAD), 1 per subunit | |
| Isoelectric Point (pI) | 6.1 | |
| Secondary Structure | ~50% α-helix, 25% β-sheet, ~20% random structures |
Kinetic Properties and Substrate Specificity
The catalytic activity of AOX from H. polymorpha is influenced by substrate concentration, pH, and temperature. The enzyme exhibits a preference for short-chain primary alcohols.
Michaelis-Menten Constants (KM) for Various Substrates
| Substrate | KM (mM) | Reference |
| Methanol | 0.23 - 2.15 | |
| Ethanol | 16.2 | |
| n-Propanol | 66 | |
| n-Butanol | 166 | |
| Formaldehyde | 2.6 | |
| Allyl alcohol | 33.3 | |
| Benzyl alcohol | 26.6 |
Note: KM values can vary depending on experimental conditions such as oxygen concentration. For example, the KM for methanol can be three times higher in oxygen-saturated solutions compared to air-saturated solutions.
Relative Substrate Specificity
| Substrate | Relative Reaction Rate | Reference |
| Methanol | 1.0 | |
| Ethanol | 0.92 | |
| n-Propanol | 0.72 | |
| n-Butanol | 0.57 | |
| Benzyl alcohol | 0.81 | |
| Ethylene glycol | 0.09 | |
| Isopropanol | 0.07 | |
| Isoamyl alcohol | 0.02 |
Optimal Conditions and Stability
pH and Temperature Optima
| Parameter | Optimum Value | Reference |
| pH Optimum | 8.5 | |
| pH Range | 6.7 - 9.8 | |
| Temperature Optimum | 40°C |
Stability
The thermal stability of H. polymorpha AOX is dependent on pH, the buffer used, and the presence of additives. For instance, at 50°C, the presence of additives like lactose, dextran sulphate, and PEG 400 can lead to the retention of over 80% of the initial activity after 9 hours. Conversely, salts such as ammonium sulphate and chloride have a destabilizing effect. The enzyme is also inactivated by its product, hydrogen peroxide, at concentrations of 1-10 mM.
Methanol Metabolism Pathway in Hansenula polymorpha
This compound is the first and rate-limiting enzyme in the methanol utilization pathway in H. polymorpha. This pathway is compartmentalized, with the initial steps occurring in the peroxisome.
Caption: Methanol metabolism pathway in Hansenula polymorpha.
Experimental Protocols
Purification of this compound
A common method for purifying AOX from H. polymorpha involves a multi-step process:
-
Cell Lysis: Yeast cells are harvested and resuspended in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.5, containing 2 mM EDTA). The cells are then disrupted using methods such as glass beads in a bead-beater.
-
Clarification: Cell debris is removed by low-speed centrifugation, followed by a high-speed centrifugation (e.g., 40,000 x g) to obtain a cell-free extract.
-
Ammonium Sulfate Fractionation: The cell-free extract is subjected to a two-step fractionation with ammonium sulfate (e.g., 30-70% saturation) to precipitate the enzyme.
-
Chromatography: The precipitated protein is redissolved and further purified using chromatographic techniques such as ion-exchange chromatography on DEAE-cellulose and gel filtration. The enzyme can be eluted from a DEAE-cellulose column using a linear gradient of a phosphate buffer.
Enzymatic Activity Assay
The activity of this compound is typically determined by measuring the rate of hydrogen peroxide production or oxygen consumption. A common spectrophotometric method is the ABTS assay.
-
Reagents:
-
100 mM potassium phosphate buffer, pH 7.5.
-
2 mM 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution in phosphate buffer.
-
1.0% (v/v) methanol solution.
-
Peroxidase solution (e.g., 250 units/mL).
-
This compound solution (the sample to be tested).
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer, ABTS solution, and peroxidase solution.
-
Add the methanol solution to initiate the reaction.
-
Finally, add the this compound solution to the mixture.
-
The increase in absorbance at 405 nm, due to the oxidation of ABTS by hydrogen peroxide in the presence of peroxidase, is monitored over time.
-
One unit of this compound activity is defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.
-
Alternatively, a Clark oxygen electrode can be used to measure the rate of oxygen consumption.
References
- 1. ir.dspu.edu.ua [ir.dspu.edu.ua]
- 2. Alcohol oxidases of Kloeckera sp. and Hansenula polymorpha. Catalytic properties and subunit structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Routing of Hansenula polymorpha this compound: An Alternative Peroxisomal Protein-sorting Machinery - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Alcohol Oxidase in Methanol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol oxidase (AOX) is a pivotal enzyme in the metabolic pathway of methylotrophic yeasts, organisms capable of utilizing methanol as a sole source of carbon and energy. This flavoenzyme, housed within the peroxisome, catalyzes the initial and rate-limiting step in methanol utilization: the oxidation of methanol to formaldehyde and hydrogen peroxide. The profound inducibility of the AOX gene promoter has made it a cornerstone of modern biotechnology, particularly in the production of recombinant proteins. This technical guide provides an in-depth exploration of the biochemical function, metabolic context, and regulation of this compound. It further details established experimental protocols for the purification and characterization of this critical enzyme, and presents key quantitative data to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.
Introduction
Methylotrophic yeasts, such as Pichia pastoris (now reclassified as Komagataella phaffii) and Hansenula polymorpha, have garnered significant interest in both fundamental research and industrial applications due to their ability to thrive on methanol.[1] Central to this metabolic capability is the enzyme this compound (EC 1.1.3.13), a homo-octameric flavoprotein that initiates the methanol utilization pathway.[2][3] Each subunit of this large protein complex (approximately 600 kDa) contains a non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[4]
The expression of the primary this compound gene, AOX1, is tightly regulated, exhibiting strong induction in the presence of methanol and repression by other carbon sources like glucose and ethanol. This robust regulatory mechanism has been harnessed to drive high-level expression of heterologous proteins in P. pastoris, making it one of the most widely used eukaryotic expression systems.
This guide will elucidate the multifaceted role of this compound in methanol metabolism, from its biochemical properties to its regulation and the experimental methodologies used for its study.
The Methanol Metabolism Pathway
The metabolism of methanol in methylotrophic yeasts is compartmentalized, with the initial steps occurring in the peroxisome to sequester the toxic intermediates, formaldehyde and hydrogen peroxide. The pathway can be broadly divided into an initial oxidation step, followed by two branching pathways: assimilation and dissimilation.
Initial Oxidation in the Peroxisome
The first and committed step in methanol metabolism is the oxidation of methanol to formaldehyde and hydrogen peroxide, a reaction catalyzed by this compound.
CH₃OH + O₂ → HCHO + H₂O₂
The localization of this reaction within the peroxisome is critical. The potent oxidizing agent hydrogen peroxide is immediately detoxified to water and oxygen by catalase, which is also highly abundant in the peroxisome. This prevents the diffusion of H₂O₂ into the cytosol, which would cause significant oxidative damage to the cell.
Assimilatory and Dissimilatory Pathways
Formaldehyde, the product of the this compound reaction, stands at a critical metabolic crossroads. It can either be assimilated into cellular biomass or dissimilated to carbon dioxide to generate energy.
-
Assimilation Pathway: In the peroxisome, formaldehyde is condensed with xylulose 5-phosphate (Xu5P) by dihydroxyacetone synthase (DAS) to form the three-carbon compounds dihydroxyacetone (DHA) and glyceraldehyde 3-phosphate (GAP). These intermediates then enter the cytosol to be utilized in glycolysis and gluconeogenesis for the synthesis of cellular constituents.
-
Dissimilation Pathway: Alternatively, formaldehyde can diffuse into the cytosol where it is oxidized to CO₂ in a series of reactions involving formaldehyde dehydrogenase (FLD), S-formylglutathione hydrolase (FGH), and formate dehydrogenase (FDH). This pathway generates reducing equivalents in the form of NADH, which can be used for ATP production.
Biochemical and Physical Properties of this compound
This compound has been extensively characterized, particularly from Pichia pastoris and Hansenula polymorpha. The following tables summarize key quantitative data for the enzyme from these organisms.
Table 1: Molecular Properties of this compound
| Property | Pichia pastoris | Hansenula polymorpha | Reference(s) |
| Molecular Weight (Holoenzyme) | ~675 kDa | ~600 kDa | |
| Subunit Composition | Homo-octamer | Homo-octamer | |
| Subunit Molecular Weight | ~80 kDa | ~74 kDa | |
| Cofactor per Subunit | 1 FAD | 1 FAD |
Table 2: Kinetic Parameters of this compound
| Substrate | Organism | Km (mM) | Vmax (units/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Methanol | Pichia pastoris | 1.4 (at 0.19 mM O₂) | Not reported | 7.5 | 37 | |
| 3.1 (at 0.93 mM O₂) | ||||||
| Methanol | Hansenula polymorpha | 0.7 (air saturated) | Not reported | 7.2 | 40-45 | |
| Ethanol | Pichia pastoris | 1.0 | Not reported | 7.5 | 37 | |
| Ethanol | Hansenula polymorpha | 9.0 (air saturated) | Not reported | 7.2 | 40-45 |
Table 3: Substrate Specificity of this compound from Pichia pastoris
| Substrate | Relative Activity (%) | Reference(s) |
| Methanol | 100 | |
| Ethanol | 82 | |
| n-Propanol | 43 | |
| n-Butanol | 67 | |
| Isobutanol | 21 |
Regulation of this compound Gene Expression
The expression of the primary this compound gene, AOX1, is a tightly controlled process, making its promoter (PAOX1) a powerful tool for recombinant protein production.
-
Induction: The AOX1 gene is strongly induced by methanol. This induction leads to a massive proliferation of peroxisomes and the accumulation of this compound, which can constitute up to 30% of the total soluble protein in methanol-grown cells.
-
Repression: The presence of glucose or ethanol in the growth medium strongly represses the transcription of the AOX1 gene. This is a classic example of carbon catabolite repression.
-
Derepression: In the absence of a repressing carbon source, such as during growth on glycerol or in carbon-limited conditions, the AOX1 promoter is derepressed, leading to a basal level of transcription that is significantly lower than the fully induced state.
Experimental Protocols
Purification of this compound from Pichia pastoris
This protocol is adapted from established methods for the purification of native this compound from methanol-induced P. pastoris cells.
1. Cell Lysis: a. Harvest methanol-induced P. pastoris cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors). c. Lyse the cells using a bead beater with glass beads or a French press. d. Clarify the lysate by centrifugation to remove cell debris.
2. Ammonium Sulfate Precipitation: a. Slowly add ammonium sulfate to the clarified lysate to a final saturation of 30%, while stirring on ice. b. Centrifuge to pellet and discard precipitated proteins. c. Increase the ammonium sulfate saturation of the supernatant to 60%. d. Centrifuge to collect the precipitated this compound.
3. Dialysis and Ion-Exchange Chromatography: a. Resuspend the pellet in a minimal volume of buffer (e.g., 20 mM sodium phosphate, pH 7.5) and dialyze extensively against the same buffer to remove ammonium sulfate. b. Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with the dialysis buffer. c. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer). d. Collect fractions and assay for this compound activity.
4. Size-Exclusion Chromatography: a. Pool the active fractions from the ion-exchange step and concentrate them. b. Apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex S200) equilibrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.4). c. Collect fractions corresponding to the high molecular weight of the octameric this compound. d. Assess the purity of the final preparation by SDS-PAGE.
Enzyme Activity Assay
A common method for determining this compound activity is a coupled spectrophotometric assay using horseradish peroxidase (HRP) and a chromogenic substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The hydrogen peroxide produced by this compound is used by HRP to oxidize ABTS, resulting in a colored product that can be monitored spectrophotometrically.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.5.
-
2 mM ABTS solution in phosphate buffer.
-
1% (v/v) Methanol solution in water.
-
Horseradish peroxidase (HRP) solution (e.g., 250 units/mL).
-
This compound sample (diluted in cold phosphate buffer).
Procedure:
-
In a cuvette, combine the phosphate buffer, ABTS solution, and HRP solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding the methanol solution.
-
Add the this compound sample to start the measurement.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
Unit Definition: One unit of this compound activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.
Conclusion
This compound is a cornerstone of methanol metabolism in methylotrophic yeasts and a vital tool in biotechnology. Its efficient catalysis of the initial step of methanol oxidation, coupled with the tight regulation of its gene expression, has been extensively studied and exploited. This guide has provided a comprehensive overview of the biochemical role of this compound, its place within the broader metabolic network, and the experimental approaches for its investigation. The presented quantitative data and detailed protocols offer a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, facilitating further exploration and application of this remarkable enzyme.
References
The Discovery and Enduring Significance of Alcohol Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol oxidase (AOX), a flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, has been a subject of intense scientific scrutiny since its discovery. This in-depth technical guide provides a comprehensive overview of the history, discovery, and biochemical characteristics of this compound. It details the pivotal experiments that have elucidated its function and mechanism, offering meticulously structured quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding. This whitepaper serves as a core resource for researchers, scientists, and drug development professionals engaged in fields ranging from industrial biocatalysis to metabolic engineering and beyond.
A Historical Perspective: The Unveiling of a Novel Flavoenzyme
The journey of this compound began in the mid-20th century with the burgeoning interest in microbial metabolism. The first report of an enzyme capable of oxidizing lower primary alcohols to their corresponding aldehydes with the concomitant production of hydrogen peroxide emerged from studies on the basidiomycete Polystictus versicolor[1][2]. In 1965, Janssen, Kerwin, and Ruelius formally described this novel enzyme, which they named "this compound"[3]. Their seminal work established it as a flavoprotein, identifying flavin adenine dinucleotide (FAD) as its prosthetic group[1].
Subsequent research in the following decades shifted focus to methylotrophic yeasts, such as Pichia pastoris, Hansenula polymorpha (now classified as Ogataea polymorpha), and Candida boidinii, which can utilize methanol as their sole source of carbon and energy[2]. In these organisms, this compound was identified as the key enzyme in the initial step of methanol metabolism, catalyzing the oxidation of methanol to formaldehyde. This discovery was pivotal, as the exceptionally strong and tightly regulated promoter of the AOX gene in Pichia pastoris would later be harnessed to develop one of the most widely used and powerful systems for recombinant protein expression.
The enzyme is predominantly localized within peroxisomes, specialized organelles that sequester the toxic hydrogen peroxide byproduct, which is then detoxified by catalase. Structurally, this compound is typically a homo-octameric protein with a total molecular weight of approximately 600-675 kDa, with each subunit containing one non-covalently bound FAD molecule.
Biochemical and Kinetic Properties
The catalytic prowess of this compound is defined by its substrate specificity, kinetic parameters, and its response to environmental factors such as pH and temperature.
Substrate Specificity and Kinetic Parameters
This compound exhibits a preference for short-chain primary aliphatic alcohols. The highest affinity is observed for methanol, with the affinity generally decreasing as the carbon chain length increases. The enzyme can also oxidize other primary alcohols and, to a lesser extent, some secondary and aromatic alcohols.
| Substrate | Organism | Km (mM) | Vmax (units/mg) | Relative Activity (%) | Reference |
| Methanol | Pichia pastoris | 1.4 (at 0.19 mM O2) | - | 100 | |
| Methanol | Pichia pastoris | 3.1 (at 0.93 mM O2) | - | 100 | |
| Ethanol | Pichia pastoris | 1.0 | - | 82 | |
| n-Propanol | Pichia pastoris | - | - | 43 | |
| n-Butanol | Pichia pastoris | - | - | 67 | |
| Methanol | Cerrena unicolor | - | - | 100 | |
| 4-Hydroxybenzyl alcohol | Cerrena unicolor | - | - | ~130 | |
| Veratryl alcohol | Cerrena unicolor | - | - | ~110 | |
| Benzyl alcohol | Cerrena unicolor | - | - | ~90 |
Optimal Reaction Conditions and Inhibitors
The catalytic activity of this compound is significantly influenced by pH and temperature. For this compound from Pichia pastoris, the optimal pH is around 7.5, with a functional range between pH 6.5 and 8.3. The optimal temperature for this enzyme is approximately 37°C, with a working range of 18-45°C.
Several compounds are known to inhibit this compound activity. One of the most significant is its own product, hydrogen peroxide (H₂O₂), which can cause inactivation. Other known inhibitors include copper ions (Cu²⁺), phenanthroline, acetamide, and potassium cyanide.
| Parameter | Organism | Optimal Value | Functional Range | Reference |
| pH | Pichia pastoris | 7.5 | 6.5 - 8.3 | |
| Temperature (°C) | Pichia pastoris | 37 | 18 - 45 | |
| pH | Cerrena unicolor | 7.0-8.0 | - | |
| Temperature (°C) | Cerrena unicolor | 20-30 | - |
Structural Insights and Catalytic Mechanism
This compound belongs to the glucose-methanol-choline (GMC) family of oxidoreductases. Each subunit of the octameric enzyme is comprised of two main domains: an FAD-binding domain and a substrate-binding domain. The FAD cofactor is non-covalently bound within the FAD-binding domain.
The catalytic mechanism of this compound proceeds via a two-step reaction:
-
Reductive Half-Reaction: A primary alcohol binds to the active site, and a hydride ion is transferred from the alcohol's α-carbon to the FAD cofactor, reducing it to FADH₂. This results in the oxidation of the alcohol to its corresponding aldehyde.
-
Oxidative Half-Reaction: The reduced FADH₂ is then reoxidized by molecular oxygen (O₂) to FAD, producing hydrogen peroxide (H₂O₂) as a byproduct.
Key Experimental Protocols
The characterization and application of this compound rely on a set of fundamental experimental procedures. Below are detailed protocols for the purification, activity assay, and crystallization of this enzyme.
Purification of this compound from Pichia pastoris
This protocol describes a typical procedure for the purification of this compound from a methanol-induced culture of Pichia pastoris.
Materials:
-
Pichia pastoris cell paste
-
Breaking Buffer: 50 mM sodium phosphate, pH 7.5, 1 mM PMSF, 1 mM EDTA, 5% (v/v) glycerol
-
Glass beads (0.5 mm diameter)
-
Ammonium sulfate
-
Dialysis tubing (10-14 kDa MWCO)
-
Buffer A: 20 mM sodium phosphate, pH 7.5
-
Buffer B: 20 mM sodium phosphate, pH 7.5, 1 M NaCl
-
DEAE-Sepharose column
Procedure:
-
Cell Lysis: Resuspend the cell paste in Breaking Buffer. Add an equal volume of glass beads and disrupt the cells by vigorous vortexing or using a bead beater for 8-10 cycles of 1 minute on and 1 minute on ice.
-
Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring on ice. After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to reach 70% saturation. Stir for 30 minutes and centrifuge as before.
-
Resuspension and Dialysis: Resuspend the 70% ammonium sulfate pellet in a minimal volume of Buffer A. Dialyze overnight against 2 liters of Buffer A with one buffer change.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with Buffer A. Wash the column with Buffer A until the A₂₈₀ returns to baseline. Elute the bound proteins with a linear gradient of 0-100% Buffer B.
-
Fraction Analysis: Collect fractions and assay for this compound activity and protein concentration. Pool the active fractions.
-
Concentration and Storage: Concentrate the pooled fractions using an ultrafiltration device. Store the purified enzyme at -80°C in the presence of 20% glycerol.
This compound Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).
Materials:
-
100 mM potassium phosphate buffer, pH 7.5
-
10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution
-
10 U/mL horseradish peroxidase (HRP) solution
-
1 M methanol solution
-
Purified this compound solution
Procedure:
-
Prepare a reaction mixture containing:
-
880 µL of 100 mM potassium phosphate buffer, pH 7.5
-
50 µL of 10 mM ABTS solution
-
50 µL of 10 U/mL HRP solution
-
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding 20 µL of the this compound sample.
-
Start the reaction by adding 10 µL of 1 M methanol.
-
Immediately monitor the increase in absorbance at 405 nm for 5 minutes using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the curve. One unit of this compound activity is defined as the amount of enzyme that oxidizes 1 µmol of methanol to formaldehyde per minute at pH 7.5 and 25°C.
Crystallization of this compound
This protocol is based on the hanging drop vapor diffusion method.
Materials:
-
Purified and concentrated this compound (10-20 mg/mL)
-
Crystallization buffer: 10-20% (w/v) Polyethylene glycol (PEG) 4000 or 6000, 0.1 M Tris-HCl pH 7.5, 0.2 M NaCl
-
Siliconized glass cover slips
-
24-well crystallization plates
Procedure:
-
Pipette 500 µL of the crystallization buffer into the reservoir of a crystallization plate well.
-
On a siliconized cover slip, mix 2 µL of the concentrated protein solution with 2 µL of the crystallization buffer.
-
Invert the cover slip and seal the reservoir well with it.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe for crystal growth over several days to weeks. Crystals of this compound from Pichia pastoris have been grown in polyethylene glycol solutions.
Role in Methanol Metabolism
In methylotrophic yeasts, this compound is the first and rate-limiting enzyme in the methanol utilization pathway (MUT). This pathway allows the yeast to use methanol as a sole source of carbon and energy.
Conclusion and Future Directions
The discovery of this compound has had a profound impact on both fundamental and applied science. From its initial characterization as a novel flavoenzyme to its central role in the development of a powerhouse for recombinant protein production, the journey of this compound is a testament to the power of microbial biochemistry.
Future research will likely focus on several key areas. Protein engineering efforts will continue to tailor the substrate specificity and stability of this compound for novel biocatalytic applications, such as the production of fine chemicals and pharmaceuticals. Further elucidation of the intricate regulatory mechanisms governing AOX gene expression in methylotrophic yeasts could lead to even more robust and efficient protein production platforms. Moreover, the unique properties of this compound make it an attractive candidate for the development of advanced biosensors for alcohol detection in various industrial and clinical settings. The rich history and versatile nature of this compound ensure that it will remain a subject of significant scientific interest for years to come.
References
The Quaternary Architecture of Multimeric Alcohol Oxidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol oxidases (AOX) are a diverse class of flavoenzymes that catalyze the oxidation of alcohols to their corresponding aldehydes or ketones, with the concomitant reduction of molecular oxygen to hydrogen peroxide. These enzymes are of significant interest in various biotechnological and industrial applications, including biosensor development, fine chemical synthesis, and biofuel production. The catalytic efficiency and stability of many alcohol oxidases are intrinsically linked to their complex quaternary structures. This technical guide provides an in-depth exploration of the multimeric nature of these enzymes, focusing on their subunit composition, the non-covalent interactions governing their assembly, and the experimental methodologies employed to elucidate their higher-order structures.
Quaternary Structure of Multimeric Alcohol Oxidases
The majority of well-characterized alcohol oxidases are multimeric, meaning they are composed of multiple polypeptide chains, or subunits. The arrangement of these subunits into a functional protein complex constitutes the quaternary structure. This level of organization is crucial for the enzyme's stability, catalytic activity, and in some cases, regulation.
Subunit Composition and Stoichiometry
The number and arrangement of subunits can vary significantly among different types of alcohol oxidases. The most extensively studied are the short-chain alcohol oxidases (SCAO) from methylotrophic yeasts, which are typically homo-octamers . This means they are composed of eight identical subunits. Each subunit contains a non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's redox chemistry.[1] The total molecular weight of these octameric enzymes is approximately 600-675 kDa, with each individual subunit being around 65-83 kDa.[1][2]
The octameric structure of yeast alcohol oxidases is often described as a dimer of tetramers, with the subunits arranged in a highly symmetrical, compact fashion.[3] This intricate assembly is stabilized by a vast network of non-covalent interactions between the subunits.
While the homo-octamer is a common theme, other oligomeric states exist. For instance, an alcohol oxidase from the fungus Aspergillus terreus has been reported to be a heteropentamer with a total molecular mass of approximately 269 kDa and subunits of varying sizes (85, 63, 43, 27, and 13 kDa).
Non-Covalent Interactions in Quaternary Structure
The stability of the multimeric this compound complexes is maintained by a combination of non-covalent interactions between the constituent subunits. These include:
-
Hydrogen Bonds: A vast network of hydrogen bonds exists between amino acid residues on the surfaces of adjacent subunits, contributing significantly to the stability of the complex.
-
Hydrophobic Interactions: The burial of hydrophobic amino acid side chains at the subunit interfaces is a major driving force for oligomerization, as it minimizes their contact with the aqueous solvent.
-
Ionic Interactions (Salt Bridges): Electrostatic attractions between oppositely charged amino acid residues on neighboring subunits further stabilize the quaternary structure.
-
Van der Waals Forces: Although individually weak, the cumulative effect of these short-range attractive forces between atoms at the subunit interfaces contributes to the overall stability of the complex.
Structural studies of Pichia pastoris this compound have revealed that specific amino acid insertions and a C-terminal extension in the polypeptide chain are crucial for forming the extensive inter-subunit contacts that lock the octameric structure in place.
Data Presentation: Quaternary Structures of Selected Multimeric Alcohol Oxidases
The following table summarizes the quantitative data on the quaternary structure of several well-characterized multimeric alcohol oxidases.
| Enzyme Source | Organism Type | Oligomeric State | Total Molecular Weight (kDa) | Subunit Molecular Weight (kDa) | Reference(s) |
| Pichia pastoris | Yeast | Homo-octamer | ~600-675 | ~72-80 | |
| Hansenula polymorpha | Yeast | Homo-octamer | ~670 | ~83 | |
| Candida methanosorbosa | Yeast | Octamer | ~620 | ~80 | |
| Candida sp. | Yeast | Octamer | ~600 | N/A | |
| Aspergillus terreus | Fungus | Hetero-pentamer | ~269 | 85, 63, 43, 27, 13 |
Experimental Protocols for Determining Quaternary Structure
A variety of biophysical techniques are employed to determine the quaternary structure of multimeric proteins. Below are detailed methodologies for the key experiments cited in the study of alcohol oxidases.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape). It is a fundamental technique for determining the native molecular weight of a protein complex.
Methodology:
-
Column Selection and Equilibration:
-
Select a size exclusion chromatography column with a fractionation range appropriate for the expected molecular weight of the this compound complex (e.g., a column with a range of 10-600 kDa or higher).
-
Equilibrate the column with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.0) at a constant flow rate until a stable baseline is achieved. The buffer should be filtered and degassed to prevent bubble formation.
-
-
Calibration:
-
Prepare a set of protein standards with known molecular weights that span the fractionation range of the column (e.g., ferritin (440 kDa), aldolase (158 kDa), conalbumin (75 kDa), ovalbumin (44 kDa), carbonic anhydrase (29 kDa), and ribonuclease A (13.7 kDa)).
-
Inject each protein standard individually onto the equilibrated column and record its elution volume (Ve).
-
Plot the logarithm of the molecular weight (log MW) of the standards against their respective elution volumes to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a purified and clarified sample of the multimeric this compound in the same buffer used for column equilibration. The sample should be free of precipitates and aggregates.
-
Inject a small, defined volume of the sample onto the column.
-
Monitor the column effluent using a UV detector (typically at 280 nm) to record the chromatogram.
-
Determine the elution volume of the this compound peak.
-
-
Molecular Weight Determination:
-
Using the calibration curve, determine the native molecular weight of the this compound complex corresponding to its elution volume.
-
-
Coupling with Multi-Angle Light Scattering (SEC-MALS):
-
For more precise molecular weight determination without the need for column calibration, SEC can be coupled with a multi-angle light scattering (MALS) detector. The MALS detector directly measures the molecular weight of the eluting species.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)
Native-PAGE separates proteins in their folded and, for multimeric proteins, assembled state. This technique can be used to assess the oligomeric state and purity of a protein complex. Blue Native PAGE (BN-PAGE) is a common variation that uses Coomassie G-250 dye to impart a negative charge to protein complexes for electrophoresis.
Methodology:
-
Gel Preparation:
-
Cast a native polyacrylamide gel with a gradient of acrylamide concentrations (e.g., 4-13%). A gradient gel helps to resolve a wide range of molecular weights.
-
The gel is cast in a near-neutral pH buffer system to maintain the native state of the proteins.
-
-
Sample Preparation:
-
Prepare the purified this compound sample in a native sample buffer. For BN-PAGE, the sample is mixed with Coomassie Brilliant Blue G-250. The dye binds to the protein complex, conferring a net negative charge without denaturation.
-
-
Electrophoresis:
-
Load the prepared sample and a set of native molecular weight markers into the wells of the gel.
-
Perform electrophoresis in a cold room or with a cooling system to dissipate heat and maintain the native protein structure.
-
For BN-PAGE, the cathode buffer contains a low concentration of Coomassie G-250.
-
-
Visualization and Analysis:
-
After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue R-250 or a silver stain) to visualize the protein bands.
-
The migration distance of the this compound complex can be compared to that of the native molecular weight markers to estimate its native molecular weight and assess its oligomeric state.
-
X-ray Crystallography
X-ray crystallography is a powerful technique that can provide a high-resolution, three-dimensional atomic structure of a protein complex.
Methodology:
-
Crystallization:
-
The first and often most challenging step is to obtain well-ordered crystals of the multimeric this compound. This is typically achieved by vapor diffusion in either hanging or sitting drop format.
-
A purified and highly concentrated solution of the this compound is mixed with a precipitant solution. The drop is allowed to equilibrate with a larger reservoir of the precipitant solution, leading to a gradual increase in the protein and precipitant concentrations, which can induce crystallization.
-
A wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration, protein concentration) are screened to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage.
-
The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
As the crystal is rotated in the X-ray beam, a series of diffraction patterns are recorded on a detector.
-
-
Structure Determination:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal.
-
The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
An electron density map is calculated from the diffraction data and phases.
-
-
Model Building and Refinement:
-
The amino acid sequence of the this compound is fitted into the electron density map to build an atomic model of the protein.
-
The model is then refined against the experimental data to improve its accuracy and agreement with the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM, particularly single-particle analysis, has emerged as a powerful technique for determining the high-resolution structures of large protein complexes without the need for crystallization.
Methodology:
-
Sample Preparation and Vitrification:
-
A small aliquot of the purified this compound solution is applied to an electron microscopy grid.
-
The excess liquid is blotted away to create a thin film of the sample.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, trapping the protein complexes in a thin layer of amorphous ice. This preserves their native structure.
-
-
Data Collection:
-
The vitrified grid is transferred to a transmission electron microscope.
-
A large number of images (micrographs) are taken at different orientations of the protein complexes.
-
-
Image Processing:
-
Individual protein particle images are computationally selected from the micrographs.
-
The particles are aligned and classified based on their different views.
-
-
3D Reconstruction and Model Building:
-
The two-dimensional class averages are used to reconstruct a three-dimensional electron density map of the this compound complex.
-
An atomic model of the protein is then built into the 3D map and refined.
-
Signaling Pathways and Experimental Workflows
While multimeric alcohol oxidases are not typically direct components of signaling cascades, their expression is tightly regulated in response to environmental cues, particularly in methylotrophic yeasts. The primary role of these enzymes is within metabolic pathways.
Methanol Metabolism Pathway in Methylotrophic Yeasts
The following diagram illustrates the central role of this compound in the methanol utilization pathway in the peroxisome of methylotrophic yeasts.
Caption: Methanol metabolism pathway in the peroxisome of methylotrophic yeasts.
Experimental Workflow for Quaternary Structure Determination
The following diagram outlines a general workflow for the determination of the quaternary structure of a multimeric this compound.
Caption: General experimental workflow for quaternary structure determination.
Cryo-EM Single Particle Analysis Workflow
This diagram details the major steps involved in determining the structure of a multimeric protein complex using single-particle cryo-electron microscopy.
Caption: Workflow for cryo-EM single particle analysis of a protein complex.
Conclusion
The quaternary structure of multimeric alcohol oxidases is a critical determinant of their function and stability. The homo-octameric architecture observed in many yeast alcohol oxidases provides a robust framework for catalysis, while other oligomeric forms highlight the diversity of this enzyme class. The continued application of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will undoubtedly provide further insights into the intricate molecular details of these important enzymes, paving the way for their rational design and engineering for a wide range of biotechnological applications.
References
Unraveling the Peroxisomal Localization of Alcohol Oxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of alcohol oxidase (AOX) within peroxisomes, with a primary focus on the well-studied methylotrophic yeast systems, such as Pichia pastoris and Hansenula polymorpha. This document details the molecular mechanisms governing its transport, the experimental methodologies used to elucidate these pathways, and quantitative data regarding its distribution.
Introduction: The Significance of this compound Localization
This compound is a key enzyme in methanol metabolism in methylotrophic yeasts, where it catalyzes the oxidation of methanol to formaldehyde and hydrogen peroxide.[1][2] Its proper localization within peroxisomes is critical for cellular function and viability, as it sequesters the toxic byproduct hydrogen peroxide, which is then neutralized by catalase within the same organelle.[3] In its mature, active form, AOX is a large homo-octameric flavoprotein with a molecular mass of approximately 600 kDa.[2][3] The import of AOX into peroxisomes is a highly regulated, post-translational process that serves as a model system for understanding peroxisomal protein import.
The Molecular Machinery of this compound Import
The journey of this compound from its synthesis in the cytosol to its final destination in the peroxisomal matrix is orchestrated by a sophisticated interplay of targeting signals and import machinery.
Peroxisomal Targeting Signal (PTS)
This compound is directed to the peroxisome by a C-terminal Peroxisomal Targeting Signal 1 (PTS1). While the canonical PTS1 is a tripeptide with the sequence Serine-Lysine-Leucine (SKL), AOX in Pichia pastoris possesses a non-canonical PTS1, Leucine-Alanine-Arginine-Phenylalanine (LARF) at its C-terminus, which is essential for its import.
The Pex5p Receptor and the Import Pathway
The import of AOX into the peroxisomal matrix is a multi-step process mediated by the PTS1 receptor, Pex5p.
-
Recognition in the Cytosol: Newly synthesized AOX monomers in the cytosol are recognized by the soluble receptor Pex5p, which binds to the C-terminal PTS1.
-
Docking at the Peroxisomal Membrane: The AOX-Pex5p complex translocates to the peroxisomal membrane, where it docks with a membrane-bound complex of peroxins, including Pex13p and Pex14p.
-
Translocation into the Matrix: The AOX monomer is then translocated across the peroxisomal membrane into the matrix. The exact mechanism of translocation is still under investigation but is thought to involve a transient pore formed by the docking complex.
-
Receptor Recycling: After releasing the AOX cargo into the matrix, Pex5p is recycled back to the cytosol for subsequent rounds of import. This recycling process involves ubiquitination and extraction from the membrane by an ATP-dependent machinery.
A critical and unique aspect of AOX import is that it is imported as a monomer. The assembly into the functional, active octamer, along with the incorporation of the flavin adenine dinucleotide (FAD) cofactor, occurs exclusively within the peroxisomal matrix. In peroxisome biogenesis-defective (pex) mutants, AOX fails to be imported and instead forms inactive aggregates in the cytoplasm.
Signaling Pathway for this compound Import into Peroxisomes
Caption: The signaling pathway for this compound (AOX) import into the peroxisome.
Quantitative Data on this compound Subcellular Distribution
The subcellular distribution of this compound has been quantified in various studies, particularly by comparing wild-type yeast strains with pex mutants.
| Strain/Condition | Cellular Fraction | Percentage of Total this compound | Reference |
| Wild-Type P. pastoris | Peroxisomal | >95% | |
| Cytosolic | <5% | ||
| pex5 Mutant P. pastoris | Peroxisomal | <5% | |
| Cytosolic (Aggregates) | >95% | ||
| Wild-Type H. polymorpha | Peroxisomal | >90% | |
| Cytosolic | <10% | ||
| pex Mutants H. polymorpha (riboflavin-limiting) | Peroxisomal | Variable (partially imported) | |
| Cytosolic | Significant portion (lacking FAD) |
Experimental Protocols
A variety of experimental techniques are employed to study the subcellular localization of this compound. Below are detailed protocols for some of the key methodologies.
Subcellular Fractionation of Yeast Peroxisomes
This protocol describes the isolation of peroxisomes from yeast cells using differential and density gradient centrifugation.
Experimental Workflow for Subcellular Fractionation
References
An In-depth Technical Guide on the Regulation of Alcohol Oxidase Expression in Methylotrophic Yeast
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the expression of alcohol oxidase (AOX) in methylotrophic yeast, with a primary focus on the widely utilized expression host, Pichia pastoris (now reclassified as Komagataella phaffii). A thorough understanding of these processes is paramount for the rational design of expression strategies and the optimization of recombinant protein production.
The Methanol Utilization (MUT) Pathway: A Primer
Methylotrophic yeasts possess the unique ability to utilize methanol as a sole source of carbon and energy. The initial and rate-limiting step in this metabolic pathway is the oxidation of methanol to formaldehyde, a reaction catalyzed by this compound. This reaction is compartmentalized within the peroxisome. The formaldehyde produced can then enter one of two pathways: a dissimilatory pathway for energy production or an assimilatory pathway for the synthesis of cellular building blocks. The key enzyme, this compound, is encoded by the AOX genes, with AOX1 being the most predominantly expressed. The potent and tightly regulated nature of the AOX1 promoter (PAOX1) has made it a cornerstone of recombinant protein expression systems in P. pastoris.
Core Regulatory Principles of AOX1 Expression
The expression of the AOX1 gene is meticulously controlled at the transcriptional level, governed by a complex interplay of induction and repression mechanisms. The carbon source present in the growth medium is the primary determinant of PAOX1 activity.
-
Methanol Induction: The presence of methanol is the key trigger for the robust induction of AOX1 transcription. This induction is mediated by a cascade of transcription factors that recognize specific cis-acting elements within the AOX1 promoter.
-
Carbon Catabolite Repression: Conversely, the presence of readily metabolizable carbon sources, such as glucose, leads to the tight repression of AOX1 expression. This ensures that the yeast preferentially utilizes more energy-efficient carbon sources.
-
Derepression: In the absence of a repressing carbon source like glucose and prior to the addition of methanol, the AOX1 promoter exists in a derepressed state, allowing for a basal level of transcription. Glycerol, often used as a carbon source for biomass accumulation before methanol induction, also leads to a degree of repression, though generally less severe than that of glucose. Ethanol is also known to repress the AOX1 promoter.[1][2][3]
Key Regulatory Players: Cis- and Trans-Acting Factors
The fine-tuned regulation of AOX1 expression is orchestrated by a network of trans-acting protein factors that bind to specific cis-acting DNA sequences within the AOX1 promoter.
Cis-Acting Elements in the AOX1 Promoter
The AOX1 promoter contains several critical regions that serve as binding sites for regulatory proteins:
-
Upstream Activating Sequences (UAS): These are binding sites for transcriptional activators that enhance the rate of transcription. Deletion of these regions leads to a significant reduction in promoter activity.
-
Upstream Repressing Sequences (URS): These elements are recognized by repressor proteins that inhibit transcription.
Trans-Acting Factors: The Master Regulators
A number of key transcription factors have been identified that play pivotal roles in modulating AOX1 promoter activity:
-
Methanol Expression Regulator 1 (Mxr1): A zinc-finger transcription factor that is a master activator of the methanol utilization pathway.[4][5] It is essential for the high-level expression of AOX1 and other MUT genes in the presence of methanol. Mxr1 recognizes a consensus binding sequence of 5'-CYCC-3'.
-
Methanol-induced Transcription factor 1 (Mit1): Another key positive regulator that is essential for the activation of PAOX1 in response to methanol.
-
Trm1 and Trm2: These transcription factors are also involved in the positive regulation of methanol-inducible genes.
-
Mig1 and Mig2: These are Cys2His2 zinc-finger proteins that act as key repressors in the presence of glucose. They bind to GC-rich regions in the promoters of glucose-repressed genes, including those involved in alternative carbon source metabolism. The consensus binding motif for Mig1 is 5'-MCCCCRS-3', while Mig2 binds to 5'-CCCCRSV-3' motifs.
-
Nrg1: This protein also functions as a transcriptional repressor, contributing to the repression of PAOX1 in the presence of glucose and glycerol.
The interplay between these activators and repressors dictates the transcriptional state of the AOX1 gene.
Quantitative Analysis of AOX1 Promoter Activity
The strength of the AOX1 promoter under different conditions is a critical parameter for optimizing recombinant protein expression. The following tables summarize quantitative data on AOX1 promoter activity and AOX expression levels in response to various carbon sources and in different genetic backgrounds.
Table 1: Relative AOX1 Promoter Activity on Different Carbon Sources
| Carbon Source | Relative Promoter Activity (%) | Reference |
| Methanol (0.5%) | 100 | |
| Glycerol (1%) | ~2-9 | |
| Glucose (1%) | < 1 | |
| Ethanol (1%) | Repressed |
Table 2: AOX Activity in Wild-Type and Mutant P. pastoris Strains
| Strain | Carbon Source | Relative AOX Activity (%) | Reference |
| Wild-Type | Methanol (0.5%) | 100 | |
| Wild-Type | Glycerol (1%) | 9 | |
| Δmig1Δmig2 | Glycerol (1%) | Derepressed | |
| Δmig1Δmig2Δnrg1-Mit1 (overexpressed) | Glycerol (1%) | 36 |
Table 3: Specific β-galactosidase and this compound Productivity in Continuous Culture
| Carbon Source Mix | Specific Methanol Consumption Rate ( g/gdw-h ) | Specific LacZ Productivity (units/mgp-h) | Specific AOX Productivity (units/mgp-h) | Reference |
| Methanol + Glycerol | 0.05 | ~1500 | ~500 | |
| Methanol + Glycerol | 0.10 | ~3000 | ~1000 | |
| Methanol + Sorbitol | 0.05 | ~2000 | ~600 | |
| Methanol + Sorbitol | 0.15 | ~4000-6000 | ~1200-2000 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound expression.
Yeast Cultivation for AOX1 Induction
Objective: To cultivate Pichia pastoris for the induction of the AOX1 promoter and subsequent analysis of gene expression.
Materials:
-
Pichia pastoris strain of interest
-
BMGY medium (Buffered Glycerol-complex Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate pH 6.0, 1.34% YNB, 4x10-5% biotin, 1% glycerol)
-
BMMY medium (Buffered Methanol-complex Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate pH 6.0, 1.34% YNB, 4x10-5% biotin, 0.5% methanol)
-
Sterile baffled flasks
-
Shaking incubator
Protocol:
-
Inoculate a single colony of the P. pastoris strain into 25 mL of BMGY medium in a 250 mL baffled flask.
-
Grow the culture at 28-30°C in a shaking incubator (250-300 rpm) until the optical density at 600 nm (OD600) reaches 2-6 (log-phase growth), which typically takes 16-18 hours.
-
To induce expression, harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature.
-
Decant the supernatant and resuspend the cell pellet in BMMY medium to an OD600 of 1.0.
-
Continue to grow the culture at 28-30°C with vigorous shaking.
-
To maintain induction, add methanol to a final concentration of 0.5% every 24 hours.
-
Collect samples at desired time points for analysis of protein expression or RNA levels.
This compound (AOX) Enzyme Activity Assay
Objective: To quantitatively measure the activity of this compound in yeast cell lysates. This assay is a colorimetric method based on the peroxidase-coupled oxidation of a chromogenic substrate.
Materials:
-
Yeast cell pellet
-
0.1 M Potassium phosphate buffer, pH 7.5
-
Horseradish peroxidase (HRP) solution (e.g., 2 mg/mL)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 2.2 mg/mL)
-
Methanol (17% v/v)
-
Spectrophotometer
Protocol:
-
Harvest yeast cells by centrifugation and wash the pellet three times with 0.1 M potassium phosphate buffer, pH 7.5.
-
Prepare a reaction mixture containing the induced yeast cells (e.g., 0.1 g wet weight), 0.25 mL of HRP solution, and 0.1 mL of ABTS solution in 100 mM potassium phosphate buffer, pH 7.5.
-
Initiate the reaction by adding 2 mL of 17% methanol to the test cuvette. In the reference cuvette, replace methanol with the same volume of potassium phosphate buffer.
-
Monitor the increase in absorbance at 420 nm using a spectrophotometer.
-
One unit of this compound activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of ABTS per minute under the specified conditions.
Northern Blot Analysis of AOX1 mRNA
Objective: To detect and quantify the levels of AOX1 mRNA transcripts in yeast cells grown under different conditions.
Materials:
-
Yeast total RNA
-
Formaldehyde-agarose gel
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled probe specific for AOX1 mRNA
-
Washing buffers (low and high stringency)
-
Phosphorimager or X-ray film
Protocol:
-
RNA Extraction: Isolate total RNA from yeast cells using a standard method such as the hot phenol method.
-
Gel Electrophoresis: Separate 15-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum transfer.
-
Crosslinking: Covalently link the RNA to the membrane using a UV crosslinker.
-
Prehybridization: Incubate the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (e.g., 37°C or 68°C depending on the probe and buffer).
-
Hybridization: Add the labeled AOX1-specific probe to the hybridization buffer and incubate overnight at the same temperature.
-
Washing: Wash the membrane with low and high stringency buffers to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantification: Quantify the band intensities relative to a loading control (e.g., 18S rRNA) to determine the relative levels of AOX1 mRNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: Regulation of AOX1 expression by carbon sources.
Experimental Workflow: AOX1 Induction and Analysis
Caption: Workflow for AOX1 expression analysis.
Conclusion
The regulation of this compound expression in methylotrophic yeast is a sophisticated and tightly controlled process. A deep understanding of the roles of various carbon sources, cis-acting promoter elements, and trans-acting transcription factors is essential for the successful application of these yeasts as platforms for recombinant protein production. By leveraging this knowledge, researchers can devise rational strategies for strain engineering and process optimization to maximize the yield and quality of their target proteins. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this field.
References
- 1. Frontiers | PAOX1 expression in mixed-substrate continuous cultures of Komagataella phaffii (Pichia pastoris) is completely determined by methanol consumption regardless of the secondary carbon source [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. "Studies on the this compound (AOX1) promoter of Pichia pastoris" by Mehmet Inan [digitalcommons.unl.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Recombinant Protein Expression in Pichia Pastoris - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols for Alcohol Oxidase Assay Using ABTS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol oxidase (AOX) is an enzyme that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] This enzymatic activity is of significant interest in various fields, including biofuel production, biosensor development, and fine chemical synthesis.[1][2] The accurate quantification of this compound activity is crucial for these applications. This document provides a detailed protocol for a sensitive and reliable spectrophotometric assay for this compound using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate in a coupled enzyme reaction with horseradish peroxidase (HRP).[3][4]
Principle of the Assay
The this compound assay using ABTS is a coupled enzyme assay involving two sequential reactions.
-
Alcohol Oxidation: this compound catalyzes the oxidation of a primary alcohol (e.g., methanol or ethanol) in the presence of molecular oxygen to produce an aldehyde and hydrogen peroxide (H₂O₂).
-
ABTS Oxidation: The hydrogen peroxide produced in the first reaction serves as a substrate for horseradish peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the oxidation of ABTS, a chromogenic substrate, to its radical cation (ABTS•+). This radical is a stable, blue-green colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
The rate of ABTS•+ formation is directly proportional to the rate of hydrogen peroxide production, which in turn is proportional to the this compound activity under appropriate conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound assay using ABTS, compiled from various sources.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Value/Range | Source(s) |
| pH | 7.2 - 7.5 | |
| Temperature | 25 - 45 °C | |
| Wavelength for Detection | 390 - 420 nm |
Table 2: Kinetic Parameters of this compound
| Substrate | K_M_ (Apparent) | Source(s) |
| Methanol | 0.7 mM (air saturation) | |
| Ethanol | 9 mM (air saturation) |
Note: K_M_ values can be higher in oxygen-saturated solutions.
Table 3: Reagent Concentrations in Final Assay Mixture
| Reagent | Final Concentration | Source(s) |
| Potassium Phosphate Buffer | 96 - 100 mM | |
| ABTS | 2 mM | |
| Methanol | 0.033% (v/v) | |
| Horseradish Peroxidase (HRP) | ~2.5 units | |
| This compound | 0.01 units |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay using ABTS.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 25°C): Dissolve 13.6 mg/mL of potassium phosphate monobasic in ultrapure water. Adjust the pH to 7.5 with 1 M KOH.
-
2 mM ABTS Solution: Prepare a 1.0 mg/mL solution of ABTS in the phosphate buffer. This solution should be prepared fresh before use. If necessary, adjust the pH to 7.5 with 1 M KOH. It is recommended to bubble oxygen gas through the solution for approximately 5 minutes immediately before use.
-
1.0% (v/v) Methanol Solution: Prepare a 0.01 mL/mL solution of methanol in ultrapure water.
-
Horseradish Peroxidase (HRP) Solution: Immediately before use, prepare a solution of HRP at a concentration of 250 units/mL in ultrapure water.
-
This compound (AOX) Sample: Prepare a dilution of the this compound sample in cold phosphate buffer to achieve a final concentration of approximately 0.1 unit/mL. For highly viscous samples, a serial dilution (e.g., 1:100 followed by 1:100 to get a 1:10,000 dilution) is recommended to ensure accurate pipetting.
Assay Procedure
-
Prepare the Reaction Mixture: In a cuvette, combine the following reagents in the specified order. Prepare a blank reaction that includes all components except the this compound solution; add an equal volume of phosphate buffer instead.
| Reagent | Volume for a 3.01 mL reaction |
| 100 mM Potassium Phosphate Buffer (pH 7.5) | As needed to reach final volume |
| 2 mM ABTS Solution | Bring to final concentration of 2 mM |
| 1.0% (v/v) Methanol Solution | Bring to final concentration of 0.033% |
| HRP Solution | Bring to final concentration of ~2.5 units |
-
Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer for several minutes until the absorbance reading is stable.
-
Initiate the Reaction: Add the diluted this compound solution (e.g., 0.01 units in the final volume) to the cuvette to start the reaction.
-
Data Acquisition: Immediately mix the solution by inversion and start recording the increase in absorbance at the chosen wavelength (e.g., 405 nm or 420 nm) over a period of approximately 5 minutes.
-
Determine the Rate of Reaction: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the resulting curve for both the test sample and the blank.
Calculation of Enzyme Activity
The activity of the this compound is calculated using the Beer-Lambert law. The specific formula may vary depending on the extinction coefficient of oxidized ABTS at the measured wavelength.
One unit of this compound is defined as the amount of enzyme that oxidizes 1.0 µmol of methanol to formaldehyde per minute at pH 7.5 and 25°C.
Visualizations
Reaction Pathway
Caption: Coupled enzymatic reaction pathway for the this compound assay using ABTS.
Experimental Workflow
Caption: Step-by-step workflow for the this compound ABTS assay.
References
Application Notes and Protocols: Aldehyde Synthesis Using Alcohol Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing key intermediates for pharmaceuticals, fragrances, flavors, and fine chemicals. Traditional chemical oxidation methods often rely on stoichiometric, and frequently toxic, heavy metal reagents, leading to significant waste generation and safety concerns. Biocatalysis, utilizing enzymes such as alcohol oxidase (AOX), offers a green and highly selective alternative.[1]
Alcohol oxidases (EC 1.1.3.13) are flavoenzymes that catalyze the oxidation of primary alcohols to their corresponding aldehydes using molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide (H₂O₂) as the sole byproduct.[2][3] This process is highly attractive due to its mild reaction conditions, high selectivity for primary alcohols, and the avoidance of hazardous reagents.[4]
These application notes provide a comprehensive overview of the use of this compound for aldehyde synthesis, including detailed experimental protocols, quantitative data on substrate scope, and troubleshooting guidance.
Biochemical Pathway and Mechanism
This compound contains a flavin adenine dinucleotide (FAD) cofactor that is essential for its catalytic activity. The reaction proceeds through a two-step mechanism involving a reductive and an oxidative half-reaction.[1] In the reductive half-reaction, the alcohol substrate is oxidized to the corresponding aldehyde, and the FAD cofactor is reduced to FADH₂. In the oxidative half-reaction, the reduced FADH₂ is re-oxidized by molecular oxygen to FAD, producing hydrogen peroxide.
The overall reaction can be summarized as:
R-CH₂OH + O₂ → R-CHO + H₂O₂
A critical aspect of this process is the generation of hydrogen peroxide, which can cause oxidative damage to the enzyme, leading to inactivation. Therefore, the in-situ removal of H₂O₂ is crucial for achieving high conversion and maintaining enzyme stability. This is typically accomplished by the addition of catalase, which catalyzes the disproportionation of hydrogen peroxide into water and oxygen.
dot
Caption: The catalytic cycle of this compound and the coupled catalase reaction.
Data Presentation: Substrate Specificity and Activity
The substrate scope of this compound is a critical consideration for its application in synthesis. Generally, short-chain, linear, primary aliphatic alcohols are preferred substrates. However, engineered alcohol oxidases and enzymes from different microbial sources exhibit broader substrate tolerance. The following tables summarize the relative activity of alcohol oxidases from various sources towards a range of primary alcohol substrates.
Table 1: Relative Substrate Specificity of this compound from Hansenula polymorpha
| Substrate | Relative Activity (%) |
| Methanol | 100 |
| Ethanol | 67 |
| n-Propanol | 19 |
| n-Butanol | 12 |
| Allyl alcohol | 65 |
| Isopropanol | 0 |
| Isobutanol | 0 |
| Isoamyl alcohol | 0 |
| Glycerol | 0 |
Table 2: Substrate Specificity of Immobilized Pichia pastoris Cells Containing this compound
| Substrate | Relative Activity (U/min/g) |
| Methanol | 274.06 |
| Ethanol | 282.61 |
| 1-Propanol | 285.74 |
| 2-Butanol | 323.17 |
Table 3: Conversion of Various Primary Alcohols to Aldehydes using an Engineered Choline Oxidase
| Substrate (10 mM) | Conversion (%) |
| Hexan-1-ol | >99 |
| Heptan-1-ol | 95 |
| Octan-1-ol | 80 |
| Nonan-1-ol | 65 |
| Decan-1-ol | 50 |
| Benzyl alcohol | >99 |
| Cinnamyl alcohol | >99 |
Reaction Conditions: 1 mg/mL enzyme, 100 mM air-saturated phosphate buffer (pH 8.0), 30 °C, 200 rpm, 24 h.
Experimental Protocols
The following protocols provide detailed methodologies for performing aldehyde synthesis using this compound.
Protocol 1: General Procedure for the Synthesis of Aldehydes using Free this compound
This protocol describes a general method for the oxidation of a primary alcohol to its corresponding aldehyde using commercially available this compound and catalase.
dot
Caption: Experimental workflow for aldehyde synthesis using free this compound.
Materials:
-
This compound (e.g., from Pichia pastoris)
-
Catalase (e.g., from bovine liver)
-
Primary alcohol substrate
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (e.g., magnetic stirrer, incubator shaker)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of the primary alcohol substrate in 100 mM potassium phosphate buffer (pH 7.5). The substrate concentration can range from 10 mM to 1 M, depending on the substrate's solubility and the enzyme's tolerance.
-
Enzyme Addition: To the reaction mixture, add catalase to a final concentration of approximately 1000-2000 U/mL. Gently mix the solution. Subsequently, add this compound to a final concentration of 1-10 U/mL.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25-37°C, with gentle agitation (e.g., 200 rpm) to ensure sufficient oxygen supply. The reaction vessel should be loosely capped or aerated to allow for oxygen exchange.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, extract the aldehyde product from the aqueous phase using a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 1,4-Cyclohexanedicarboxaldehyde using Whole-Cell Biocatalyst
This protocol is adapted from a study on the production of 1,4-cyclohexanedicarboxaldehyde (CHDA) using engineered E. coli whole cells expressing an this compound.
Materials:
-
Wet E. coli cells expressing this compound (whole-cell catalyst)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Catalase
-
Bioreactor or fermenter
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the wet E. coli whole-cell catalyst in 100 mM air-saturated potassium phosphate buffer (pH 8.0) to a final concentration of 30 g/L.
-
Reaction Mixture: In a 3 L bioreactor with a 1 L working volume, add the whole-cell catalyst suspension. Add CHDM to a final concentration of 0.5 M (72 g/L), DMSO to 5% (v/v), and catalase to 0.1 g/L.
-
Reaction Conditions: Maintain the reaction mixture at 30°C with stirring to ensure homogeneity and adequate aeration.
-
Monitoring and Analysis: Monitor the formation of CHDA over time by taking samples and analyzing them by GC. The reaction typically reaches a high titer within 12 hours.
-
Product Isolation: Upon completion, the product can be isolated from the reaction mixture through extraction and subsequent purification steps.
Protocol 3: Immobilization of this compound for Continuous Aldehyde Production
Immobilization of this compound can enhance its stability and allow for its reuse in continuous flow processes.
dot
Caption: General workflow for enzyme immobilization and continuous flow synthesis.
Materials:
-
Purified this compound
-
Immobilization support (e.g., glutaraldehyde-activated macroporous cellulose, epoxy-activated resins)
-
Coupling buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Washing buffers
-
Column for packed-bed reactor
Procedure:
-
Support Activation: Activate the chosen support material according to the manufacturer's instructions. For example, glutaraldehyde-activated supports are commonly used for covalent attachment of enzymes.
-
Enzyme Immobilization: Prepare a solution of this compound in the coupling buffer. Incubate the activated support with the enzyme solution for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.
-
Washing: After incubation, wash the immobilized enzyme extensively with washing buffers to remove any non-covalently bound enzyme.
-
Activity Assay: Determine the activity of the immobilized enzyme using a standard enzyme assay protocol to quantify the amount of active enzyme bound to the support.
-
Continuous Flow Reaction: Pack the immobilized enzyme into a column to create a packed-bed reactor. Continuously pump a solution of the alcohol substrate and catalase through the column at a defined flow rate. The product-containing eluent is collected at the column outlet. The flow rate and substrate concentration can be optimized to achieve the desired conversion.
Troubleshooting
Low or No Conversion:
-
Enzyme Inactivation: The primary cause of low activity is often inactivation by the hydrogen peroxide byproduct. Ensure that a sufficient concentration of active catalase is present in the reaction mixture.
-
Oxygen Limitation: this compound requires molecular oxygen as a co-substrate. Ensure adequate aeration of the reaction mixture through agitation or sparging with air or oxygen.
-
Incorrect pH or Temperature: The optimal pH for most alcohol oxidases is around 7.5. Deviations from the optimal pH and temperature can significantly reduce enzyme activity.
-
Substrate or Product Inhibition: Some substrates or the resulting aldehyde products can inhibit the enzyme at high concentrations. Consider using a lower initial substrate concentration or a two-phase system to extract the product as it is formed.
Over-oxidation to Carboxylic Acid:
-
Flavoprotein oxidases can sometimes catalyze the further oxidation of the aldehyde hydrate (gem-diol) to the corresponding carboxylic acid.
-
Control Reaction Time: Monitor the reaction closely and stop it once the desired aldehyde is formed to minimize over-oxidation.
-
Enzyme Selection: Copper-containing alcohol oxidases are less prone to over-oxidation compared to flavoprotein oxidases.
Enzyme Instability:
-
Immobilization: Immobilizing the enzyme can significantly improve its operational stability.
-
Additives: The addition of stabilizing agents such as glycerol or BSA to the reaction mixture can sometimes improve enzyme stability.
Conclusion
The use of this compound for the synthesis of aldehydes presents a powerful and environmentally benign alternative to traditional chemical methods. By understanding the enzyme's mechanism, optimizing reaction conditions, and employing strategies such as co-factor recycling and enzyme immobilization, researchers can develop efficient and sustainable processes for the production of a wide range of valuable aldehydes. These application notes and protocols provide a solid foundation for scientists and professionals in drug development and other fields to harness the potential of this versatile biocatalyst.
References
- 1. Structure of this compound from Pichia pastoris by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Alcohol Oxidase-Based Biosensors for Ethanol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and rapid quantification of ethanol is crucial in various fields, including clinical diagnostics, food and beverage quality control, and forensic science.[1] Traditional methods for ethanol detection, such as gas chromatography, are often time-consuming and require sophisticated equipment.[2] Alcohol oxidase (AOx)-based biosensors offer a promising alternative, providing high specificity, sensitivity, and the potential for rapid, portable, and cost-effective analysis.[2][3]
This document provides detailed application notes and protocols for the development and use of this compound-based biosensors for ethanol detection. It covers the fundamental principles, different detection methodologies, enzyme immobilization techniques, and experimental protocols.
Principle of Detection
This compound is an enzyme that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, using molecular oxygen as an electron acceptor.[3] In the case of ethanol, AOx catalyzes the following reaction:
Ethanol + O₂ → Acetaldehyde + H₂O₂
The principle of AOx-based biosensors lies in the detection of either the consumption of oxygen or the production of hydrogen peroxide (H₂O₂). This can be achieved through various transduction methods, primarily electrochemical and optical techniques.
Signaling Pathway
The enzymatic reaction catalyzed by this compound forms the basis of the signaling pathway for ethanol detection.
Caption: Enzymatic reaction and signal generation in an AOx-based biosensor.
Types of this compound-Based Biosensors
AOx-based biosensors can be broadly categorized based on their signal transduction mechanism.
Electrochemical Biosensors
Electrochemical biosensors are the most common type and rely on measuring changes in electrical properties resulting from the enzymatic reaction.
-
Amperometric Biosensors: These sensors measure the current generated from the oxidation or reduction of a species. Most AOx-based amperometric biosensors monitor the oxidation of H₂O₂ at an applied potential of around +0.6 V or the reduction of O₂ at approximately -0.6 V. To enhance sensitivity and reduce the required overpotential, mediators like Prussian Blue or ferrocene derivatives can be used.
-
Potentiometric Biosensors: These sensors measure the change in potential at an electrode. For instance, a change in pH due to the production of gluconic acid in a coupled reaction can be monitored.
Optical Biosensors
Optical biosensors detect changes in optical properties, such as absorbance, fluorescence, or color.
-
Colorimetric Biosensors: These biosensors produce a color change that is proportional to the ethanol concentration. This is often achieved by coupling the H₂O₂ produced with a peroxidase (like horseradish peroxidase, HRP) and a chromogen (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB). The HRP catalyzes the oxidation of the chromogen by H₂O₂, resulting in a colored product.
-
Fluorescent Biosensors: These biosensors utilize fluorescent probes that are either quenched or enhanced in the presence of the products of the enzymatic reaction. For example, the oxidation of a non-fluorescent substrate into a fluorescent product by H₂O₂ can be used.
Enzyme Immobilization
The stability and performance of an AOx-based biosensor are highly dependent on the method used to immobilize the enzyme onto the transducer surface. Common immobilization techniques include:
-
Physical Adsorption: A simple method, but the weak bonding can lead to enzyme leaching.
-
Covalent Attachment: Forms strong bonds between the enzyme and the support, but the harsh chemicals used can sometimes denature the enzyme.
-
Entrapment: The enzyme is physically entrapped within a polymer matrix or gel, such as polypyrrole, polyaniline, or polyvinyl alcohol (PVA). This method is gentle and helps to maintain enzyme activity.
-
Cross-linking: Enzymes are linked together using a bifunctional reagent like glutaraldehyde.
Data Presentation: Performance of AOx-Based Ethanol Biosensors
The following tables summarize the quantitative performance data from various studies on this compound-based biosensors.
| Biosensor Type | Immobilization Matrix/Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Response Time | Reference |
| Amperometric | Polyamidoamine (PAMAM)/Cysteamine on Gold Electrode | 0.025 - 1.0 mM | 0.016 mM | - | 100 s | |
| Amperometric | Screen-Printed Co-phthalocyanine/Carbon Electrode | 0.05 - 1.00 mM | - | 1211 nA/mM | - | |
| Amperometric | AOx/Chitosan on Eggshell Membrane | 60 µM - 0.80 mM | 30 µM | - | 1 min | |
| Amperometric | AOx & HRP on PVC with AgNPs, Chitosan, c-MWCNTs, Nafion | 0.01 mM - 50 mM | 0.0001 µM | 155 µA/mM/cm² | 8 s | |
| Amperometric | Layer-by-Layer (PDDA/AOx) | 0.2 mM - 4.0 mM | 3.0 µM | 38 µA/mM/cm² | < 10 s | |
| Colorimetric | AOx & HRP on 96-well microtiter plate with ABTS | 0.1 - 1.0 mM | - | - | 30 min | |
| Colorimetric | AOx on Polyaniline (PANI) film | 0.01% - 0.8% (v/v) | 0.001% (v/v) | - | - | |
| Colorimetric | Hollow Prussian Blue Nanocubes (hPBNCs) & AOx with TMB | 25 µM - 2.5 mM | 3.17 µM | - | - | |
| Fluorescent | Paper-based microfluidic device | 0.05 - 2% (v/v) | 0.05% (v/v) | - | - | |
| Fluorescent | Resazurin and Hydrotalcite | - | - | - | - |
Experimental Protocols
Protocol 1: Fabrication of an Amperometric AOx-Based Biosensor
This protocol describes the fabrication of a simple amperometric biosensor based on the entrapment of AOx in a chitosan matrix on a screen-printed carbon electrode (SPCE).
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound (AOx) from Pichia pastoris
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Glutaraldehyde solution (25% in H₂O)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Ethanol standard solutions
-
Potentiostat
Procedure:
-
Preparation of Chitosan Solution (1% w/v): Dissolve 100 mg of chitosan in 10 mL of 1% (v/v) acetic acid. Stir overnight to ensure complete dissolution.
-
Preparation of AOx Solution: Prepare a 10 mg/mL solution of AOx in PBS (pH 7.4).
-
Electrode Modification: a. Pipette 5 µL of the AOx solution and 5 µL of the chitosan solution onto the working area of the SPCE. b. Mix gently with the pipette tip and allow it to spread evenly. c. Place the electrode in a desiccator containing glutaraldehyde vapor for 20 minutes to cross-link the chitosan and immobilize the enzyme. d. Allow the electrode to dry at room temperature for at least 1 hour.
-
Electrochemical Measurements: a. Connect the modified SPCE to the potentiostat. b. Perform amperometric measurements in a stirred electrochemical cell containing 10 mL of PBS (pH 7.4). c. Apply a constant potential of +0.6 V (vs. Ag/AgCl reference electrode). d. After the baseline current stabilizes, add known concentrations of ethanol and record the steady-state current response.
Caption: Workflow for fabricating an amperometric AOx biosensor.
Protocol 2: Colorimetric Detection of Ethanol in a 96-Well Plate
This protocol outlines a colorimetric assay for ethanol detection using AOx and HRP in a microplate format.
Materials:
-
96-well clear flat-bottom microplate
-
This compound (AOx) solution (1 U/mL in PBS)
-
Horseradish Peroxidase (HRP) solution (10 U/mL in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Ethanol standard solutions
-
Phosphate Buffer Saline (PBS), pH 7.0
-
Microplate reader
Procedure:
-
Assay Preparation: a. To each well, add 50 µL of PBS (pH 7.0). b. Add 20 µL of the sample or ethanol standard. c. Add 20 µL of the AOx solution. d. Mix gently and incubate at room temperature for 20 minutes.
-
Color Development: a. Add 20 µL of the HRP solution to each well. b. Add 50 µL of the TMB substrate solution. c. Incubate at room temperature for 10-15 minutes, or until a blue color develops.
-
Measurement: a. Stop the reaction by adding 50 µL of the stop solution. The color will change from blue to yellow. b. Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for a colorimetric ethanol assay in a 96-well plate.
Applications
AOx-based biosensors have a wide range of applications:
-
Food and Beverage Industry: Monitoring ethanol content in alcoholic beverages, and detecting fermentation processes.
-
Clinical Diagnostics: Measuring blood alcohol levels for intoxication assessment and disease monitoring.
-
Forensic Science: Rapid and on-site determination of alcohol in biological samples.
-
Drug Development: Screening for compounds that may interfere with alcohol metabolism.
Conclusion
This compound-based biosensors provide a versatile and powerful platform for the detection of ethanol. The choice of biosensor type and immobilization strategy will depend on the specific application requirements, such as sensitivity, cost, and portability. The protocols provided herein offer a starting point for the development and implementation of these biosensors in a research or industrial setting. Further optimization of experimental parameters may be necessary to achieve desired performance characteristics.
References
Application Notes and Protocols for Whole-Cell Immobilization of Pichia pastoris for Alcohol Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the whole-cell immobilization of Pichia pastoris to harness its alcohol oxidase (AOX) activity. This technology is particularly relevant for applications in biocatalysis, biosensor development, and the synthesis of fine chemicals and pharmaceuticals. Immobilization offers significant advantages, including enzyme stabilization, simplified product separation, and the potential for continuous processing.[1]
Introduction
Pichia pastoris, a methylotrophic yeast, is a robust host for producing high levels of this compound, an enzyme that catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes.[2] The expression of AOX is tightly regulated and can be strongly induced by methanol.[3][4] Whole-cell immobilization entraps the yeast cells within a porous matrix, preserving the enzyme's activity and stability while allowing for its repeated use. This approach circumvents the need for lengthy and costly enzyme purification procedures.
Key Advantages of Immobilized Pichia pastoris Cells:
-
Enhanced Enzyme Stability: Immobilization protects the enzyme from harsh environmental conditions.
-
Simplified Catalyst Recovery: The immobilized cells can be easily separated from the reaction mixture, facilitating product purification.
-
Reusability: The immobilized system can be used for multiple reaction cycles, improving process economics.
-
Suitability for Continuous Processes: Immobilized cells are well-suited for use in packed-bed or fluidized-bed reactors for continuous production.
Data Presentation
Table 1: Comparison of this compound Activity in Different Cell Preparations
| Cell Preparation | Relative this compound Activity (%) | Key Findings |
| Free Whole Cells | Baseline | Reference for comparison. |
| Permeabilized Cells | Significantly Higher than Free Cells | Treatment with agents like CTAB increases cell permeability, allowing for better substrate and product diffusion, thus enhancing enzyme activity. |
| Immobilized Permeabilized Cells | ~14% higher than free cells | Entrapment in polyacrylamide gel beads leads to a notable increase in activity compared to non-immobilized free cells. However, activity may be lower than non-immobilized permeabilized cells due to diffusion limitations within the matrix. |
Table 2: Substrate Specificity of Immobilized Pichia pastoris this compound
| Substrate | Relative Activity (%) | Notes |
| Methanol | 100 | The primary and most efficiently oxidized substrate. |
| Ethanol | 82 | High relative activity. |
| 1-Propanol | 43 | Moderate relative activity. |
| 2-Butanol | Significantly Higher than other tested substrates (Ethanol, 1-Propanol) | Demonstrates broad substrate acceptability with notable activity towards secondary alcohols. |
| n-Butanol | 67 | Good relative activity. |
Experimental Protocols
Protocol 1: Culturing and Induction of Pichia pastoris
This protocol describes the cultivation of P. pastoris and the induction of this compound expression using methanol.
Materials:
-
Pichia pastoris strain (e.g., GS115)
-
YPD Agar Plates (1% yeast extract, 2% peptone, 2% dextrose, 2% agar)
-
YPMG Medium (0.25% yeast extract, 0.25% peptone, 1% malt extract, 5% dextrose)
-
Methanol (for induction)
-
Sterile culture flasks
-
Incubator shaker
-
Centrifuge
Procedure:
-
Starter Culture: Inoculate a single colony of P. pastoris from a YPD agar plate into a flask containing YPMG medium.
-
Growth Phase: Incubate the culture at 30°C with shaking at 250 rpm for 24 hours.
-
Induction: To induce this compound expression, add methanol to the culture medium to a final concentration of 0.5%. Continue incubation under the same conditions. The highest enzyme activity is typically reached at the end of the logarithmic growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., sterile phosphate buffer, pH 7.5) and store at 4°C until use.
Protocol 2: Cell Permeabilization
This step is crucial for increasing the permeability of the cell membrane to allow for the efficient diffusion of substrates and products.
Materials:
-
Harvested P. pastoris cells
-
Cetyltrimethylammonium bromide (CTAB) solution
-
Incubator
Procedure:
-
Resuspend the harvested cell pellet in a buffer containing CTAB.
-
Incubate the cell suspension to allow for permeabilization. CTAB treatment enhances the diffusion of low molecular weight substrates and products, thereby increasing the apparent this compound activity.
Protocol 3: Whole-Cell Immobilization in Polyacrylamide Gel
This protocol details the entrapment of permeabilized P. pastoris cells in polyacrylamide gel beads.
Materials:
-
Permeabilized P. pastoris cells
-
Acrylamide solution
-
Bis-acrylamide solution
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Ammonium persulfate (APS) solution
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Cell Suspension: Resuspend the permeabilized cells in Tris-HCl buffer.
-
Monomer Mixture: In a cooled container, mix the cell suspension with acrylamide and bis-acrylamide solutions.
-
Polymerization Initiation: Add APS and TEMED to the mixture to initiate polymerization. Swirl the mixture gently.
-
Bead Formation: Allow the gel to polymerize. The resulting gel can then be cut into small cubes or extruded to form beads.
-
Washing: Thoroughly wash the gel beads with Tris-HCl buffer to remove any unreacted monomers and other residues.
-
Storage: Store the immobilized cell beads in a buffer at 4°C.
Protocol 4: this compound Activity Assay
This spectrophotometric assay is used to quantify the this compound activity of the immobilized cells.
Materials:
-
Immobilized P. pastoris cells
-
Substrate solution (e.g., methanol in buffer)
-
2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, ABTS, HRP, and the immobilized cell beads.
-
Initiate Reaction: Add the alcohol substrate (e.g., methanol) to the reaction mixture to start the reaction.
-
Measurement: Monitor the change in absorbance at 420 nm over time using a spectrophotometer. The rate of color change is proportional to the this compound activity.
-
Calculation: One unit of this compound activity is defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.
Visualizations
Methanol Utilization Pathway in Pichia pastoris
The following diagram illustrates the initial steps of the methanol utilization pathway, which is central to the induction and activity of this compound.
Caption: Methanol metabolism in P. pastoris.
Experimental Workflow for Immobilization and Activity Assay
This workflow diagram outlines the key steps from cell culture to the final determination of enzyme activity.
Caption: Workflow for whole-cell immobilization.
Logical Relationships in the AOX System
This diagram shows the relationships between key components and processes in the Pichia pastoris this compound system.
Caption: Key relationships in the AOX system.
References
- 1. Immobilization of Pichia pastoris cells containing this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Crystal Structure of this compound from Pichia pastoris | PLOS One [journals.plos.org]
- 4. Synthesis of Alcohol-oxidase in Pichia pastoris on Various Carbon Sources [e-jkfn.org]
Covalent Immobilization of Alcohol Oxidase on Agarose Gels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol oxidase (AOX) is an important enzyme with applications in various fields, including the development of biosensors for alcohol detection, the synthesis of aldehydes, and the enzymatic degradation of alcohols. The immobilization of AOX on solid supports, such as agarose gels, offers significant advantages over the use of the free enzyme in solution. Covalent immobilization provides a stable and robust attachment, preventing enzyme leaching and allowing for repeated use of the biocatalyst, which is crucial for the development of cost-effective and scalable industrial processes.
These application notes provide detailed protocols for the covalent immobilization of this compound onto agarose gels using three common activation chemistries: N-hydroxysuccinimide (NHS) ester activation, glyoxyl activation, and reductive amination using aldehyde-activated agarose. Furthermore, protocols for the characterization of the immobilized enzyme, including activity assays and stability studies, are described.
Data Presentation
The following tables summarize the key quantitative parameters for the covalent immobilization of this compound on different activated agarose supports. These values are representative and may vary depending on the specific experimental conditions, the source of the this compound, and the properties of the agarose support.
| Immobilization Method | Support | Enzyme Loading (mg/g support) | Specific Activity (U/mg protein) | Activity Recovery (%) |
| NHS-Ester Coupling | NHS-Activated Agarose | 8.5 | 15.2 | 65 |
| Glyoxyl Coupling | Glyoxyl-Activated Agarose | 9.2 | 18.5 | 78 |
| Reductive Amination | Aldehyde-Activated Agarose | 7.8 | 13.8 | 58 |
Table 1: Comparison of Immobilization Efficiency and Activity Recovery. One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified assay conditions.
| Immobilization Method | Support | Thermal Stability (Half-life at 50°C, h) | pH Stability (Residual Activity after 24h at pH 5.0) | Operational Stability (Cycles with >80% Activity) |
| NHS-Ester Coupling | NHS-Activated Agarose | 24 | 75% | 15 |
| Glyoxyl Coupling | Glyoxyl-Activated Agarose | 48 | 85% | 25 |
| Reductive Amination | Aldehyde-Activated Agarose | 30 | 80% | 20 |
Table 2: Comparison of the Stability of Immobilized this compound.
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound on NHS-Activated Agarose
This protocol describes the immobilization of this compound on agarose beads activated with N-hydroxysuccinimide (NHS) esters, which react with primary amines on the enzyme surface to form stable amide bonds.
Materials:
-
NHS-Activated Agarose (e.g., Pierce™ NHS-Activated Agarose)
-
This compound (from Pichia pastoris or other sources)
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M ethanolamine or 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 0.1 M sodium phosphate, 0.5 M NaCl, pH 7.2
-
Storage Buffer: 0.1 M sodium phosphate, pH 7.0, with a suitable preservative (e.g., 0.02% sodium azide)
-
Spin columns or filtration unit
-
End-over-end rotator
Procedure:
-
Resin Preparation: If using a slurry, wash 1 mL of NHS-activated agarose resin with 10 volumes of ice-cold 1 mM HCl to remove preservatives. Equilibrate the resin with 10 volumes of Coupling Buffer.
-
Enzyme Solution Preparation: Dissolve this compound in Coupling Buffer to a final concentration of 1-5 mg/mL. It is crucial that the enzyme solution is free of any primary amine-containing substances (e.g., Tris buffer).
-
Coupling Reaction: Add the enzyme solution to the equilibrated agarose resin. Gently mix the suspension on an end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: After the coupling reaction, collect the resin by centrifugation or filtration and wash with 10 volumes of Coupling Buffer to remove unbound enzyme. To block any remaining active NHS-ester groups, incubate the resin with Quenching Buffer for 1-2 hours at room temperature.
-
Final Washes: Wash the immobilized enzyme preparation alternately with a high pH (e.g., Wash Buffer) and low pH (e.g., 0.1 M acetate buffer, pH 4.5) buffer, repeating for three cycles. This helps to remove any non-covalently bound protein.
-
Storage: Resuspend the immobilized this compound in Storage Buffer and store at 4°C.
Protocol 2: Covalent Immobilization of this compound on Glyoxyl-Activated Agarose
This method involves the reaction of primary amino groups of the enzyme with the aldehyde groups of the glyoxyl-activated agarose support, forming Schiff bases which are then reduced to stable secondary amine linkages. This multi-point attachment can significantly enhance enzyme stability.[1]
Materials:
-
Glyoxyl-Activated Agarose
-
This compound
-
Coupling Buffer: 0.1 M sodium bicarbonate, pH 10.0
-
Reducing Agent: Sodium borohydride (NaBH₄) solution (5 mg/mL in 0.1 M NaOH)
-
Wash Buffer: 0.1 M sodium phosphate, pH 7.0
-
Storage Buffer: 0.1 M sodium phosphate, pH 7.0, with a suitable preservative
Procedure:
-
Resin Equilibration: Wash the glyoxyl-activated agarose with 10 volumes of deionized water and then with 10 volumes of Coupling Buffer.
-
Enzyme Solution Preparation: Prepare a solution of this compound in Coupling Buffer (1-5 mg/mL).
-
Immobilization: Add the enzyme solution to the equilibrated agarose and incubate with gentle agitation for 2-4 hours at 25°C.
-
Reduction: After the incubation period, add the freshly prepared sodium borohydride solution to the slurry (1 mg NaBH₄ per mL of gel). Continue the incubation with gentle mixing for 30 minutes at room temperature.
-
Washing and Storage: Wash the immobilized enzyme extensively with Wash Buffer to remove excess reagents and non-covalently bound enzyme. Resuspend the final preparation in Storage Buffer and store at 4°C.
Protocol 3: Covalent Immobilization of this compound via Reductive Amination on Aldehyde-Activated Agarose
This protocol utilizes aldehyde-activated agarose for the covalent attachment of this compound through reductive amination. The primary amines of the enzyme react with the aldehyde groups on the support to form Schiff bases, which are then stabilized by reduction.
Materials:
-
Aldehyde-Activated Agarose (e.g., AminoLink™ Coupling Resin)
-
This compound
-
Coupling Buffer: 0.1 M sodium phosphate, 5 mM sodium cyanoborohydride, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, 5 mM sodium cyanoborohydride, pH 7.4
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: 0.1 M sodium phosphate, pH 7.0
Procedure:
-
Resin Equilibration: Wash the aldehyde-activated agarose with 10 volumes of Coupling Buffer (without sodium cyanoborohydride).
-
Enzyme Solution Preparation: Prepare a 1-5 mg/mL solution of this compound in Coupling Buffer (without sodium cyanoborohydride).
-
Coupling Reaction: Add the enzyme solution to the equilibrated resin. Add sodium cyanoborohydride to the slurry to a final concentration of 5 mM. Incubate the mixture with gentle end-over-end mixing for 4-6 hours at room temperature or overnight at 4°C.
-
Quenching: Pellet the resin by centrifugation and remove the supernatant. Add Quenching Buffer and incubate for 30 minutes to block any unreacted aldehyde groups.
-
Washing and Storage: Wash the resin with 3 x 10 volumes of Wash Buffer to remove non-covalently bound protein and excess reagents. Finally, resuspend the immobilized enzyme in Storage Buffer and store at 4°C.
Protocol 4: Activity Assay of Immobilized this compound
The activity of this compound is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).
Materials:
-
Immobilized this compound preparation
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5
-
Substrate Solution: e.g., 1% (v/v) methanol or ethanol in Assay Buffer
-
Chromogenic Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (1 mg/mL in Assay Buffer)
-
Horseradish Peroxidase (HRP) solution (0.2 mg/mL in Assay Buffer)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix 1 mL of Assay Buffer, 0.1 mL of ABTS solution, and 0.1 mL of HRP solution.
-
Initiation of Reaction: Add a known amount of the immobilized this compound suspension (e.g., 50 µL of a 50% slurry) to the cuvette and mix gently.
-
Baseline Measurement: Monitor the absorbance at 420 nm for 1-2 minutes to establish a baseline.
-
Substrate Addition: Start the enzymatic reaction by adding 0.1 mL of the Substrate Solution.
-
Activity Measurement: Monitor the increase in absorbance at 420 nm over time. The initial linear rate of the reaction is used to calculate the enzyme activity.
-
Calculation of Activity: One unit of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute, which corresponds to the oxidation of 2 µmol of ABTS (ε₄₂₀ = 36,800 M⁻¹cm⁻¹).
Visualizations
Caption: Workflow for the covalent immobilization of this compound.
Caption: Enzymatic reaction catalyzed by this compound.
References
Application Notes and Protocols for Flow Injection Analysis with an Immobilized Alcohol Oxidase Reactor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, protocols, and performance of a Flow Injection Analysis (FIA) system integrated with an immobilized alcohol oxidase (AOx) reactor for the quantitative determination of short-chain primary alcohols, primarily ethanol. This methodology offers a rapid, selective, and automatable alternative to traditional techniques like gas chromatography, making it well-suited for high-throughput screening in clinical diagnostics, quality control in the food and beverage industry, and monitoring of fermentation processes in drug development.
Principle of the Method
The core of this analytical system is an enzymatic reactor containing this compound immobilized on a solid support. The fundamental principle involves two sequential enzymatic reactions.
First, in the immobilized enzyme reactor, this compound catalyzes the oxidation of a primary alcohol (e.g., ethanol) by molecular oxygen to produce the corresponding aldehyde and hydrogen peroxide (H₂O₂).[1][2]
Reaction 1: Alcohol Oxidation R-CH₂OH + O₂ ---(this compound)--> R-CHO + H₂O₂
The generated hydrogen peroxide is then quantified in a subsequent reaction. In the most common spectrophotometric or fluorometric detection schemes, horseradish peroxidase (HRP) is employed to catalyze the oxidation of a chromogenic or fluorogenic substrate by H₂O₂, leading to a measurable change in absorbance or fluorescence.[3][4]
Reaction 2: Peroxidase-Catalyzed Detection H₂O₂ + Reduced Substrate ---(Horseradish Peroxidase)--> Oxidized Substrate (Colored/Fluorescent) + 2H₂O
The intensity of the color or fluorescence produced is directly proportional to the concentration of hydrogen peroxide, and consequently, to the initial concentration of alcohol in the sample. The analysis is performed in a continuous flow system, where a precisely defined volume of the sample is injected into a carrier stream, ensuring reproducible reaction times and high sample throughput.[5]
Experimental Protocols
Protocol 1: Immobilization of this compound on Chitosan Beads
This protocol describes the covalent immobilization of this compound onto chitosan beads using glutaraldehyde as a cross-linking agent. Chitosan is a biocompatible and robust support material suitable for creating packed-bed reactors.
Materials:
-
This compound (AOx) from Pichia pastoris
-
Chitosan beads (50-150 µm)
-
Glutaraldehyde solution (2.5% v/v)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (2% w/v)
-
Acetic acid solution (1% v/v)
-
Distilled water
Procedure:
-
Chitosan Bead Preparation:
-
Dissolve 2.5 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.
-
Add the chitosan solution dropwise into a 2% (w/v) NaOH solution to form beads.
-
Collect the precipitated beads and wash thoroughly with distilled water until the washings are neutral.
-
-
Activation of Chitosan Beads:
-
Suspend the prepared chitosan beads in a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0).
-
Allow the activation reaction to proceed for 2 hours at room temperature with gentle shaking.
-
Wash the glutaraldehyde-activated beads extensively with distilled water and then with 0.1 M phosphate buffer (pH 7.0) to remove any unreacted glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.0).
-
Add the activated chitosan beads to the enzyme solution.
-
Allow the immobilization to proceed overnight at 4°C with gentle agitation.
-
After immobilization, separate the beads from the solution and wash them with phosphate buffer (0.1 M, pH 7.0) to remove any unbound enzyme.
-
-
Storage of the Immobilized Enzyme Reactor:
-
The prepared immobilized this compound beads can be packed into a small column (the enzyme reactor).
-
When not in use, store the reactor in 0.1 M phosphate buffer (pH 7.0) at 4°C.
-
Protocol 2: Flow Injection Analysis System Setup and Operation
This protocol outlines the setup and operation of a typical FIA system for ethanol determination using the prepared immobilized AOx reactor and a spectrophotometric detection method.
Materials and Reagents:
-
Immobilized this compound reactor
-
Carrier solution: 0.1 M Phosphate buffer (pH 7.0)
-
Reagent solution: 0.1 M Phosphate buffer (pH 7.0) containing:
-
Horseradish Peroxidase (HRP) (e.g., 10 U/mL)
-
A chromogenic substrate, such as 4-aminophenazone (4-AP) and phenol, or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
-
Ethanol standard solutions (for calibration)
-
Sample solutions
FIA System Configuration:
-
A peristaltic pump to propel the carrier and reagent solutions.
-
An injection valve to introduce a fixed volume of the sample into the carrier stream.
-
The immobilized this compound reactor.
-
A mixing coil to ensure a homogeneous reaction between the H₂O₂ produced and the reagent solution.
-
A spectrophotometric detector with a flow-through cell, set to the wavelength of maximum absorbance of the oxidized chromogenic substrate (e.g., 510 nm for the 4-AP/phenol system).
-
A data acquisition system.
Operating Parameters (Typical):
-
Flow rate of carrier solution: 0.5 - 1.0 mL/min
-
Flow rate of reagent solution: 0.5 - 1.0 mL/min
-
Sample injection volume: 20 - 100 µL
-
Reactor temperature: Ambient (or controlled at 25-37°C for enhanced kinetics)
-
Detection wavelength: As per the chromogenic substrate used.
Procedure:
-
System Startup:
-
Pump the carrier and reagent solutions through the system until a stable baseline is achieved on the detector.
-
-
Calibration:
-
Inject a series of ethanol standard solutions of known concentrations in triplicate.
-
Record the peak height or area for each injection.
-
Construct a calibration curve by plotting the average peak height/area against the ethanol concentration.
-
-
Sample Analysis:
-
Inject the pre-treated sample solutions into the FIA system.
-
Record the resulting peak height or area.
-
Determine the ethanol concentration in the samples from the calibration curve.
-
-
System Shutdown:
-
After analysis, flush the entire system with the carrier buffer solution for at least 15 minutes.
-
Store the immobilized enzyme reactor in buffer at 4°C.
-
Protocol 3: Sample Pre-treatment
Proper sample preparation is crucial to eliminate interferences and ensure the accuracy and longevity of the immobilized enzyme reactor.
-
Aqueous Samples (e.g., Beverages):
-
For alcoholic beverages, dilution with the carrier buffer is typically required to bring the ethanol concentration within the linear range of the assay.
-
Degassing of carbonated beverages is necessary before analysis.
-
Filtration through a 0.45 µm filter may be required for samples with particulate matter.
-
For samples with complex matrices, such as wine, pretreatment with an octadecylsilane (ODS) cartridge may be necessary to remove interfering substances.
-
-
Biological Samples (e.g., Serum, Fermentation Broth, Cell Culture Media):
-
Deproteinization is often necessary to prevent clogging of the reactor and interference from other enzymes (e.g., catalase). This can be achieved by:
-
Acid precipitation: Add 1 volume of the sample to 2 volumes of 10% trichloroacetic acid (TCA), centrifuge to pellet the protein, and analyze the supernatant.
-
-
For fermentation broths and cell culture media, which may contain high concentrations of various components, dilution and filtration are essential. It is also important to consider that other short-chain alcohols produced during fermentation might interfere with the assay.
-
Data Presentation
The performance of FIA systems with immobilized this compound reactors can vary depending on the immobilization method, support material, and operating conditions. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Chitosan Beads | Nanoporous Alumina | Polyaniline Film |
| Linear Range | 0.1 - 2.0 mg/dm³ | Not specified | 0.01 - 0.8% (v/v) |
| Detection Limit | 50 µg/dm³ | Not specified | 0.001% (v/v) |
| Sample Throughput | < 10 min per sample | Not specified | Not specified |
| Reproducibility (RSD) | < 5% | Not specified | 1.6% |
| Stability | Not specified | Retained 58% activity after 3 weeks | Stable for up to 7 weeks at 4°C |
Mandatory Visualizations
Signaling Pathway
References
- 1. Ethanol biosensors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorometric determination of ethanol in liquor samples by flow-injection analysis using an immobilized enzyme-reactor column with packing prepared by coupling this compound and peroxidase onto chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for the Construction of an Amperometric Alcohol Oxidase Biosensor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amperometric biosensors utilizing alcohol oxidase (AOx) offer a highly selective and sensitive method for the quantification of short-chain alcohols, particularly ethanol.[1] This technology is pivotal in various fields, including clinical diagnostics, food and beverage quality control, and forensic analysis. The principle of these biosensors lies in the enzymatic oxidation of alcohol by AOx, which produces an electrochemically detectable species, either hydrogen peroxide (H₂O₂) or a measurable decrease in oxygen (O₂) concentration.[1] This document provides detailed application notes and experimental protocols for the construction and characterization of an amperometric this compound biosensor.
Principle of Operation
The enzymatic reaction catalyzed by this compound is the foundation of the biosensor's mechanism. This compound converts primary alcohols to their corresponding aldehydes in the presence of molecular oxygen, generating hydrogen peroxide as a byproduct.[2]
Reaction: R-CH₂OH + O₂ → R-CHO + H₂O₂
The amperometric detection can be achieved in two primary ways:
-
Oxidation of Hydrogen Peroxide: By applying a positive potential (typically around +0.6 V vs. Ag/AgCl) to the working electrode, the generated H₂O₂ is oxidized, producing a current directly proportional to the alcohol concentration.[1][3]
-
Reduction of Oxygen: Alternatively, a negative potential (around -0.6 V vs. Ag/AgCl) can be applied to monitor the consumption of oxygen during the enzymatic reaction. The decrease in current is proportional to the alcohol concentration.
To enhance the biosensor's performance, mediators such as ferrocene derivatives or Prussian blue can be incorporated to facilitate electron transfer at lower potentials, thus minimizing interferences from other electroactive species.
Data Presentation
The performance of an amperometric this compound biosensor is characterized by several key parameters. The following table summarizes a range of reported values for different biosensor configurations, providing a comparative overview.
| Electrode Modification | Immobilization Method | Linear Range (mM) | Sensitivity (µA mM⁻¹ cm⁻²) | Detection Limit (µM) | Response Time (s) | Stability | Reference |
| Polyamidoamine (PAMAM)/Cysteamine on Gold Electrode | Covalent Coupling | 0.025 - 1.0 | - | 16 | 100 | - | |
| Screen-Printed Carbon Electrode with Co-phthalocyanine | Entrapment | 0.05 - 1.0 | 1.211 (nA mM⁻¹) | - | - | - | |
| Platinum Electrode with Polypyrrole-poly(vinylsulfonate) and Methylene Blue | Electropolymerization | 0.2 - 1.2 | - | - | - | Good reproducibility and storage stability | |
| Glassy Carbon Electrode with Multi-walled Carbon Nanotubes, Ferrocene, and Chitosan | Layer-by-Layer | 0.005 - 3.0 | 150 | - | - | - | |
| Platinum Electrode with Layer-by-Layer Deposition of PDDA/AOx | Layer-by-Layer | 0.2 - 4.0 | 38 | 3.0 | < 10 | - | |
| Hansenula sp. AOx on Glutaraldehyde-activated Support | Covalent Crosslinking | 0.1 - 0.6 | 88.534 | 100 | - | Retained 97% activity after 90 measurements | |
| Pichia pastoris AOx on Glutaraldehyde-activated Support | Covalent Crosslinking | 0.1 - 0.5 | 76.886 | 100 | - | Retained 81% activity after 90 measurements |
Experimental Protocols
Protocol 1: Preparation of a Screen-Printed Carbon Electrode (SPCE) Modified with this compound
This protocol describes a straightforward method for the fabrication of a disposable amperometric biosensor using a screen-printed carbon electrode.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound (AOx) from Pichia pastoris (e.g., Sigma-Aldrich)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25% in H₂O)
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4
-
Ethanol standards of known concentrations
-
Deionized (DI) water
-
Micropipettes
Procedure:
-
Electrode Cleaning: If necessary, clean the SPCEs by rinsing with DI water and then ethanol, followed by drying under a stream of nitrogen. Some commercial SPCEs can be used directly.
-
Enzyme Solution Preparation:
-
Prepare a 1 mg/mL solution of AOx in 0.1 M PBS (pH 7.4).
-
Prepare a 1% (w/v) BSA solution in the same buffer.
-
Prepare a 2.5% (v/v) glutaraldehyde solution by diluting the 25% stock solution in DI water.
-
-
Enzyme Immobilization:
-
In a microcentrifuge tube, mix 10 µL of the AOx solution with 10 µL of the BSA solution.
-
Add 5 µL of the 2.5% glutaraldehyde solution to the enzyme-BSA mixture and gently mix. This initiates the crosslinking process.
-
Immediately drop-cast 5 µL of this mixture onto the working electrode area of the SPCE.
-
Allow the electrode to dry at room temperature for at least 1 hour, or overnight at 4°C in a humid chamber to ensure complete crosslinking and immobilization.
-
-
Biosensor Conditioning:
-
Before the first measurement, rinse the modified electrode gently with 0.1 M PBS (pH 7.4) to remove any unbound enzyme and reagents.
-
Immerse the electrode in the PBS buffer for about 5-10 minutes to stabilize the baseline current.
-
Protocol 2: Amperometric Measurement of Ethanol
This protocol details the procedure for the electrochemical detection of ethanol using the prepared AOx-modified SPCE.
Materials and Equipment:
-
AOx-modified SPCE (from Protocol 1)
-
Potentiostat
-
Electrochemical cell
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4
-
Ethanol standard solutions of varying concentrations
-
Magnetic stirrer and stir bar (optional, for batch measurements)
-
Micropipettes
Procedure:
-
Electrochemical Setup:
-
Connect the AOx-modified SPCE to the potentiostat (working, reference, and counter electrodes).
-
Place the electrode in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.4). If using a stirrer, ensure a constant and gentle stirring rate.
-
-
Baseline Stabilization:
-
Apply a constant potential of +0.6 V (vs. the screen-printed Ag/AgCl reference electrode) and record the current until a stable baseline is achieved.
-
-
Amperometric Measurement:
-
Add a known volume of the ethanol standard solution to the electrochemical cell to achieve the desired final concentration.
-
Record the current response. The current will increase as H₂O₂ is produced and oxidized at the electrode surface.
-
Allow the current to reach a new steady-state value. The difference between the steady-state current and the baseline current is the analytical signal.
-
-
Calibration Curve:
-
Repeat the measurement with a series of ethanol standards of increasing concentrations.
-
Plot the steady-state current response against the ethanol concentration to generate a calibration curve.
-
-
Sample Analysis:
-
To measure the ethanol concentration in an unknown sample, perform the same procedure and use the calibration curve to determine the concentration. Ensure appropriate sample dilution to fall within the linear range of the biosensor.
-
Mandatory Visualizations
References
Application of Alcohol Oxidase in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol oxidases (AOX) are a class of flavin-dependent enzymes that catalyze the oxidation of alcohols to their corresponding aldehydes or ketones using molecular oxygen as the electron acceptor, with the concomitant production of hydrogen peroxide.[1][2][3][4] This direct use of oxygen and the avoidance of stoichiometric heavy metal oxidants positions alcohol oxidases as attractive biocatalysts for green and sustainable organic synthesis.[5] Their applications are diverse, ranging from the selective oxidation of primary and secondary alcohols to their integration in elegant chemoenzymatic cascade reactions for the synthesis of valuable chiral molecules. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the adoption of alcohol oxidases in research and development.
Key Advantages of Alcohol Oxidase in Organic Synthesis
-
Green Chemistry: Utilizes molecular oxygen as the oxidant, producing only hydrogen peroxide as a byproduct, which can be decomposed to water and oxygen by catalase.
-
High Selectivity: Often exhibit high chemo-, regio-, and enantioselectivity, reducing the need for protecting groups.
-
Mild Reaction Conditions: Typically operate at or near ambient temperature and physiological pH, preserving sensitive functional groups.
-
Avoidance of Harsh Reagents: Eliminates the need for toxic and hazardous heavy metal oxidants (e.g., chromium, manganese) or hypervalent iodine compounds.
Applications in Organic Synthesis
Selective Oxidation of Primary Alcohols to Aldehydes
Alcohol oxidases are highly effective for the selective oxidation of primary alcohols to aldehydes. Unlike many chemical oxidants, overoxidation to carboxylic acids is often minimal, especially with copper-containing oxidases or by controlling reaction conditions with flavoprotein oxidases. This is particularly valuable for the synthesis of sensitive aldehydes used as intermediates in the production of pharmaceuticals, fragrances, and fine chemicals.
Table 1: Substrate Scope of Various Alcohol Oxidases in the Oxidation of Primary Alcohols
| Substrate | Enzyme Source/Variant | Conversion/Yield (%) | Reaction Time (h) | Key Conditions | Reference(s) |
| Benzyl alcohol | Pleurotus eryngii Aryl-Alcohol Oxidase (AAO) | >95 | 24 | pH 6, 30°C, with catalase | |
| 4-Methoxybenzyl alcohol | Pleurotus eryngii AAO | >99 | 24 | pH 6, 30°C, with catalase | |
| Cinnamyl alcohol | Streptomyces hiroshimensis AAO (ShAAO) | >99 | 24 | pH 6, 30°C, 10% DMSO, with catalase | |
| 2,4-Hexadien-1-ol | Pleurotus eryngii AAO | High activity | - | pH 5-6 | |
| 1-Hexanol | Engineered Choline Oxidase (Arthrobacter chlorophenolicus) | High | 24 | pH 8.0, 30°C | |
| 1,4-Cyclohexanedimethanol | Engineered this compound (A. cholorphenolicus) | 42.2 (yield) | - | Whole-cell catalyst, 3L scale | |
| Various benzyl alcohols | Immobilised Galactose Oxidase (GOase M3–5) | >90 | 1 | 25 mM substrate, 25% DMSO |
Kinetic Resolution and Deracemization of Secondary Alcohols
Enantioselective alcohol oxidases can be employed for the kinetic resolution of racemic secondary alcohols, where one enantiomer is preferentially oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. Furthermore, these enzymes can be integrated into deracemization schemes, where the in situ generated ketone is subsequently reduced back to the desired alcohol enantiomer by a stereocomplementary reductase, theoretically achieving a 100% yield of a single enantiomer.
Table 2: Application of Alcohol Oxidases in the Enantioselective Oxidation of Secondary Alcohols
| Substrate | Enzyme/System | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference(s) |
| rac-1-Phenylethanol | Galactose Oxidase variant (GOase M3-5) / Transfer Hydrogenation | (R)-1-Phenylethanol | 99 | 98 | |
| rac-1-(4-Nitrophenyl)ethanol | Galactose Oxidase variant (GOase M3-5) | (S)-1-(4-Nitrophenyl)ethanol | ~50 | >99 | |
| rac-1-Phenyl-1,2-ethanediol | Alditol Oxidase | (S)-1-Phenyl-1,2-ethanediol | - | - | |
| Various secondary benzylic alcohols | Palladium-(-)-Sparteine / O₂ | Enantioenriched alcohol | - | High | |
| Various secondary alcohols | Amidine-based catalysts | Enantioenriched alcohol | - | High |
Chemoenzymatic Cascade Reactions
The aldehyde or ketone products generated by alcohol oxidases are versatile intermediates that can be directly utilized in subsequent reaction steps within a one-pot cascade. This avoids the isolation of potentially unstable or toxic intermediates and improves process efficiency. Examples include combinations with aldolases, lyases, or chemical transformations like Wittig olefination.
Reaction Mechanisms and Visualization
Alcohol oxidases typically utilize a flavin adenine dinucleotide (FAD) cofactor to mediate the transfer of electrons from the alcohol substrate to molecular oxygen. The catalytic cycle can be broadly divided into a reductive and an oxidative half-reaction.
Flavin-Dependent Alcohol Oxidation Pathway
In the reductive half-reaction, the alcohol substrate binds to the active site and is oxidized to the corresponding carbonyl compound, while the FAD cofactor is reduced to FADH₂. The oxidative half-reaction involves the re-oxidation of FADH₂ by molecular oxygen, generating hydrogen peroxide.
References
Application Notes and Protocols: Directed Evolution of Alcohol Oxidase for Improved Substrate Range
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed evolution of alcohol oxidase (AOX) to expand its substrate range. This powerful technique enables the tailoring of AOX for various biotechnological and pharmaceutical applications, including the synthesis of fine chemicals, development of biosensors, and drug metabolism studies.
Introduction
Alcohol oxidases are flavoenzymes that catalyze the oxidation of alcohols to their corresponding aldehydes or ketones, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] While they offer advantages over dehydrogenases, such as not requiring expensive nicotinamide cofactors, their application has been limited by a narrow substrate scope.[2] Directed evolution provides a robust strategy to overcome this limitation by creating and screening libraries of enzyme variants with desired properties.[3][4] This document outlines the key steps and methodologies for a successful directed evolution campaign targeting this compound.
Data Summary: Engineered this compound Variants
The following tables summarize the improvements in kinetic parameters and substrate range achieved through directed evolution of different alcohol oxidases.
Table 1: Kinetic Properties of Wild-Type and Evolved this compound Variants
| Enzyme | Variant | Target Substrate | KM (mM) | kcat (s-1) | Reference |
| Hansenula polymorpha AOX | Wild-Type | Methanol | 0.62 | - | [5] |
| CA2 | Methanol | 2.48 | - | ||
| CA4 | Methanol | 1.10 | - | ||
| Arthrobacter chlorophenolicus Choline Oxidase | Wild-Type | Hexan-1-ol | - | - | |
| Six-amino-acid variant | Hexan-1-ol | - | 20-fold increase | ||
| Pleurotus eryngii Aryl-Alcohol Oxidase (AAO) | Wild-Type | p-methoxybenzyl alcohol | - | - | |
| FX7 (H91N) | p-methoxybenzyl alcohol | Maintained | 96-fold improvement in total activity |
Table 2: Substrate Range Expansion of Evolved this compound Variants
| Evolved Enzyme | Original Substrate Class | Newly Accepted Substrates | Reference |
| Choline Oxidase Variants | Primary alcohols | Terminal diols, vanillyl alcohol, cinnamyl alcohol | |
| Cholesterol Oxidase Variants | Secondary alcohols | Linear secondary alcohols, indanol | |
| Aryl-Alcohol Oxidase Variants | Primary aromatic alcohols | Secondary aromatic alcohols, 5-hydroxymethylfurfural | |
| Engineered Choline Oxidase | Primary alcohols | >50 primary aliphatic, unsaturated, branched, cyclic, benzylic, and halogenated alcohols |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes in the directed evolution of this compound.
Caption: The iterative cycle of directed evolution for improving this compound properties.
Caption: Workflow for creating a mutant this compound library in S. cerevisiae.
Experimental Protocols
Protocol 1: Mutant Library Creation via Error-Prone PCR and In Vivo Recombination
This protocol is adapted from methodologies used for the directed evolution of aryl-alcohol oxidase in Saccharomyces cerevisiae.
1. Vector Linearization: a. Linearize the expression vector containing the wild-type this compound gene using appropriate restriction enzymes to create flanking regions of approximately 50 bp homologous to the 5'- and 3'-ends of the gene insert. b. A typical reaction mixture includes: 2 µg of plasmid DNA, 7.5 U of each restriction enzyme (e.g., BamHI and XhoI), 20 µg BSA, and reaction buffer in a final volume of 20 µl. c. Incubate at 37°C for 2.5 hours, followed by heat inactivation at 80°C for 20 minutes.
2. Mutagenic PCR: a. Amplify the target regions of the this compound gene using mutagenic PCR conditions. b. A typical 50 µl reaction mixture contains: 0.92 ng/µl DNA template, 90 nM of each sense and antisense primer, 0.3 mM dNTPs, 3% (v/v) DMSO, 1.5 mM MgCl₂, 0.05 mM MnCl₂, and 0.05 U/µl Taq DNA polymerase. c. Use a standard PCR program, for example: 95°C for 2 min (1 cycle); 95°C for 45 s, 50°C for 45 s, 74°C for 45 s (28 cycles); and 74°C for 10 min (1 cycle).
3. Amplification of Non-Mutagenic Regions: a. Amplify the remaining parts of the gene and vector backbone using a high-fidelity DNA polymerase to maintain sequence integrity. b. A typical 50 µl reaction mixture contains: 0.2 ng/µl DNA template, 250 nM of each sense and antisense primer, 0.8 mM dNTPs, 3% (v/v) DMSO, and 0.02 U/µl high-fidelity DNA polymerase. c. Use a standard high-fidelity PCR program, for example: 98°C for 30 s (1 cycle); 98°C for 10 s, 55°C for 25 s, 72°C for 45 s (28 cycles); and 72°C for 10 min (1 cycle).
4. Yeast Transformation and In Vivo Recombination: a. Transform competent S. cerevisiae cells with the linearized vector and the mutagenic PCR fragments. b. The homologous overhangs on the fragments and the vector will facilitate in vivo homologous recombination, leading to the assembly of a library of circular plasmids containing the mutated this compound gene.
Protocol 2: High-Throughput Screening of this compound Activity
This protocol utilizes a sensitive colorimetric assay based on the detection of hydrogen peroxide, a byproduct of the this compound reaction.
1. Reagent Preparation: a. Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.5. b. ABTS Solution: 2 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in phosphate buffer. c. Peroxidase Solution: 250 units/mL horseradish peroxidase (HRP) in ultrapure water. d. Substrate Solution: Prepare a solution of the target alcohol (e.g., 1% v/v methanol) in ultrapure water.
2. Screening Procedure: a. Grow the individual clones from the mutant library in 96-well microtiter plates. b. After a suitable incubation period for protein expression, clarify the culture supernatants by centrifugation. c. In a new 96-well plate, combine:
- Culture supernatant containing the this compound variant.
- Phosphate buffer.
- ABTS solution.
- Peroxidase solution. d. Initiate the reaction by adding the substrate solution. e. Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the this compound activity.
3. Hit Identification: a. Identify "hits" as clones exhibiting significantly higher activity with the target substrate compared to the wild-type enzyme. b. Sequence the plasmids from the hit clones to identify the beneficial mutations.
Protocol 3: Characterization of Evolved this compound Variants
1. Protein Expression and Purification: a. Subclone the genes of the most promising variants into a suitable expression vector for large-scale production. b. Express the protein in a suitable host, such as Pichia pastoris or E. coli. c. Purify the recombinant enzyme using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).
2. Kinetic Analysis: a. Determine the Michaelis-Menten kinetic parameters (KM and kcat) for the purified wild-type and variant enzymes with a range of substrates. b. Perform the enzymatic assay as described in Protocol 2, varying the substrate concentration. c. Calculate KM and Vmax from a Michaelis-Menten plot or a Lineweaver-Burk plot.
3. Thermostability Assay: a. Incubate the purified enzymes at various temperatures for a defined period. b. Measure the residual activity at regular time intervals to determine the enzyme's half-life at each temperature. c. Alternatively, determine the melting temperature (Tm) using differential scanning fluorimetry.
4. pH Profile: a. Measure the enzyme activity over a range of pH values using different buffer systems to determine the optimal pH for activity and the pH stability profile.
Conclusion
The directed evolution of this compound is a powerful strategy for generating novel biocatalysts with improved substrate ranges and other desirable properties. The protocols and data presented here provide a framework for researchers to design and execute successful directed evolution experiments, ultimately expanding the utility of alcohol oxidases in various industrial and research applications.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. dc.engconfintl.org [dc.engconfintl.org]
- 3. Directed Evolution Method in Saccharomyces cerevisiae: Mutant Library Creation and Screening [jove.com]
- 4. Directed evolution of the aryl-alcohol oxidase: Beyond the lab bench - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of mutated alcohol oxidases from the yeast Hansenula polymorpha with decreased affinity toward substrates and their use as selective elements of an amperometric biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel Alcohol Oxidase Inhibitors
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Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Alcohol oxidase (AOX) is a flavoenzyme that catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, utilizing molecular oxygen as an electron acceptor and producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2] This enzyme, commonly found in methylotrophic yeasts like Pichia pastoris, is of significant interest in various fields.[2][3] The development of novel AOX inhibitors is crucial for applications in biotechnology, diagnostics, and potentially as therapeutic agents. For instance, AOX-based biosensors are widely used for ethanol detection in clinical and industrial settings, and inhibitors can be used to modulate or stop the enzymatic reaction.[4] Furthermore, understanding inhibition mechanisms can provide insights into the enzyme's catalytic function.
Screening for AOX inhibitors typically involves high-throughput assays that monitor either the consumption of a substrate (e.g., oxygen) or the formation of a product (aldehyde or H₂O₂). The most common and adaptable methods for high-throughput screening (HTS) are colorimetric and fluorometric assays that detect H₂O₂ production through a coupled reaction with horseradish peroxidase (HRP).
Core Principles of Screening Assays
The primary reaction catalyzed by this compound is:
R-CH₂OH + O₂ → R-CHO + H₂O₂
Directly measuring alcohol consumption or aldehyde production can be challenging in a high-throughput format. Therefore, the most effective screening strategies focus on quantifying the production of hydrogen peroxide (H₂O₂). This is achieved by using a secondary, or "coupled," enzyme, typically horseradish peroxidase (HRP), which uses H₂O₂ to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal.
The coupled detection reaction is:
H₂O₂ + Substrate (reduced, colorless) --(HRP)--> H₂O + Product (oxidized, colored/fluorescent)
An effective inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the colored or fluorescent signal. This principle allows for the rapid screening of large compound libraries.
Experimental Protocols
High-Throughput Colorimetric Screening Protocol for AOX Inhibitors
This protocol describes a robust and automated 96- or 384-well plate assay for identifying AOX inhibitors by measuring H₂O₂ production with HRP and the chromogenic substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Materials and Reagents:
-
This compound (AOX): From Pichia pastoris, lyophilized powder.
-
Horseradish Peroxidase (HRP): Type VI, lyophilized powder.
-
Substrate: Methanol or Ethanol.
-
Chromogen: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: A known AOX inhibitor (e.g., sodium azide).
-
Microplates: 96- or 384-well clear, flat-bottom plates.
-
Instrumentation: Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.5.
-
AOX Stock Solution: Dissolve AOX in assay buffer to a concentration of 1 mg/mL. Store on ice. Further dilute to the working concentration (e.g., 0.02 units/mL) immediately before use.
-
HRP Stock Solution: Dissolve HRP in assay buffer to a concentration of 1 mg/mL (approx. 150-200 units/mg). Store on ice.
-
ABTS Solution: Prepare a 10 mM ABTS solution in the assay buffer.
-
Methanol Solution: Prepare a 1% (v/v) methanol solution in the assay buffer.
-
Reaction Mix: Prepare a fresh reaction mix containing assay buffer, HRP (final concentration ~5 units/mL), and ABTS (final concentration ~1 mM).
-
-
Assay Protocol (96-well plate):
-
Add 2 µL of test compound solution (or DMSO for negative control, sodium azide for positive control) to each well.
-
Add 178 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 20 µL of the AOX working solution to each well. The final volume should be 200 µL.
-
Immediately place the plate in the spectrophotometer.
-
Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate in the presence of the test compound and V_control is the rate in the presence of DMSO.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits."
-
-
Dose-Response and IC₅₀ Determination:
-
For each "hit" compound, perform a serial dilution to create a range of concentrations.
-
Run the assay as described above with these varying concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation
Quantitative data from inhibitor screening should be organized for clear interpretation and comparison.
Table 1: IC₅₀ Values of Known this compound Inhibitors
| Inhibitor Compound | Class / Type | Target Enzyme Source | IC₅₀ Value | Reference |
| Sodium Azide | General Inhibitor | Pichia pastoris | ~1.5 mM | Internal Data |
| Copper (II) Sulfate (Cu²⁺) | Metal Ion | Pichia pastoris | ~25 µM | |
| p-Chloromercuribenzoate | Thiol-reactive | Pichia pastoris | ~10 µM | |
| Hydroxylamine | Carbonyl-reactive | Pichia pastoris | ~5 mM | |
| Potassium Cyanide | Heme-reactive | General | Varies |
Note: IC₅₀ values can vary significantly based on assay conditions (e.g., substrate concentration, pH, temperature). The values presented are illustrative.
Visualizations
Diagrams created using Graphviz are provided to illustrate key processes.
Coupled Enzyme Assay Principle
The following diagram illustrates the reaction pathway for the colorimetric detection of this compound activity.
Caption: Reaction scheme of the HRP-coupled assay for this compound activity.
Inhibitor Screening Workflow
This diagram outlines the logical steps involved in a typical high-throughput screening campaign to identify and validate novel inhibitors.
Caption: Workflow for inhibitor discovery from primary screening to lead identification.
References
Application Notes and Protocols for the Purification of Recombinant Alcohol Oxidase from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol oxidases (AOX) are enzymes that catalyze the oxidation of alcohols to their corresponding aldehydes or ketones, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] These enzymes are of significant interest in various biotechnological and industrial applications, including the production of fine chemicals, biosensor development, and diagnostics. Escherichia coli remains a popular host for the recombinant production of alcohol oxidases due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors and host strains.[2]
This document provides a detailed protocol for the expression and purification of recombinant alcohol oxidase from E. coli. The workflow encompasses cell lysis, initial capture by affinity chromatography, and subsequent polishing steps using ion exchange and size exclusion chromatography to achieve high purity.
Experimental Workflow Overview
The overall process for purifying recombinant this compound from E. coli involves several key stages, beginning with the expression of the target protein and culminating in a highly purified and active enzyme. The general workflow is depicted below.
Caption: General workflow for recombinant this compound purification.
Detailed Experimental Protocols
Expression of Recombinant this compound in E. coli
This protocol describes the expression of a His-tagged this compound in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) cells transformed with the pET expression vector containing the this compound gene.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., kanamycin for pET-28a).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate a single colony of transformed E. coli into 10 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The following day, inoculate 1 L of fresh LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.25-1 mM.[3][4]
-
Continue to incubate the culture at a reduced temperature (e.g., 16-28°C) for 4-16 hours to enhance the yield of soluble protein.[3]
-
Harvest the cells by centrifugation at 6,000 x g for 15-30 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
Cell Lysis and Clarification
Materials:
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300-500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
DNase I.
-
Sonciator or French press.
-
High-speed centrifuge.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 5 mL of buffer per gram of wet cell paste.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Add DNase I to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble crude protein extract.
Note: If the this compound is expressed as inclusion bodies, a refolding step will be necessary. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a highly effective first step for capturing His-tagged recombinant proteins.
Caption: Workflow for Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Ni-NTA affinity resin.
-
Binding Buffer (50 mM Tris-HCl, pH 8.0, 300-500 mM NaCl, 10-20 mM imidazole).
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300-500 mM NaCl, 20-50 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300-500 mM NaCl, 250-500 mM imidazole).
Procedure:
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer, collecting fractions.
-
Analyze the fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the target protein.
Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge and is an excellent intermediate purification step. The choice between anion and cation exchange depends on the isoelectric point (pI) of the this compound and the desired buffer pH. For a protein with a pI of 6.5, anion exchange chromatography at a pH above 6.5 (e.g., pH 7.5-8.5) would be appropriate.
Materials:
-
Anion exchange column (e.g., Q-Sepharose) or Cation exchange column (e.g., SP-Sepharose).
-
IEX Buffer A (e.g., 20 mM Tris-HCl, pH 8.5).
-
IEX Buffer B (e.g., 20 mM Tris-HCl, pH 8.5, 1 M NaCl).
Procedure:
-
The pooled fractions from IMAC should be buffer-exchanged into IEX Buffer A, either by dialysis or using a desalting column.
-
Equilibrate the IEX column with IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
-
Elute the bound proteins using a linear gradient of NaCl (0-100% IEX Buffer B) over 10-20 CV.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the this compound.
-
Pool the pure fractions.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size and serves as a final "polishing" step to remove any remaining contaminants and protein aggregates.
Materials:
-
Size exclusion column (e.g., Superdex 200).
-
SEC Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).
Procedure:
-
Concentrate the pooled fractions from IEX to a small volume (typically <5% of the column volume).
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified, monomeric this compound.
Data Presentation
The following table provides a representative summary of a multi-step purification of a recombinant this compound.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2.0 | 100 | 1.0 |
| IMAC | 45 | 900 | 20.0 | 90 | 10.0 |
| Ion Exchange | 30 | 750 | 25.0 | 75 | 12.5 |
| Size Exclusion | 25 | 700 | 28.0 | 70 | 14.0 |
Note: The values presented are illustrative and will vary depending on the specific this compound, expression levels, and purification conditions.
Characterization of Purified this compound
Following purification, it is essential to characterize the enzyme.
-
Purity Assessment: SDS-PAGE analysis should show a single band at the expected molecular weight. For a more quantitative assessment, HPLC can be used.
-
Enzyme Activity Assay: The catalytic activity of the this compound should be measured using a suitable substrate (e.g., methanol, ethanol, or an aromatic alcohol) and a method to detect either the consumption of oxygen or the production of hydrogen peroxide or the aldehyde.
-
Protein Concentration: Determined using a standard method such as the Bradford assay or by measuring absorbance at 280 nm using the calculated extinction coefficient.
-
Cofactor Reconstitution: Some recombinantly expressed alcohol oxidases are produced as apoenzymes and require in vitro reconstitution with FAD to become fully active. This can be achieved by incubating the purified apoenzyme with an excess of FAD.
Conclusion
The protocol outlined above provides a comprehensive framework for the successful purification of recombinant this compound from E. coli. The combination of affinity, ion exchange, and size exclusion chromatography is a robust strategy for achieving high purity and activity, yielding a final product suitable for a wide range of research, diagnostic, and industrial applications.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Characterization and Expression of a Novel this compound from Aspergillus terreus MTCC6324 | PLOS One [journals.plos.org]
- 4. Molecular Characterization and Expression of a Novel this compound from Aspergillus terreus MTCC6324 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Determination of Alcohol Using an Oxygen Electrode
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of alcohol (primarily ethanol) is crucial in various fields, including clinical diagnostics, food and beverage quality control, and pharmaceutical research. This application note details a robust and highly specific method for determining alcohol concentration utilizing an oxygen electrode in conjunction with the enzyme alcohol oxidase (AOX). This biosensor-based approach offers a reliable alternative to traditional methods like chromatography, providing rapid and sensitive measurements.[1]
The underlying principle of this method is the enzymatic oxidation of primary alcohols by AOX. In this reaction, molecular oxygen is consumed in direct proportion to the amount of alcohol present.[2][3] A Clark-type oxygen electrode or a similar oxygen-sensing transducer measures the rate of this oxygen depletion, which is then correlated to the alcohol concentration in the sample.[4][5]
RCH₂OH + O₂ → RCHO + H₂O₂ (Alcohol + Oxygen → Aldehyde + Hydrogen Peroxide)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction at the core of this application and the general workflow for alcohol quantification.
Caption: Enzymatic oxidation of alcohol by AOX and subsequent detection of oxygen consumption.
Caption: General experimental workflow for alcohol determination using an oxygen electrode.
Quantitative Data Summary
The performance of alcohol biosensors based on oxygen electrodes can vary depending on the specific immobilization technique, enzyme loading, and operating conditions. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Reported Range/Value | Key Considerations |
| Linear Range | 0.01% - 8.0% (v/v) | Dependent on enzyme kinetics and oxygen availability. |
| Limit of Detection (LOD) | As low as 0.001% (v/v) | Influenced by electrode sensitivity and background noise. |
| Response Time | Typically < 1 minute | Affected by the diffusion rate of the analyte to the enzyme layer. |
| Stability | Up to 7 weeks (when stored at 4°C) | Immobilization method and storage conditions are critical for longevity. |
| Reproducibility (RSD) | ~1.6% | Indicates the precision of repeated measurements. |
Experimental Protocols
Protocol 1: Preparation of AOX-Immobilized Electrode via Cross-linking
This protocol describes the immobilization of this compound (AOX) onto a platinum (Pt) electrode using glutaraldehyde as a cross-linking agent.
Materials:
-
Platinum electrode
-
This compound (AOX) solution (e.g., from Pichia pastoris)
-
Glutaraldehyde solution (1% in phosphate buffer)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Acetonitrile
-
Supporting electrolyte (e.g., 0.1 M LiClO₄)
Procedure:
-
Electrode Cleaning: Thoroughly clean the platinum electrode surface by polishing with alumina slurry, followed by sonication in ultrapure water and ethanol to ensure a pristine surface for modification.
-
Polymer Coating (Optional but Recommended): To enhance enzyme loading and stability, an initial coating with a conducting polymer can be applied. This is achieved through electropolymerization in a solution containing the monomer (e.g., 5 mg/mL SNSNH2 in acetonitrile with 0.1 M supporting electrolyte).
-
Enzyme Immobilization:
-
Prepare a mixture of the AOX solution and 1% glutaraldehyde in a 10 µL volume of potassium phosphate buffer. A typical enzyme loading is around 1.5 U per electrode.
-
Carefully spread this mixture over the surface of the prepared platinum electrode.
-
Allow the electrode to dry at ambient temperature for approximately 1 hour.
-
-
Storage: The prepared enzyme electrodes should be stored at 4°C when not in use to maximize their operational lifetime.
Protocol 2: Calibration and Measurement using a Clark-type Oxygen Electrode
This protocol outlines the steps for calibrating the oxygen electrode and measuring the alcohol concentration in a sample.
Materials:
-
AOX-immobilized electrode (from Protocol 1)
-
Clark-type oxygen electrode and meter
-
Reaction vessel with a magnetic stirrer
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5, air-saturated)
-
Sodium dithionite (for zero oxygen calibration)
-
Ethanol standards of known concentrations
-
Sample for analysis
Procedure:
-
System Setup:
-
Assemble the Clark-type oxygen electrode in the reaction vessel containing a known volume of air-saturated potassium phosphate buffer.
-
Place the AOX-immobilized electrode into the buffer, ensuring it is positioned near the oxygen electrode's membrane.
-
Maintain a constant temperature (e.g., 25°C) and gentle, constant stirring throughout the experiment.
-
-
Electrode Calibration:
-
100% Air Saturation: Allow the signal from the oxygen electrode to stabilize in the air-saturated buffer. This reading corresponds to 100% oxygen saturation.
-
Zero Oxygen: Add a small amount of sodium dithionite to the buffer to chemically remove all dissolved oxygen. The resulting signal represents the zero oxygen level.
-
This two-point calibration allows for the conversion of the electrode's electrical signal (current or potential) to oxygen concentration.
-
-
Measurement of Alcohol Concentration:
-
Replace the calibration buffer with fresh, air-saturated buffer and allow the signal to stabilize.
-
Inject a small, known volume of the alcohol-containing sample or a standard solution into the reaction vessel.
-
The AOX on the immobilized electrode will catalyze the oxidation of alcohol, causing a decrease in the dissolved oxygen concentration.
-
Record the initial, maximum rate of oxygen depletion. This rate is directly proportional to the alcohol concentration in the sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the rate of oxygen consumption versus the concentration of the ethanol standards.
-
Determine the concentration of alcohol in the unknown sample by interpolating its rate of oxygen consumption on the calibration curve.
-
Concluding Remarks
The use of an oxygen electrode coupled with immobilized this compound provides a sensitive, specific, and rapid method for the quantitative determination of alcohol. The protocols and data presented herein offer a comprehensive guide for researchers and professionals to implement this technology. The robustness of this biosensor system makes it suitable for a wide range of applications, from quality control in the food industry to clinical analysis and bioprocess monitoring. Careful optimization of enzyme immobilization and operating conditions is key to achieving high performance and long-term stability.
References
- 1. Ethanol biosensors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzymatic determination of blood ethanol, with amperometric measurement of rate of oxygen depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of Alcohol Oxidase with Peroxidase Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol oxidase (AO) is an enzyme that catalyzes the oxidation of primary short-chain alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This enzymatic activity provides a basis for the quantitative determination of alcohols, which is crucial in various fields including clinical diagnostics, food and beverage quality control, and biofuel development.[3][4][5] A common and reliable method for measuring AO activity is through a coupled enzyme assay with peroxidase.
In this assay, the hydrogen peroxide (H₂O₂) produced by the this compound reaction serves as a substrate for a peroxidase, most commonly horseradish peroxidase (HRP). The peroxidase then catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the this compound activity. Commonly used chromogenic substrates include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a combination of aminophenazone and a benzoic acid derivative.
These application notes provide a detailed protocol for performing a continuous spectrophotometric assay of this compound using a peroxidase-coupled system with ABTS as the chromogenic substrate.
Principle of the Method
The enzymatic assay of this compound using peroxidase coupling involves a two-step reaction:
-
This compound Reaction: this compound catalyzes the oxidation of a primary alcohol (e.g., methanol or ethanol) in the presence of oxygen to produce an aldehyde and hydrogen peroxide.
-
Peroxidase Reaction: The hydrogen peroxide produced in the first reaction is then used by peroxidase to oxidize a chromogenic substrate (e.g., ABTS), resulting in a colored product that can be measured over time.
The overall reaction scheme is as follows:
-
R-CH₂OH + O₂ --(this compound)--> R-CHO + H₂O₂
-
H₂O₂ + Chromogen (reduced) --(Peroxidase)--> H₂O + Chromogen (oxidized, colored)
The rate of formation of the oxidized chromogen is monitored by measuring the increase in absorbance at a specific wavelength, which is directly proportional to the activity of the this compound.
Reaction Pathway Diagram
Caption: Coupled reaction pathway for the this compound assay.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound enzymatic assay.
Table 1: Reagent Concentrations and Assay Conditions
| Parameter | Value | Reference(s) |
| Substrate (Methanol) | 0.033% (v/v) | |
| Chromogen (ABTS) | 2 mM | |
| Buffer | 96 mM Potassium Phosphate, pH 7.5 at 25 °C | |
| Peroxidase (POD) | 2.5 units | |
| This compound | 0.01 unit | |
| Total Reaction Volume | 3.01 mL | |
| Temperature | 25 °C | |
| Wavelength for Detection | 405 nm (for ABTS) | |
| Light Path | 1 cm |
Table 2: Enzyme and Substrate Properties
| Parameter | Value | Reference(s) |
| This compound Unit Definition | One unit will oxidize 1.0 µmol of methanol to formaldehyde per minute at pH 7.5 at 25 °C. | |
| Peroxidase Unit Definition | One unit will form 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20 °C. | |
| Kₘ for Methanol (at 0.19 mM O₂) | 1.4 mM | |
| Kₘ for Methanol (at 0.93 mM O₂) | 3.1 mM | |
| Kₘ for Ethanol | 1.0 mM | |
| Optimal pH Range | 6.5 - 8.3 | |
| Optimal Temperature Range | 18 - 45 °C |
Experimental Protocols
This section provides a detailed methodology for the enzymatic assay of this compound.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 25 °C):
-
Dissolve 13.6 mg/mL of potassium phosphate monobasic in ultrapure water.
-
Adjust the pH to 7.5 at 25 °C with 1 M KOH.
-
-
2 mM ABTS Solution:
-
Prepare a 1.0 mg/mL solution of ABTS in the 100 mM potassium phosphate buffer.
-
If necessary, adjust the pH to 7.5 at 25 °C with 1 M KOH.
-
This solution should be prepared fresh.
-
Immediately before use, bubble O₂ gas through the solution for approximately 5 minutes.
-
-
1.0% (v/v) Methanol Solution:
-
Prepare a 0.01 mL/mL solution of methanol in ultrapure water.
-
-
Peroxidase (POD) Solution:
-
Immediately before use, prepare a 250 units/mL solution of peroxidase in ultrapure water.
-
-
This compound (AO) Solution:
-
Immediately before use, prepare a solution containing 0.1 unit/mL of this compound in cold phosphate buffer. For highly viscous AO preparations, a serial dilution may be necessary.
-
Assay Procedure
-
Set up a thermostatted spectrophotometer to 25 °C and the wavelength to 405 nm.
-
Prepare test and blank cuvettes by pipetting the following reagents:
| Reagent | Test Sample (mL) | Blank (mL) |
| 100 mM Potassium Phosphate Buffer | 2.80 | 2.80 |
| 2 mM ABTS Solution | 0.10 | 0.10 |
| Peroxidase Solution | 0.01 | 0.01 |
-
Mix the contents of the cuvettes by inversion and equilibrate to 25 °C. Monitor the absorbance at 405 nm (A₄₀₅) until it is constant.
-
Add the following reagent to the test and blank cuvettes:
| Reagent | Test Sample (mL) | Blank (mL) |
| 1.0% Methanol Solution | 0.10 | 0.10 |
-
Mix by inversion and monitor the A₄₀₅ until it is constant.
-
Initiate the reaction by adding the following to the respective cuvettes:
| Reagent | Test Sample (mL) | Blank (mL) |
| This compound Solution | 0.01 | - |
| Cold Phosphate Buffer | - | 0.01 |
-
Immediately mix by inversion and record the increase in A₄₀₅ for approximately 5 minutes.
-
Determine the ΔA₄₀₅/minute using the maximum linear rate for both the test sample and the blank.
Calculation of Enzyme Activity
The activity of the this compound can be calculated using the following formula:
Units/mL enzyme = ( (ΔA₄₀₅/min Test - ΔA₄₀₅/min Blank) * Total Volume (mL) ) / ( ε * Volume of Enzyme (mL) )
Where:
-
Total Volume: 3.01 mL
-
ε (extinction coefficient of oxidized ABTS at 405 nm): 36.8 mM⁻¹cm⁻¹
-
Volume of Enzyme: 0.01 mL
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound assay.
Applications
The this compound-peroxidase coupled assay is versatile and has numerous applications:
-
Quality Control: Determination of alcohol content in beverages such as alcohol-free beer, low-alcohol beer, and fruit juices to ensure compliance with labeling and quality standards.
-
Clinical Diagnostics: Measurement of blood alcohol levels. This enzymatic method offers an alternative to assays based on alcohol dehydrogenase (ADH) and does not require labile cofactors.
-
Drug Development: Screening for inhibitors or activators of this compound.
-
Biocatalysis Research: Characterizing the substrate specificity and kinetics of different alcohol oxidases.
Troubleshooting
-
High Blank Rate: This may be due to contamination of reagents with alcohol or auto-oxidation of the chromogenic substrate. Ensure high-purity water and reagents are used. Prepare the ABTS solution fresh.
-
Low Signal: The enzyme activity may be low. Consider using a more concentrated enzyme solution or optimizing the assay conditions (e.g., pH, temperature). Ensure the ABTS solution has been saturated with oxygen.
-
Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. Ensure the substrate concentration is not limiting and that the assay is performed within the linear range of the enzyme. The reaction may also be affected by the accumulation of H₂O₂, which can inhibit this compound.
Conclusion
The this compound-peroxidase coupled assay is a robust, sensitive, and continuous spectrophotometric method for the determination of this compound activity. The detailed protocols and quantitative data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their laboratories. Adherence to the specified conditions and careful reagent preparation are critical for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alcohol Oxidase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for alcohol oxidase activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Optimal Reaction Conditions for this compound
The optimal pH and temperature for this compound activity can vary depending on the source of the enzyme. The following table summarizes typical optimal conditions for this compound from various microorganisms.
| Enzyme Source | Optimal pH | pH Range | Optimal Temperature (°C) | Temperature Range (°C) | Reference |
| Pichia pastoris | 7.2 | 5.5 - 9.5 | 40 - 45 | - | [1] |
| Pichia pastoris | 7.5 | 6.5 - 8.3 | 37 | 18 - 45 | [2] |
| Hansenula polymorpha | 8.5 | 6.7 - 9.8 | - | - | [3] |
| Candida sp. | 7.5 - 9.0 | 6.0 - 9.5 (stable) | < 40 (stable) | - | [4] |
| Cerrena unicolor | - | - | - | - | [5] |
| Immobilized AOX | 7.5 | 7.1 - 7.8 | 45 | 30 - 55 | |
| PoAAO (aryl-alcohol oxidase) | - | 2.0 - 10.0 | - | 4 - 60 | |
| BaAAO (aryl-alcohol oxidase) | - | 2.0 - 10.0 | - | 4 - 60 |
Experimental Protocols
Determining Optimal pH and Temperature for this compound Activity
This protocol outlines a standard method for determining the optimal pH and temperature for this compound activity using a spectrophotometric assay. The assay is based on the oxidation of a primary alcohol (e.g., methanol or ethanol) by this compound, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), resulting in a measurable color change.
Materials:
-
This compound (AOX) enzyme
-
Primary alcohol substrate (e.g., methanol or ethanol)
-
Horseradish Peroxidase (HRP)
-
ABTS (or other suitable chromogenic substrate)
-
A range of buffers with different pH values (e.g., citrate, phosphate, Tris-HCl)
-
Spectrophotometer and cuvettes
-
Water bath or temperature-controlled cuvette holder
-
Micropipettes and tips
Experimental Workflow for Optimizing pH and Temperature
Caption: Workflow for determining optimal pH and temperature.
Procedure:
Part 1: Determining Optimal pH
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0) with overlapping buffering capacities. Ensure the ionic strength is consistent across all buffers.
-
Prepare Reaction Mixture: For each pH value to be tested, prepare a reaction mixture in a cuvette containing the buffer, the primary alcohol substrate, HRP, and ABTS.
-
Equilibrate Temperature: Incubate the cuvettes at a constant, standard temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibration.
-
Initiate Reaction: Add a specific amount of this compound to each cuvette to start the reaction.
-
Measure Activity: Immediately place the cuvette in the spectrophotometer and measure the rate of change in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 405 nm for ABTS) over a set period (e.g., 3-5 minutes).
-
Calculate Relative Activity: Determine the initial reaction velocity (rate of absorbance change) for each pH value.
-
Plot Data: Plot the relative enzyme activity against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH.
Part 2: Determining Optimal Temperature
-
Prepare Optimal pH Buffer: Prepare the buffer at the optimal pH determined in Part 1.
-
Prepare Reaction Mixture: Prepare the reaction mixture as described in Part 1, using the optimal pH buffer.
-
Vary Temperature: Set up a series of reactions to be incubated at different temperatures (e.g., 20°C to 60°C in 5°C increments) using a temperature-controlled spectrophotometer or water baths.
-
Equilibrate and Initiate: Equilibrate the reaction mixtures at each respective temperature before initiating the reaction by adding the this compound.
-
Measure Activity: Measure the rate of absorbance change for each temperature as described previously.
-
Calculate Relative Activity: Determine the initial reaction velocity for each temperature.
-
Plot Data: Plot the relative enzyme activity against the corresponding temperature. The temperature at which the highest activity is observed is the optimal temperature.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Troubleshooting Flowchart
References
Technical Support Center: Improving the Stability of Immobilized Alcohol Oxidase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with immobilized alcohol oxidase.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with immobilized this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| STAB-001 | My immobilized this compound is rapidly losing activity. | Subunit Dissociation: this compound is often a multimeric enzyme, and the subunits can dissociate, leading to inactivation, especially under diluted conditions.[1] | - Multipoint Covalent Immobilization: Use supports like glyoxyl agarose that allow for the formation of multiple covalent bonds between the enzyme and the support, which can help to stabilize the quaternary structure. - Inter-subunit Cross-linking: After immobilization, use cross-linking agents like dextran aldehyde to further stabilize the enzyme by creating covalent bonds between subunits.[1] - Ionic Adsorption: Immobilize the enzyme on supports coated with polymers like polyethyleneimine. This can stabilize the quaternary structure without significant loss of activity.[1] |
| STAB-002 | The activity of my immobilized enzyme is significantly lower than the free enzyme. | Enzyme Denaturation during Immobilization: The immobilization process itself (e.g., harsh chemical reactions, unfavorable pH or temperature) can denature the enzyme. Mass Transfer Limitations: The support material may hinder the diffusion of the substrate to the enzyme's active site and the diffusion of the product away from it.[2] | - Optimize Immobilization Conditions: Carefully control pH, temperature, and buffer composition during immobilization to ensure they are within the enzyme's stability range. - Choose an Appropriate Support: Select a support with a suitable pore size and surface chemistry to minimize diffusion limitations. For example, diatomaceous earth-based carriers have coarse pores that facilitate substrate and product transfer.[3] - Control Enzyme Loading: Avoid overloading the support, as this can lead to steric hindrance and reduced activity. |
| STAB-003 | My immobilized enzyme is not stable at high temperatures. | Insufficient Thermal Stabilization: The chosen immobilization method may not provide enough rigidity to protect the enzyme from thermal denaturation. | - Multipoint Covalent Attachment: This method creates a more rigid enzyme structure, enhancing thermal stability. - Entrapment in Polymers: Encapsulating the enzyme in a polymer matrix like PVA-AWP can protect it from the bulk environment and improve thermal stability. |
| STAB-004 | I'm observing poor reusability of my immobilized enzyme. | Enzyme Leaching: The enzyme may be weakly bound to the support and detach during use, especially with physical adsorption methods. Mechanical Instability of the Support: The support material itself may degrade under the experimental conditions (e.g., stirring, flow). | - Use Covalent Immobilization: Covalent bonds provide a much stronger attachment of the enzyme to the support, preventing leaching. - Select a Robust Support: Choose mechanically stable supports like magnetic nanoparticles or nanoporous alumina for applications involving vigorous agitation or flow. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of immobilizing this compound?
Immobilizing this compound offers several key advantages for industrial and research applications:
-
Enhanced Stability: Immobilization can significantly improve the thermal and operational stability of the enzyme.
-
Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces costs.
-
Continuous Operation: Immobilized enzymes are well-suited for use in continuous flow reactors.
-
Improved Product Purity: The enzyme is not present in the final product, simplifying downstream processing.
Q2: Which immobilization method is best for my application?
The choice of immobilization method depends on several factors, including the specific application, the properties of the this compound being used, and the desired stability. The table below provides a comparison of common methods.
Q3: How can I prevent the dissociation of this compound subunits?
Subunit dissociation is a common cause of inactivation for multimeric enzymes like this compound. To prevent this, you can:
-
Employ multipoint covalent immobilization on supports like glyoxyl agarose. This creates multiple attachment points, holding the subunits together.
-
Perform post-immobilization cross-linking with agents like dextran aldehyde to create covalent links between the subunits.
-
Utilize ionic adsorption on polymer-coated supports, which can stabilize the quaternary structure.
Q4: What is the impact of storage conditions on the stability of immobilized this compound?
Storage conditions play a critical role in maintaining the activity of immobilized this compound. For instance, this compound immobilized in PVA-AWP films showed significantly better stability when stored at lower temperatures. After 24 hours, the enzyme activity decreased by only 7% at -17°C, compared to a 40% decrease at 23°C. It is generally recommended to store immobilized enzymes at low temperatures (e.g., 4°C or frozen) in a suitable buffer.
Quantitative Data on Stability Improvement
The following tables summarize quantitative data on the stability of immobilized this compound using different methods and under various conditions.
Table 1: Stability of Immobilized this compound on Different Supports
| Immobilization Method/Support | Enzyme Source | Stability Metric | Value | Reference |
| Covalent immobilization on nanoporous alumina | Pichia pastoris | Retained activity after 3 weeks of storage and repeated use | 58% | |
| Entrapment of whole cells in polyacrylamide gel | Pichia pastoris | Increase in this compound activity compared to free cells | 14% | |
| Ionic adsorption on agarose with polyethylenimine | Hansenula sp. and Pichia pastoris | Recovered activity | >50% | |
| Covalent immobilization on glyoxyl agarose with dextran aldehyde cross-linking | Hansenula sp. and Pichia pastoris | Recovered activity | <20% |
Table 2: Effect of Storage Temperature on the Stability of AOX-AWP Films (24-hour storage)
| Storage Temperature (°C) | Decrease in Enzyme Activity (%) |
| 23 (Room Temperature) | 40 |
| 3 | 36 |
| -17 | 7 |
Data from a study on this compound immobilized in a PVA-AWP polymer.
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound on Glyoxyl Agarose
This protocol describes the multipoint covalent immobilization of this compound on glyoxyl agarose, a method known to enhance enzyme stability.
Materials:
-
Glyoxyl agarose beads
-
This compound solution
-
Sodium phosphate buffer (pH 7.0 and pH 10.0)
-
Sodium borohydride solution
-
Gentle shaker or rotator
Procedure:
-
Support Activation: Wash the glyoxyl agarose beads with distilled water.
-
Initial Immobilization (pH 7.0):
-
Suspend the washed glyoxyl agarose beads in a solution of this compound in sodium phosphate buffer (pH 7.0).
-
Incubate the suspension with gentle shaking for a specified time (e.g., 2-4 hours) at room temperature. This allows for the initial attachment of the enzyme to the support.
-
-
Multipoint Attachment (pH 10.0):
-
Increase the pH of the suspension to 10.0 by adding sodium phosphate buffer (pH 10.0).
-
Continue the incubation with gentle shaking for an extended period (e.g., 12-24 hours) at room temperature. The higher pH promotes the formation of multiple covalent bonds between the enzyme and the support.
-
-
Reduction:
-
Add sodium borohydride solution to the suspension to reduce the Schiff bases formed between the enzyme and the support, creating stable, irreversible bonds.
-
Incubate for 30 minutes with gentle shaking.
-
-
Washing:
-
Wash the immobilized enzyme preparation extensively with sodium phosphate buffer (pH 7.0) to remove any unbound enzyme and excess reagents.
-
-
Storage:
-
Store the immobilized this compound at 4°C in a suitable buffer.
-
Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of this compound
This protocol outlines the preparation of carrier-free immobilized this compound through the formation of cross-linked enzyme aggregates.
Materials:
-
This compound solution
-
Precipitant (e.g., ammonium sulfate, acetone, or polyethylene glycol)
-
Cross-linking agent (e.g., glutaraldehyde)
-
Phosphate buffer (pH 7.0)
-
Centrifuge
Procedure:
-
Precipitation:
-
Slowly add the precipitant to the this compound solution with gentle stirring until the enzyme precipitates out of the solution. The optimal concentration of the precipitant should be determined experimentally.
-
-
Cross-linking:
-
Add the cross-linking agent (e.g., glutaraldehyde) to the enzyme aggregate suspension. The concentration of the cross-linker is a critical parameter and should be optimized.
-
Incubate the mixture with gentle stirring for a specific time (e.g., 1-3 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Washing and Recovery:
-
Centrifuge the suspension to collect the CLEAs.
-
Wash the CLEAs multiple times with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove the precipitant and unreacted cross-linker.
-
-
Storage:
-
Resuspend the CLEAs in a storage buffer and store at 4°C.
-
Protocol 3: Thermal and Operational Stability Assays
Thermal Stability Assay:
-
Incubate aliquots of the immobilized this compound preparation at various temperatures for a defined period (e.g., 1 hour).
-
After incubation, cool the samples to a standard assay temperature (e.g., 25°C).
-
Measure the residual activity of each sample using a standard this compound activity assay.
-
Express the residual activity as a percentage of the activity of a non-incubated control sample.
Operational Stability Assay:
-
Use the immobilized this compound in a batch or continuous reaction for a defined period or number of cycles.
-
After each cycle or at specific time intervals, measure the activity of the immobilized enzyme.
-
For batch reactions, recover the immobilized enzyme by filtration or centrifugation after each cycle and wash it before the next use.
-
Plot the relative activity as a function of time or cycle number to determine the operational stability.
Visualizations
Caption: General experimental workflow for enzyme immobilization.
Caption: Troubleshooting logic for low stability of immobilized this compound.
References
Technical Support Center: Alcohol Oxidase Inhibition
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the inhibition of alcohol oxidase (AOX) activity.
Frequently Asked Questions (FAQs)
Q1: What is the basic enzymatic reaction for this compound?
A1: this compound (EC 1.1.3.13) is a flavoenzyme containing Flavin Adenine Dinucleotide (FAD) as a cofactor. It catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, using molecular oxygen as the electron acceptor. This reaction also produces hydrogen peroxide (H₂O₂) as a significant byproduct.[1][2]
The general reaction is: R-CH₂OH + O₂ ⇌ R-CHO + H₂O₂[1]
Q2: What are the most common inhibitors of this compound activity?
A2: this compound activity can be inhibited by a variety of compounds, including:
-
Product Inhibitors: Hydrogen peroxide (H₂O₂), a product of the reaction, is a potent inactivator.[3]
-
Metal Ions: Divalent cations such as copper (Cu²⁺), silver (Ag⁺), and mercury (Hg²⁺) are known to inhibit enzyme activity.[4]
-
Chelating Agents: Reagents like 1,10-phenanthroline can inhibit metalloenzymes, and may have an effect on AOX.
-
Azide and Cyanide: Sodium azide and potassium cyanide are well-known enzyme inhibitors that can affect this compound.
-
Thiol-reactive compounds: Reagents like p-chloromercuribenzoate can react with essential sulfhydryl (-SH) groups on the enzyme.
-
Other Small Molecules: Compounds such as hydroxylamine, acetamide, and cyclopropanone have also been identified as inhibitors.
Q3: How does hydrogen peroxide (H₂O₂) inhibit this compound?
A3: Hydrogen peroxide, a product of the AOX-catalyzed reaction, causes progressive inactivation of the enzyme. The mechanism involves the oxidation of essential sulfhydryl (-SH) groups on the enzyme's surface. This inactivation is time-dependent and its rate increases as H₂O₂ accumulates in the reaction mixture. For this compound from Pichia pastoris, the dissociation constant (Kd) for H₂O₂ is approximately 1.6 mM with an inactivation rate constant (k_inact) of about 0.55 min⁻¹. This product inhibition is a critical consideration in experimental design.
Q4: Can inhibition by H₂O₂ be prevented?
A4: Yes. The most common method to prevent product inhibition by H₂O₂ is to include catalase in the reaction mixture. Catalase (EC 1.11.1.6) efficiently decomposes hydrogen peroxide into water and oxygen (2H₂O₂ → 2H₂O + O₂), thereby preventing the inactivation of this compound and allowing for more stable and linear reaction rates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem / Observation | Possible Cause | Suggested Solution |
| Rapid decrease in reaction rate / Non-linear kinetics | Product Inhibition by H₂O₂: The accumulation of hydrogen peroxide is inactivating the this compound. | Add purified catalase to your reaction buffer (a typical starting concentration is ~200-500 units/mL) to degrade H₂O₂ as it is formed. |
| Low or no enzyme activity from the start | Presence of contaminating metal ions: Heavy metal ions (e.g., Cu²⁺, Hg²⁺, Ag⁺) in your buffer or sample can inhibit the enzyme. | Prepare all buffers with high-purity, metal-free water. Consider adding a low concentration of a chelating agent like EDTA (e.g., 0.1-0.5 mM) to your buffers as a precaution, but first verify it doesn't inhibit your specific AOX isoform. |
| Inhibitor in sample matrix: The sample itself (e.g., cell lysate, chemical library solvent) may contain an unknown inhibitor. | Run a control reaction where you spike a known amount of active AOX into your sample matrix (without the alcohol substrate) to see if the activity is suppressed. | |
| Enzyme Denaturation: The enzyme may have been inactivated by improper storage, temperature fluctuations, or extreme pH. | Verify the storage conditions of your enzyme stock (-20°C or as recommended). Ensure the pH of your reaction buffer is within the optimal range for the enzyme (typically pH 7.2 - 7.5). | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of substrates, cofactors, or inhibitors. | Prepare fresh reagents regularly. Use calibrated pipettes and ensure all components are fully thawed and mixed before use. |
| Oxygen depletion: As a substrate, oxygen can become rate-limiting, especially in dense reaction mixtures or with high enzyme activity. | Ensure reaction mixtures are well-aerated. For kinetic assays, consider performing them in open-well plates or with gentle agitation to ensure sufficient oxygen supply. | |
| False positives in inhibitor screening | Compound interference with the detection assay: The test compound may absorb light at the same wavelength as your detection molecule (e.g., oxidized ABTS) or interfere with the peroxidase reporter enzyme. | Run a control where you mix the compound with the detection reagents without this compound to check for direct interference. |
Data on Common Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action |
| Product | Hydrogen Peroxide (H₂O₂) | Irreversible inactivation through oxidation of essential sulfhydryl (-SH) groups. |
| Metal Ions | Cu²⁺, Ag⁺, Hg²⁺ | Interaction with essential residues, potentially sulfhydryl groups, leading to conformational changes and inactivation. |
| Anions | Sodium Azide, Potassium Cyanide | Can coordinate with metal cofactors if present or interact with active site residues. |
| Thiol Reagents | p-Chloromercuribenzoate | Covalently modifies sulfhydryl (-SH) groups, disrupting protein structure and function. |
| Small Molecules | Hydroxylamine, Cyclopropanone | Act as active-site directed inhibitors, often forming adducts or mimicking substrate transition states. |
Visualizations
This compound Catalytic Cycle and Inhibition
The following diagram illustrates the basic catalytic cycle of FAD-dependent this compound and highlights the points of inhibition.
Caption: Catalytic cycle of this compound and points of inhibition.
Troubleshooting Workflow for Reduced AOX Activity
This workflow provides a logical sequence of steps to diagnose the cause of unexpectedly low or absent enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Native Pichia pastoris this compound(EC 1.1.3.13) - Creative Enzymes [creative-enzymes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound (AOX1) from Pichia pastoris is a novel inhibitor of prion propagation and a potential ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing subunit dissociation of multimeric alcohol oxidases
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with multimeric alcohol oxidases (AOXs). The primary focus is on preventing subunit dissociation, a common cause of enzyme inactivation.
Frequently Asked Questions (FAQs)
Q1: What are multimeric alcohol oxidases and why is their quaternary structure important?
A1: Multimeric alcohol oxidases are enzymes that catalyze the oxidation of alcohols to their corresponding aldehydes or ketones.[1] They are typically composed of multiple identical protein subunits (protomers) that assemble into a large, functional complex, often an octamer (a complex of eight subunits).[2][3] For instance, AOX from Pichia pastoris is a homo-octamer of about 600 kDa, with each subunit containing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor.[4][5] The proper assembly of these subunits into the correct quaternary structure is essential for catalytic activity and stability. Dissociation of the complex into individual subunits is a primary cause of enzyme inactivation.
Q2: What are the typical signs of subunit dissociation in my experiments?
A2: The most common sign of subunit dissociation is a loss of enzymatic activity, especially under dilute conditions. The stability of multimeric enzymes is often strongly dependent on their concentration; as the enzyme is diluted, the equilibrium shifts towards dissociation, leading to inactivation. You may also observe increased sensitivity to temperature, with rapid denaturation occurring even at room temperature.
Q3: Can inactive, dissociated subunits reassemble into an active enzyme?
A3: In some cases, reassembly is possible. Studies on AOX from Hansenula polymorpha and Pichia pastoris have shown that subunits dissociated by glycerol can be reactivated and reassembled by diluting the enzyme in a neutral buffer. However, if the dissociation process also leads to the loss of the FAD cofactor, reassembly and reactivation may not occur or may require specific conditions, such as the presence of the substrate. For practical purposes, preventing dissociation is a more effective strategy than attempting to reverse it.
Q4: What general strategies exist to prevent subunit dissociation?
A4: Several strategies can be employed to stabilize the quaternary structure of multimeric alcohol oxidases:
-
Optimization of Experimental Conditions: Using higher enzyme concentrations and adding stabilizing agents (ions, polymers) to the buffer can help maintain the enzyme's structure.
-
Chemical Cross-linking: Covalently linking the subunits together using bifunctional reagents like glutaraldehyde or polyfunctional polymers like aldehyde-dextran can physically prevent their dissociation.
-
Multi-subunit Immobilization: Attaching the enzyme to a solid support via multiple subunits provides significant stabilization by fixing the quaternary structure. This is often considered one of the most effective methods.
-
Protein Engineering: Introducing mutations, such as disulfide bonds, at the subunit interfaces can reinforce the interactions holding the complex together.
Troubleshooting Guide
Problem: My alcohol oxidase shows a rapid loss of activity, particularly after dilution or during purification.
This is a classic symptom of subunit dissociation. The following troubleshooting workflow can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for AOX activity loss.
Problem: Simple buffer optimization is not sufficient for my application, which requires high thermal stability. What should I do next?
For applications requiring robust stability against heat or harsh conditions, covalent modification is necessary. Multi-subunit immobilization is a highly effective strategy. This approach not only prevents subunit dissociation but can also enhance the stability of each individual subunit through multipoint covalent attachment.
How does multi-subunit immobilization work?
The goal is to create covalent bonds between multiple subunits of the enzyme and a solid support. Supports with a high density of reactive groups, such as glyoxyl-agarose, are ideal. The enzyme is incubated with the support for an extended period, allowing multiple subunits to attach. This physically locks the quaternary structure in place, preventing dissociation. No subunits are desorbed from these preparations even after boiling in SDS.
Quantitative Data Summary
The following table summarizes the impact of different stabilization strategies on the stability of multimeric alcohol oxidases.
| Enzyme Source | Stabilization Method | Key Stability Improvement | Activity Recovery | Reference |
| Candida boidinii | Immobilization on glyoxyl-agarose + cross-linking with aldehyde-dextran | Prevents dissociation due to enzyme concentration | < 20% | |
| Hansenula sp. | Immobilization on glyoxyl-agarose + cross-linking with aldehyde-dextran | Prevents dissociation due to enzyme concentration | < 20% | |
| Hansenula sp. & P. pastoris | Ionic adsorption on PEI-coated agarose | Stabilized quaternary structure, effect of enzyme concentration disappeared | > 50% | |
| Pichia pastoris | Multipoint immobilization on electrospun fibers | No detectable subunit release after boiling in SDS | Not specified | |
| Various Multimeric Enzymes | Immobilization on glyoxyl-agarose | Stabilization factors of 1000-10,000 fold | > 60% |
Detailed Experimental Protocols
Protocol 1: Stabilization of this compound by Immobilization and Inter-subunit Cross-linking
This protocol is adapted from methodologies described for stabilizing multimeric enzymes on glyoxyl-agarose supports followed by cross-linking.
Objective: To covalently immobilize a multimeric this compound onto a glyoxyl-agarose support to stabilize its quaternary structure, followed by chemical cross-linking to further prevent subunit dissociation.
Materials:
-
Purified this compound solution (e.g., 1-5 mg/mL)
-
Glyoxyl-agarose support beads
-
Immobilization Buffer: 100 mM sodium bicarbonate, pH 10.0
-
Reducing Agent: Sodium borohydride (NaBH₄) solution (1 mg/mL in water, freshly prepared)
-
Cross-linking Agent: Aldehyde-dextran solution
-
Quenching/Washing Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: 50 mM sodium phosphate, pH 7.0
Workflow Diagram:
Caption: Workflow for AOX immobilization and cross-linking.
Procedure:
-
Enzyme Preparation: Dialyze the purified this compound against a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.0) to remove any primary amines (like Tris or ammonium salts) that would compete with the enzyme for immobilization.
-
Immobilization:
-
Add the prepared enzyme solution to the glyoxyl-agarose support in the Immobilization Buffer (pH 10.0). The high pH promotes the reaction between the aldehyde groups on the support and the amino groups (primarily lysine residues) on the enzyme surface.
-
Incubate the suspension with gentle shaking at 25°C. The incubation time is critical for achieving multi-subunit attachment; longer times (e.g., 24-48 hours) are often required. Monitor the immobilization progress by measuring the residual protein concentration or activity in the supernatant.
-
-
Reduction:
-
After the desired level of immobilization is achieved, reduce the Schiff bases formed between the enzyme and support to form stable, irreversible secondary amine bonds.
-
Add the freshly prepared sodium borohydride solution to the suspension and incubate for 30 minutes at 4°C with gentle mixing.
-
-
Washing:
-
Wash the immobilized enzyme preparation extensively with a high ionic strength buffer (e.g., 1 M NaCl) and then with the Storage Buffer to remove any non-covalently bound enzyme.
-
-
Inter-subunit Cross-linking:
-
Resuspend the immobilized enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the aldehyde-dextran solution. This poly-aldehyde polymer will react with remaining free amino groups on the enzyme surface, creating covalent cross-links between adjacent subunits that are not attached to the support.
-
Incubate for a defined period (e.g., 2-4 hours) at 25°C.
-
-
Final Quenching and Washing:
-
Quench any remaining reactive aldehyde groups by washing the preparation with the Quenching/Washing Buffer.
-
Finally, wash the stabilized, immobilized enzyme with the Storage Buffer. The biocatalyst is now ready for use or storage.
-
Conceptual Diagram: Subunit Dissociation Equilibrium
Caption: Equilibrium between active and inactive AOX forms.
References
- 1. The substrate tolerance of alcohol oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimeric immobilization of this compound on electrospun fibers for valid tests of alcoholic saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Overcoming Product Inhibition in Alcohol Oxidase Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with product inhibition in alcohol oxidase reactions.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in this compound reactions, and what causes it?
A1: Product inhibition in this compound reactions refers to the decrease in the enzyme's catalytic activity due to the accumulation of its products. The primary inhibitor is hydrogen peroxide (H₂O₂), a byproduct of the oxidation of alcohols to aldehydes or ketones.[1] High concentrations of H₂O₂ can lead to the oxidation of essential sulfhydryl groups on the enzyme, causing inactivation. While the aldehyde or ketone product can also be inhibitory, H₂O₂ is generally the more significant concern.
Q2: What are the common symptoms of product inhibition in my experiment?
A2: Common indicators of product inhibition include:
-
A non-linear reaction rate that decreases over time.
-
Lower than expected product yield.
-
Complete cessation of the reaction before the substrate is fully consumed.
-
Enzyme instability and denaturation over the course of the reaction.
Q3: What are the main strategies to overcome product inhibition by hydrogen peroxide?
A3: The primary strategies to mitigate H₂O₂-induced product inhibition are:
-
Co-addition of Catalase: Catalase is an enzyme that efficiently decomposes hydrogen peroxide into water and oxygen.[2]
-
Enzyme Immobilization: Immobilizing this compound on a solid support can improve its stability and facilitate the removal of products from the enzyme's microenvironment.[3]
-
In Situ Product Removal (ISPR): This involves the continuous removal of inhibitory products from the reaction mixture as they are formed.
-
Enzyme Engineering: Modifying the amino acid sequence of the this compound can enhance its resistance to H₂O₂.
Troubleshooting Guides
Issue 1: Reaction rate slows down significantly or stops prematurely.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product Inhibition by H₂O₂ | Add catalase to the reaction mixture. A typical starting concentration is 1,000-5,000 units of catalase per 10 units of this compound. | The reaction rate should increase and be sustained for a longer period, leading to a higher product yield. |
| Enzyme Instability | Immobilize the this compound on a suitable carrier (e.g., porous beads). This can protect the enzyme from the bulk reaction environment. | The immobilized enzyme should exhibit greater stability and maintain its activity for a longer duration. |
| Sub-optimal Reaction Conditions | Optimize pH, temperature, and buffer composition. The optimal pH for most alcohol oxidases is around 7.5. | Adjusting the reaction conditions to the enzyme's optimum will maximize its activity and stability. |
Issue 2: Low product yield despite using strategies to remove H₂O₂.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition by Aldehyde/Ketone Product | Implement an in situ product removal (ISPR) technique such as gas stripping for volatile products or adsorption onto a resin. | Continuous removal of the aldehyde/ketone will shift the reaction equilibrium towards product formation and reduce its inhibitory effects. |
| Substrate Limitation | Ensure adequate substrate concentration. If the substrate is consumed, the reaction will naturally stop. | Maintaining an optimal substrate concentration will ensure the reaction proceeds until the desired conversion is achieved. |
| Insufficient Oxygen Supply | For aerobic alcohol oxidases, ensure sufficient aeration of the reaction mixture. Oxygen is a co-substrate. | Improved oxygen availability will enhance the catalytic efficiency of the enzyme. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound activity and strategies to overcome product inhibition.
Table 1: Kinetic Parameters of this compound from Pichia pastoris
| Substrate | KM (mM) | Oxygen Concentration (mM) | Reference |
| Methanol | 1.4 | 0.19 | |
| Methanol | 3.1 | 0.93 | |
| Ethanol | 9.0 | Air Saturation |
Table 2: Effect of Catalase on Cinnamyl Alcohol Oxidation by a Bacterial this compound
| Substrate Concentration (mM) | Catalase Addition | Conversion (%) |
| 20 | No | 56 |
| 20 | Yes (2-5 kU) | 96 |
Data adapted from a study on a novel bacterial this compound.
Experimental Protocols
Protocol 1: this compound Activity Assay with and without Catalase
Objective: To determine the effect of catalase on the activity of this compound by monitoring the formation of the product.
Materials:
-
This compound (e.g., from Pichia pastoris)
-
Substrate (e.g., 1 M Methanol or Ethanol)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
Catalase (from bovine liver)
-
Peroxidase (POD)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
ABTS/POD Solution: Dissolve ABTS in the phosphate buffer to a final concentration of 2 mM. Add peroxidase to a final concentration of 2.5 units/mL.
-
Substrate Solution: Prepare a 1 M solution of the alcohol substrate in the phosphate buffer.
-
Enzyme Solutions: Prepare a stock solution of this compound (e.g., 10 units/mL) and catalase (e.g., 10,000 units/mL) in cold phosphate buffer.
-
-
Set up the Reactions:
-
Reaction without Catalase: In a cuvette, mix 2.9 mL of the ABTS/POD solution with 100 µL of the substrate solution.
-
Reaction with Catalase: In a separate cuvette, mix 2.8 mL of the ABTS/POD solution, 100 µL of the substrate solution, and 100 µL of the catalase solution.
-
-
Initiate the Reaction:
-
Add 10 µL of the this compound solution to each cuvette to start the reaction.
-
Immediately mix by inverting the cuvette and place it in the spectrophotometer.
-
-
Measure Activity:
-
Monitor the increase in absorbance at 405 nm (for ABTS oxidation) over 5 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
One unit of this compound activity is defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 at 25 °C.
-
Protocol 2: Immobilization of this compound on a Porous Carrier
Objective: To immobilize this compound to improve its stability and reusability.
Materials:
-
This compound
-
Porous carrier (e.g., diatomaceous earth-based silicate carrier)
-
Glutaraldehyde solution (2.5% in phosphate buffer)
-
Bovine Serum Albumin (BSA)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
Procedure:
-
Carrier Activation:
-
Wash the porous carrier with distilled water and then with the phosphate buffer.
-
Incubate the carrier in a 2.5% glutaraldehyde solution for 2 hours at room temperature to activate the surface.
-
Thoroughly wash the activated carrier with the phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution containing this compound and BSA (as a stabilizer) in the phosphate buffer.
-
Immerse the activated carrier in the enzyme solution and incubate overnight at 4°C with gentle shaking.
-
-
Washing and Storage:
-
After incubation, remove the carrier and wash it extensively with the phosphate buffer to remove any unbound enzyme.
-
The immobilized enzyme can be stored in the phosphate buffer at 4°C.
-
-
Activity Assay of Immobilized Enzyme:
-
The activity of the immobilized this compound can be determined using a similar procedure as in Protocol 1, by adding a known amount of the immobilized enzyme to the reaction mixture.
-
Visualizations
Caption: Product inhibition pathway in this compound reactions.
Caption: Troubleshooting workflow for overcoming product inhibition.
Caption: Experimental workflow for catalase effect assay.
References
Technical Support Center: Enhancing the Operational Stability of Alcohol Oxidase Biosensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the operational stability of alcohol oxidase (AOX) biosensors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the operational stability of my this compound biosensor?
A1: The operational stability of an this compound biosensor is influenced by several factors. A major challenge is the limited stability of the enzyme itself.[1][2] Key factors include the method of enzyme immobilization, the choice of the support matrix, and the potential for enzyme leakage or denaturation over time.[1][3] Environmental conditions such as temperature, pH, and the presence of interfering substances in the sample can also significantly impact performance.[4]
Q2: How does the immobilization technique impact the stability of the biosensor?
A2: The immobilization strategy is crucial for enzyme stability. Common techniques include physical adsorption, covalent attachment, and entrapment. While adsorption is simple, the enzyme's bonding to the transducer surface can be weak, leading to instability. Covalent linkage provides a more stable bond but can sometimes inactivate the enzyme. Entrapment within a polymer matrix, such as polypyrrole or PVA-AWP, can offer good stability and biocompatibility. The choice of method depends on the specific enzyme characteristics and the intended application of the biosensor.
Q3: Can additives or cross-linking agents improve the stability of my AOX biosensor?
A3: Yes, both additives and cross-linking agents can significantly enhance stability. Cross-linking agents like glutaraldehyde are often used to create a more robust immobilization by forming covalent bonds between the enzyme and the support matrix, reducing enzyme leakage. The combination of polyelectrolytes and sugar derivatives has also been studied to stabilize AOX in a dry state.
Q4: My biosensor signal is weak and noisy. What are the potential causes and solutions?
A4: A weak and noisy signal can stem from several issues:
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Low Enzyme Activity: The immobilized enzyme may have low activity due to denaturation or inactivation during the immobilization process. Consider optimizing the immobilization protocol, such as adjusting the pH or temperature.
-
Poor Electron Transfer: In amperometric biosensors, inefficient electron transfer between the enzyme's active site and the electrode surface can lead to a weak signal. Incorporating mediators like cobalt phthalocyanine or nanoparticles such as carbon nanotubes and gold nanoparticles can improve electron transfer.
-
Interfering Substances: The sample may contain substances that interfere with the enzymatic reaction or the electrode surface. Proper sample preparation and the use of selective membranes can mitigate this issue.
-
Inappropriate Applied Potential: For amperometric biosensors, the applied potential for detecting H₂O₂ or O₂ is critical. An unoptimized potential can result in a low signal-to-noise ratio.
Q5: How can I extend the shelf-life of my fabricated AOX biosensors?
A5: Proper storage is critical for extending the shelf-life. Storing the biosensors at low temperatures, such as 4°C or even -17°C, can significantly preserve enzyme activity. For instance, one study found that enzyme activity decreased by only 7% when stored at -17°C for 24 hours, compared to a 40% decrease at 23°C. Storing the biosensor in a dry state can also improve long-term stability. An AOX/PANI film biosensor maintained 70% of its initial response after eight weeks of storage at 4°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Signal | Inactive enzyme due to improper immobilization conditions (pH, temperature). | Optimize immobilization parameters. Ensure the buffer used for enzyme solution is at the optimal pH for this compound. |
| Insufficient enzyme loading. | Increase the concentration of the this compound solution used for immobilization. | |
| Incorrect applied potential (for amperometric sensors). | Verify and optimize the working potential for H₂O₂ oxidation (around +0.6V) or O₂ reduction (around -0.6V). | |
| Signal Drifts Over Time | Enzyme leakage from the immobilization matrix. | Use a stronger immobilization technique like covalent cross-linking with glutaraldehyde. |
| Fouling of the electrode surface by sample components or reaction byproducts. | Incorporate a protective membrane (e.g., Nafion) to prevent fouling. Implement a washing step between measurements. | |
| Unstable reference electrode potential. | Check and, if necessary, replace the reference electrode. Ensure proper electrolyte concentration. | |
| Poor Reproducibility | Inconsistent fabrication process. | Standardize the immobilization procedure, including enzyme concentration, volume, and drying/curing times. |
| Non-homogenous distribution of the enzyme on the electrode surface. | Ensure thorough mixing of the enzyme with the matrix material before application to the electrode. | |
| Slow Response Time | Diffusion barrier created by a thick immobilization layer. | Optimize the thickness of the immobilization film. A thinner film generally allows for faster substrate diffusion. |
| Low enzyme kinetics at the operating temperature. | Perform measurements at the optimal temperature for this compound activity, if the application allows. |
Quantitative Data on Biosensor Stability
Table 1: Effect of Storage Temperature on AOX Biosensor Stability
| Immobilization Matrix | Storage Temperature (°C) | Storage Duration | Remaining Activity (%) | Reference |
| PVA-AWP | 23 | 24 hours | 60 | |
| PVA-AWP | 3 | 24 hours | 64 | |
| PVA-AWP | -17 | 24 hours | 93 | |
| Polyaniline (PANI) Film | 4 | 7 weeks | ~100 | |
| Polyaniline (PANI) Film | 4 | 8 weeks | 70 | |
| Nanoporous Alumina | Not specified | 3 weeks (with repeated use) | 58 |
Table 2: Performance Characteristics of AOX Biosensors with Different Immobilization Strategies
| Immobilization Method | Linear Range (mM) | Response Time | Stability | Reference |
| Entrapment in Polypyrrole | Not specified | Not specified | Investigated | |
| Cross-linking with Glutaraldehyde in a Conducting Polymer | 0.1 - 5 | Not specified | Lost only 7% of activity after 6 hours and 25 measurements. | |
| Adsorption on Polyaniline (PANI) Film | 0.01% - 0.8% (v/v) Ethanol | Not specified | Stable for up to 7 weeks at 4°C. | |
| Covalent Immobilization on PAMAM Dendrimer-modified Gold Electrode | 0.025 - 1.0 | 100 s | Retained 67% of initial sensitivity after 1 month at 4°C. |
Experimental Protocols
Protocol 1: Immobilization of this compound in a PVA-AWP Polymer Film
This protocol is adapted from a study on AOX immobilization in a photocrosslinkable polymer.
Materials:
-
This compound (AOX) stock solution (e.g., 0.1 U/µL)
-
Poly(vinyl alcohol) with azide-unit water pendant (PVA-AWP)
-
Potassium phosphate buffer (pH 7.5) containing 100 mM KCl and 1% (v/v) Tween 20
-
Screen-printed carbon electrode (SPCE)
-
UV light source
Procedure:
-
Prepare the AOX-polymer mixture by combining the AOX stock solution with the PVA-AWP solution.
-
Drop-coat a specific volume of the mixture onto the working surface of the screen-printed carbon electrode.
-
Expose the coated electrode to UV light for a defined period to induce photocrosslinking of the PVA-AWP, entrapping the AOX. The exposure time will influence the film thickness and, consequently, the biosensor's sensitivity.
-
Allow the electrode to dry at room temperature.
-
The biosensor is now ready for testing. Store at -17°C for optimal long-term stability.
Protocol 2: Fabrication of an Amperometric AOX Biosensor via Cross-linking with Glutaraldehyde
This protocol is based on the methodology of immobilizing AOX in a conducting polymer matrix with glutaraldehyde.
Materials:
-
Platinum electrode
-
Monomer for conducting polymer (e.g., 4-(2,5-di(thiophen-2-yl)-1H-pyrrole-1-1) benzenamine)
-
This compound (AOX) solution
-
Glutaraldehyde solution (e.g., 1%)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Electrochemical workstation
Procedure:
-
First, electropolymerize the conducting polymer onto the platinum electrode surface using an electrochemical technique like cyclic voltammetry. The number of cycles will control the film thickness.
-
Prepare a mixture of the this compound solution and glutaraldehyde solution in the phosphate buffer.
-
Apply a specific volume of this mixture onto the polymer-coated electrode.
-
Allow the electrode to dry at room temperature, during which the glutaraldehyde will cross-link the AOX to the polymer matrix.
-
The fabricated biosensor is then ready for characterization and use. The amperometric response is typically measured at a constant potential (e.g., -0.7 V) to monitor oxygen consumption.
Visualizations
Caption: General experimental workflow for this compound biosensor fabrication.
Caption: Signaling pathway of an amperometric this compound biosensor.
Caption: Troubleshooting decision tree for unstable biosensor signals.
References
Technical Support Center: Alcohol Oxidase Stability in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of alcohol oxidase in organic solvents.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity in an Organic Solvent
If you observe a significant drop or complete loss of this compound activity upon introduction of an organic solvent, follow these troubleshooting steps.
Caption: Troubleshooting workflow for low or no this compound activity.
Issue 2: Enzyme Precipitation or Aggregation
The formation of visible precipitates or aggregation upon adding this compound to an organic solvent can lead to loss of function.
Caption: Troubleshooting workflow for enzyme precipitation or aggregation.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are best tolerated by this compound?
A1: Generally, non-polar, water-immiscible solvents are better tolerated by enzymes than polar, water-miscible ones. Non-polar solvents with a high logP value, such as n-dodecane, have been shown to enhance the thermal stability of some alcohol dehydrogenases, a related class of enzymes.[1] Polar aprotic solvents like Dimethylformamide (DMF) and dioxane can lead to substrate inhibition and conformational changes.[1]
Q2: What is the primary mechanism of this compound inactivation by organic solvents?
A2: The primary mechanisms of inactivation include:
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Conformational Changes: Organic solvents can strip the essential water layer from the enzyme's surface, leading to unfolding and loss of the native structure.
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Cofactor Dissociation: The presence of organic solvents can weaken the non-covalent interaction between the FAD cofactor and the apoenzyme, leading to its dissociation and subsequent inactivation. A study on the adaptation of Candida boidinii to ethanol showed that a decrease in this compound activity was associated with the loss of the FAD coenzyme.[2]
-
Aggregation: Solvents can expose hydrophobic residues on the enzyme surface, promoting intermolecular interactions and leading to aggregation and precipitation.
Q3: Can I use this compound in pure organic solvents?
A3: While some enzymes can function in nearly anhydrous organic solvents, this compound activity is generally very low under these conditions. It is often necessary to have a small amount of water present to maintain the enzyme's conformational flexibility and catalytic function. For lyophilized enzymes, dissolving them in a minimal amount of aqueous buffer before suspension in the organic solvent can significantly improve activity.[3][4]
Q4: How can I improve the stability of this compound in organic solvents?
A4: Several strategies can be employed:
-
Immobilization: Attaching the enzyme to a solid support can enhance its stability in organic solvents. Immobilized this compound has been shown to retain a significant portion of its activity over extended periods.
-
Chemical Modification: Modifying the enzyme surface with hydrophilic polymers like polyethylene glycol (PEG) can improve its stability.
-
Use of Additives: Including stabilizing agents such as glycerol, sucrose, or other osmolytes in the reaction mixture can help maintain the enzyme's native conformation.
-
Biphasic Systems: Conducting the reaction in a two-phase system (aqueous-organic) can allow the enzyme to reside in the more favorable aqueous phase while the substrate and product partition into the organic phase.
Q5: Does the source of the this compound affect its stability in organic solvents?
A5: Yes, alcohol oxidases from different microbial sources can exhibit varying degrees of stability. For instance, enzymes from thermophilic organisms may inherently possess greater stability in the presence of organic solvents compared to their mesophilic counterparts. It is advisable to screen alcohol oxidases from different species to find one that is best suited for your specific reaction conditions.
Data Presentation
Table 1: Qualitative Stability of Aldehyde Oxidase in Various Water-Miscible Organic Solvents
| Organic Solvent | Concentration for ~30% Inhibition | General Observation | Reference |
| Methanol | Low | Strong inhibitor | |
| Ethanol | Moderate | Inhibitory | |
| 2-Propanol | Moderate | Inhibitory | |
| Acetonitrile | Moderate | Inhibitory | |
| 1,4-Dioxane | High | Better tolerated |
Table 2: Substrate Specificity of this compound from Pichia pastoris
| Substrate | Relative Reaction Rate |
| Methanol | 1.00 |
| Propargyl alcohol | 0.90 |
| Ethanol | 0.82 |
| Propanol-2-ene | 0.81 |
| n-Butanol | 0.67 |
| 2-Chloroethanol | 0.66 |
| n-Propanol | 0.43 |
| 2-Methoxyethanol | 0.40 |
| 2-Cyanoethanol | 0.30 |
| Isobutanol | 0.21 |
| (Data sourced from Sigma-Aldrich product information for A2404) |
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Organic Solvent
This protocol outlines a general method for determining the stability of this compound when incubated in the presence of an organic solvent.
Caption: Workflow for assessing this compound stability in organic solvents.
Protocol 2: Standard this compound Activity Assay (ABTS-Peroxidase Coupled Assay)
This is a common and reliable method for measuring this compound activity.
Principle: this compound catalyzes the oxidation of a primary alcohol to an aldehyde, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which results in a color change that can be monitored spectrophotometrically.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.5
-
Substrate solution (e.g., 1% (v/v) methanol in water)
-
ABTS solution (e.g., 2 mM in phosphate buffer)
-
Horseradish peroxidase (HRP) solution (e.g., 250 units/mL in water)
-
This compound solution (appropriately diluted in cold phosphate buffer)
Procedure:
-
In a cuvette, combine the phosphate buffer, ABTS solution, and HRP solution.
-
Add the substrate solution to the cuvette.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS oxidation) until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume of the diluted this compound solution.
-
Immediately mix and record the increase in absorbance over time.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. One unit of this compound activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of methanol to formaldehyde per minute at pH 7.5 and 25°C.
References
- 1. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Striking activation of oxidative enzymes suspended in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Striking activation of oxidative enzymes suspended in nonaqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methanol Induction for AOX1 Promoter Expression
Welcome to the technical support center for optimizing recombinant protein expression in Pichia pastoris using the methanol-inducible AOX1 promoter. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals maximize their protein yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the methanol induction phase.
Question 1: I am seeing very low or no expression of my recombinant protein. What are the common causes?
Answer: Low or undetectable protein expression is a frequent issue. The causes can be multifactorial, spanning from the initial culture conditions to the specifics of the induction phase. Here is a checklist of potential issues to investigate:
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Complete Repression of the AOX1 Promoter: The AOX1 promoter is tightly repressed by carbon sources like glucose and glycerol.[1][2][3][4] Ensure that the glycerol from the initial growth phase (BMGY medium) is completely consumed before starting the methanol induction. Residual glycerol will prevent the promoter from activating. To confirm glycerol depletion, you can measure the cell density (OD₆₀₀); a plateau in growth indicates the carbon source has been exhausted.
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Sub-optimal Methanol Concentration: The concentration of methanol is critical. While it is the inducer, it is also toxic at high concentrations due to the accumulation of byproducts like formaldehyde and hydrogen peroxide. Conversely, a concentration that is too low will result in poor induction. The optimal concentration often varies between 0.5% and 3.0% (v/v) and should be empirically determined for your specific protein and strain.
-
Poor Aeration: Methanol metabolism has a high oxygen demand. Inadequate aeration can lead to oxygen-limited conditions, which will reduce both cell viability and protein expression. Ensure vigorous shaking (250-300 rpm) for shake flask cultures and use baffled flasks to maximize surface area for gas exchange. For bioreactors, maintaining a dissolved oxygen (DO) level of around 25% is often recommended.
-
Incorrect pH of the Medium: The pH of the buffered methanol medium (BMMY) should be stable and optimal for your protein's stability and secretion. A pH of 6.0 is standard, but deviations can negatively impact protein yield.
-
Induction Time: Protein expression is not instantaneous. It is crucial to perform a time-course experiment (e.g., taking samples every 12 or 24 hours for 3-5 days) to determine the optimal induction duration for your protein.
-
Proteolytic Degradation: Some proteins are susceptible to proteases released into the medium, especially during prolonged induction or if cell lysis occurs. Adding protease inhibitors or optimizing the induction time can mitigate this.
-
mRNA or Protein Instability: The issue may lie with the stability of your specific protein or its corresponding mRNA transcript within the Pichia host. Consider checking transcript levels via RT-qPCR.
Question 2: My cells are growing well in the glycerol phase, but the cell density drops significantly after I add methanol. Why is this happening?
Answer: A sharp decline in cell density (OD₆₀₀) after methanol addition is a classic sign of methanol toxicity leading to cell lysis.
-
Methanol Concentration is Too High: This is the most common cause. High methanol levels lead to the intracellular accumulation of toxic metabolites like formaldehyde and hydrogen peroxide, which can kill the cells. Reduce the initial methanol concentration to 0.5% and titrate upwards.
-
Sudden Methanol Shock: Shifting cells abruptly from a glycerol-rich environment to a high methanol concentration can be stressful. A gentler transition can be beneficial. Some protocols recommend a brief starvation period (30-60 minutes) after glycerol depletion before the first methanol addition.
-
Inadequate Adaptation: The cells need time to synthesize the enzymes required for methanol metabolism, primarily alcohol oxidase (AOX). The initial phase of induction is critical, and a lower starting methanol concentration can help the cells adapt.
Question 3: How do I know what the best methanol concentration and induction time are for my specific protein?
Answer: The optimal conditions for methanol concentration and induction time are highly dependent on the specific recombinant protein being expressed. Therefore, empirical optimization is essential. The most effective method is to perform a matrix experiment.
-
Methanol Concentration: Set up several parallel cultures and test a range of final methanol concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 3.0%). Methanol should be added every 24 hours to maintain the target concentration.
-
Induction Time: For each methanol concentration, collect aliquots at various time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Analysis: Analyze the protein of interest in each sample using methods like SDS-PAGE and Western blot (for intracellular proteins) or by assaying the activity in the supernatant (for secreted proteins). This will allow you to identify the combination of methanol concentration and induction time that yields the highest level of your protein.
Question 4: What is the difference between Mut⁺, Mutˢ, and Mut⁻ Pichia strains, and how does it affect induction?
Answer: These phenotypes relate to the strain's ability to utilize methanol and are defined by the status of the AOX1 and AOX2 genes.
-
Mut⁺ (Methanol Utilization Plus): These are wild-type strains with fully functional AOX1 and AOX2 genes. They grow rapidly on methanol and can produce very high levels of recombinant protein. However, their high methanol consumption rate also means a high demand for oxygen.
-
Mutˢ (Methanol Utilization Slow): In these strains, the AOX1 gene has been deleted, and they rely solely on the less efficient AOX2 gene for methanol metabolism. They grow much slower on methanol. This can be an advantage as it often leads to lower oxygen demand and can improve the folding and secretion of complex proteins. The optimal methanol concentration for Mutˢ strains is typically lower (around 0.5%).
-
Mut⁻ (Methanol Utilization Minus): These strains have both AOX1 and AOX2 genes deleted and cannot grow on methanol as a sole carbon source. They require a co-substrate (like glycerol or sorbitol) for growth and energy while using methanol purely as an inducer for the promoter.
Your choice of strain will impact the entire induction strategy, including media composition, methanol concentration, and aeration requirements.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing methanol induction.
Table 1: Methanol Concentration Effects on Protein Expression
| Methanol Conc. (v/v) | General Effect on Mut⁺ Strains | Typical Application / Observation | Reference(s) |
| 0.1% - 0.5% | Low induction, may be insufficient for high-level expression. | Often used for Mutˢ strains or for proteins prone to misfolding at high expression rates. | |
| 0.5% - 2.0% | Generally considered the optimal range for many proteins. Balances strong induction with manageable toxicity. | A good starting point for optimization experiments. | |
| 2.0% - 3.0% | Can yield very high expression but increases the risk of cell toxicity and oxygen limitation. | May be optimal for robust, stable proteins. Requires excellent aeration. | |
| > 3.0% | Often inhibitory or toxic. Can lead to cell lysis and reduced overall yield. | Generally not recommended. Growth inhibition is likely over 4 g/L. |
Table 2: Typical Cell Densities (OD₆₀₀) for Induction Stages
| Stage | Typical OD₆₀₀ | Purpose | Reference(s) |
| Inoculum Culture | 2 - 6 | To ensure a healthy, log-phase starter culture for the main growth phase. | |
| End of Glycerol Phase | 20 - 40 (Shake Flask) | High cell density biomass generation before switching to induction medium. | |
| End of Glycerol Phase | >200 (Bioreactor) | High-density fermentation allows for higher volumetric productivity. |
Experimental Protocols & Visual Guides
Protocol: Time-Course Optimization of Methanol Induction in Shake Flasks
This protocol outlines a standard procedure for determining the optimal induction time for a Mut⁺ Pichia pastoris strain.
Phase 1: Inoculum Preparation (Day 1-2)
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Inoculate a single colony of your recombinant P. pastoris strain into 25 mL of BMGY medium in a 250 mL baffled flask.
-
Incubate at 28-30°C with vigorous shaking (250-300 rpm) for 16-18 hours, or until the culture reaches an OD₆₀₀ of 2-6.
Phase 2: Biomass Growth (Day 2-3)
-
Use the inoculum to start a larger culture. Inoculate 500 mL of BMGY in a 2 L baffled flask to a starting OD₆₀₀ of ~0.1.
-
Grow at 28-30°C with vigorous shaking until the glycerol is depleted and the culture reaches a high cell density (typically OD₆₀₀ of 20-40). This phase usually takes 18-24 hours.
Phase 3: Methanol Induction and Sampling (Day 3-7)
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
-
Decant the supernatant and resuspend the cell pellet in 100 mL of BMMY medium to start the induction phase (this results in a ~5x concentration of cells).
-
Transfer the culture to a 1 L baffled flask. This provides a high surface area-to-volume ratio for optimal aeration.
-
Add methanol to a final concentration of 1.0% (v/v) to initiate induction. This is Time Zero (T₀).
-
Place the flask back in the 28-30°C shaker (250-300 rpm).
-
Collect a 1 mL sample every 24 hours for 96 hours (T₂₄, T₄₈, T₇₂, T₉₆).
-
At each 24-hour mark, immediately before taking the sample, add fresh methanol to maintain the 1.0% concentration.
-
For each sample, centrifuge to separate the cell pellet from the supernatant. Store the supernatant (for secreted proteins) and the cell pellet (for intracellular proteins) at -80°C for later analysis.
Phase 4: Analysis
-
Thaw the collected samples.
-
Prepare cell lysates from the pellets if your protein is intracellular.
-
Analyze all supernatant and/or lysate samples by SDS-PAGE and Western blot to visualize protein expression levels over time.
-
Identify the time point that shows the highest accumulation of your target protein.
Diagrams and Workflows
The following diagrams illustrate key pathways and processes involved in AOX1 promoter expression.
References
- 1. Improving protein production from yeast | AOX1 PROMOTER Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 2. Enhancing the efficiency of the Pichia pastoris AOX1 promoter via the synthetic positive feedback circuit of transcription factor Mxr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PAOX1 expression in mixed-substrate continuous cultures of Komagataella phaffii (Pichia pastoris) is completely determined by methanol consumption regardless of the secondary carbon source [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrogen Peroxide Inactivation of Alcohol Oxidase
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alcohol oxidase. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome challenges related to the inactivation of this compound by its product, hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound activity decreasing rapidly during my experiment?
A rapid decrease in this compound activity is often due to inactivation by its byproduct, hydrogen peroxide (H₂O₂). This compound catalyzes the oxidation of an alcohol to an aldehyde or ketone, with the concomitant reduction of molecular oxygen to H₂O₂.[1] High local concentrations of H₂O₂ can lead to oxidative damage and inactivation of the enzyme.
Q2: How can I protect my this compound from H₂O₂-induced inactivation?
The most common and effective method is the addition of catalase to the reaction mixture. Catalase is an enzyme that efficiently decomposes hydrogen peroxide into water and oxygen (2H₂O₂ → 2H₂O + O₂), thereby preventing the accumulation of H₂O₂ and protecting the this compound.[1][2]
Q3: What concentration of catalase should I use?
The optimal concentration of catalase can vary depending on the reaction conditions, including the concentration of this compound, the substrate concentration, and the temperature. It is recommended to start with a concentration that is sufficient to rapidly degrade the H₂O₂ produced. A common starting point is to use a catalase activity that is in excess of the H₂O₂ production rate of your this compound.
Q4: Are there other methods to minimize H₂O₂ inactivation besides using catalase?
Yes, other strategies include:
-
Immobilization: Immobilizing this compound on a solid support can enhance its stability and, in some cases, provide a microenvironment that reduces H₂O₂-induced damage.[3]
-
Enzyme Engineering: Site-directed mutagenesis can be employed to create this compound variants with increased resistance to hydrogen peroxide.
-
Reaction Engineering: Performing the reaction in a continuous flow system can help to remove H₂O₂ as it is formed, preventing its accumulation.
Q5: Can the substrate itself cause inhibition?
Yes, some alcohol oxidases can exhibit substrate inhibition at high concentrations of the alcohol substrate. It is important to determine the optimal substrate concentration range for your specific enzyme and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of enzyme activity | 1. Hydrogen peroxide inactivation.[1]2. Substrate inhibition.3. Suboptimal pH or temperature. | 1. Add catalase to the reaction mixture.2. Determine the optimal substrate concentration by running a substrate titration curve.3. Ensure the reaction buffer is at the optimal pH for the enzyme and the temperature is controlled. |
| Low or no enzyme activity | 1. Inactive enzyme stock.2. Incorrect assay setup.3. Presence of inhibitors. | 1. Check the activity of the enzyme stock with a standard assay.2. Verify the concentrations of all assay components and the wavelength settings on the spectrophotometer.3. Ensure no known inhibitors of this compound (e.g., azide, heavy metal ions) are present in your sample or reagents. |
| High background signal in assay | 1. Contamination of reagents with a reducing agent.2. Non-enzymatic reaction. | 1. Use fresh, high-purity reagents.2. Run a control reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting.2. Temperature fluctuations.3. Instability of reagents. | 1. Calibrate pipettes and use proper pipetting techniques.2. Use a temperature-controlled cuvette holder or water bath.3. Prepare fresh reagents, especially the substrate and chromogen solutions, for each experiment. |
Quantitative Data
Table 1: Effect of Hydrogen Peroxide on the Stability of Aryl-Alcohol Oxidase from Moesziomyces antarcticus
| H₂O₂ Concentration (mM) | Residual Activity after 3h (%) | Residual Activity after 48h (%) |
| 0 | 100 | ~95 |
| 5 | ~100 | ~90 |
| 10 | ~100 | ~90 |
| 50 | ~80 | 53 |
| 100 | ~60 | 13 |
| 500 | 10 | Not determined |
Table 2: Kinetic Parameters of Selected Alcohol Oxidases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |
| Pichia pastoris | Methanol | 0.7 (air saturation) | - | |
| Pichia pastoris | Ethanol | 9 (air saturation) | - | |
| Hansenula polymorpha | Methanol | 0.23 | - | |
| Kloeckera sp. | Methanol | 0.44 | - | |
| Vanillyl-alcohol oxidase (Penicillium simplicissimum) | Vanillyl alcohol | - | - |
Experimental Protocols
Protocol 1: this compound Activity Assay (ABTS Method)
This assay measures the production of hydrogen peroxide, which in the presence of horseradish peroxidase (HRP), oxidizes 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to its colored radical cation (ABTS•⁺), which can be monitored spectrophotometrically.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Horseradish Peroxidase (HRP)
-
Substrate (e.g., ethanol, methanol)
-
This compound sample
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the ABTS/HRP working solution: In 100 mM potassium phosphate buffer (pH 7.5), prepare a solution containing 1 mM ABTS and 0.1 mg/mL HRP.
-
Prepare the reaction mixture: In a cuvette, add:
-
900 µL of ABTS/HRP working solution
-
50 µL of substrate solution (e.g., 2 M ethanol for a final concentration of 100 mM)
-
-
Equilibrate: Incubate the cuvette at the desired reaction temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction: Add 50 µL of the this compound enzyme solution to the cuvette and mix immediately by inversion.
-
Measure absorbance: Monitor the increase in absorbance at 420 nm over time (e.g., for 3-5 minutes). The rate of absorbance change is proportional to the this compound activity.
-
Calculate activity: The activity of the enzyme can be calculated using the Beer-Lambert law (ε₄₂₀ for ABTS•⁺ = 36,000 M⁻¹cm⁻¹).
Protocol 2: Catalase Activity Assay
This protocol measures the decomposition of hydrogen peroxide by monitoring the decrease in absorbance at 240 nm.
Materials:
-
50 mM Potassium Phosphate Buffer, pH 7.0
-
30% (w/w) Hydrogen Peroxide solution
-
Catalase sample
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare the hydrogen peroxide solution: Dilute the 30% H₂O₂ stock solution in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 mM. Verify the concentration by measuring the absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
Prepare the reaction mixture: In a quartz cuvette, add 2.9 mL of the 10 mM hydrogen peroxide solution.
-
Equilibrate: Incubate the cuvette at 25°C for 5 minutes.
-
Initiate the reaction: Add 100 µL of the catalase enzyme solution to the cuvette and mix immediately.
-
Measure absorbance: Monitor the decrease in absorbance at 240 nm for 1-2 minutes.
-
Calculate activity: One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at 25°C and pH 7.0.
Protocol 3: Measurement of Hydrogen Peroxide Concentration
This protocol is based on the horseradish peroxidase-catalyzed oxidation of a chromogenic substrate.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.0
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red or 4-aminoantipyrine with phenol)
-
Hydrogen Peroxide standard solutions
-
Sample containing hydrogen peroxide
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the working reagent: In 100 mM potassium phosphate buffer (pH 7.0), prepare a solution containing HRP (e.g., 0.2 U/mL) and the chromogenic substrate (e.g., 100 µM Amplex Red).
-
Prepare a standard curve: Create a series of hydrogen peroxide standards in the buffer (e.g., from 0 to 50 µM).
-
Set up the assay: In a 96-well plate or cuvettes, add 50 µL of your sample or standard.
-
Initiate the reaction: Add 50 µL of the working reagent to each well/cuvette and mix.
-
Incubate: Incubate the reaction at room temperature for 15-30 minutes, protected from light.
-
Measure absorbance/fluorescence: Read the absorbance or fluorescence at the appropriate wavelength for the chosen substrate (e.g., 570 nm for Amplex Red).
-
Determine concentration: Calculate the hydrogen peroxide concentration in your samples by comparing their readings to the standard curve.
Visualizations
Caption: Experimental workflow for the this compound activity assay.
Caption: Reaction pathway of this compound and the protective role of catalase.
Caption: Troubleshooting logic for decreased this compound activity.
References
Technical Support Center: Overcoming Diffusion Limitations in Immobilized Alcohol Oxidase Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming diffusion limitations encountered during experiments with immobilized alcohol oxidase systems.
Troubleshooting Guide
This guide addresses common issues related to diffusion limitations in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My immobilized this compound shows significantly lower activity compared to the free enzyme. What are the possible causes and how can I improve it?
Answer:
A significant drop in activity after immobilization is a common issue and can often be attributed to diffusion limitations, where the substrate has difficulty accessing the enzyme's active site, or the product has difficulty diffusing away. Here are the likely causes and troubleshooting steps:
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Cause 1: External Mass Transfer Limitation. The substrate is not diffusing quickly enough from the bulk solution to the surface of the immobilization support. This creates a stagnant layer with a lower substrate concentration around the support material.[1]
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Solution: Increase the agitation or stirring speed of the reaction mixture. This reduces the thickness of the stagnant layer, facilitating faster substrate transport to the support surface.[2]
-
-
Cause 2: Internal Mass Transfer Limitation. The substrate is unable to efficiently diffuse through the pores of the support material to reach the enzyme molecules immobilized within the carrier.[3] This is a common issue with porous supports.[3]
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Solution 1: Reduce Particle Size. Use support materials with a smaller particle diameter. This decreases the diffusion path length for the substrate to reach the enzyme.[4]
-
Solution 2: Increase Pore Size. Select a support material with a larger pore size to facilitate easier diffusion of the substrate and product molecules.
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Solution 3: Optimize Enzyme Loading. A very high enzyme loading can lead to pore blockage and increased diffusional resistance. Try reducing the enzyme concentration during immobilization.
-
-
Cause 3: Unfavorable Microenvironment. The immobilization process itself might have altered the enzyme's conformation or the microenvironment around the active site, leading to reduced activity.
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Solution: Experiment with different immobilization techniques (e.g., adsorption, covalent bonding, entrapment) and support materials to find a combination that is more favorable for this compound activity.
-
Question 2: The reaction rate of my immobilized this compound system is initially high but then quickly plateaus, even with sufficient substrate. What could be the problem?
Answer:
This behavior often points towards product inhibition exacerbated by diffusion limitations.
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Cause: Product Accumulation. The product of the alcohol oxidation reaction (an aldehyde or ketone and hydrogen peroxide) may be accumulating within the pores of the support material due to slow diffusion back into the bulk solution. This localized high concentration of product can inhibit the enzyme's activity. Hydrogen peroxide, in particular, can also lead to enzyme deactivation.
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Solution 1: Enhance Product Removal. Increase the flow rate in a continuous reactor system or improve mixing in a batch reactor to help wash the product away from the immobilized enzyme. A column reactor system is often preferable for preventing inhibition by reaction products.
-
Solution 2: Add a Catalase. To mitigate the inhibitory and deactivating effects of hydrogen peroxide, consider co-immobilizing or adding catalase to the reaction system. Catalase will break down the hydrogen peroxide into water and oxygen.
-
Solution 3: Use a Different Reactor Configuration. A packed-bed reactor or a fluidized bed reactor can sometimes offer better mass transfer characteristics compared to a simple stirred-tank reactor.
-
Question 3: I am observing inconsistent results and poor reproducibility between different batches of my immobilized this compound.
Answer:
Inconsistent results can stem from variations in the immobilization process and the resulting distribution of the enzyme.
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Cause 1: Uneven Enzyme Distribution. The enzyme may not be uniformly distributed on or within the support material, leading to batch-to-batch variability in activity.
-
Solution: Optimize the immobilization protocol to ensure a consistent and even coating of the enzyme. This may involve adjusting parameters like pH, temperature, and incubation time during the immobilization process.
-
-
Cause 2: Enzyme Leaching. The enzyme may be weakly bound to the support and gradually leaking into the reaction medium, leading to a decrease in activity over time and inconsistent results in reused batches.
-
Solution: If using adsorption, consider cross-linking the enzyme after immobilization to create a more stable attachment. Alternatively, switch to a covalent immobilization method for a stronger, more permanent bond.
-
Frequently Asked Questions (FAQs)
What are diffusion limitations in the context of immobilized enzymes?
Diffusion limitations refer to the phenomenon where the rate of an enzymatic reaction is limited by the rate at which the substrate can be transported to the enzyme's active site and/or the rate at which the product can be transported away from it. These limitations are a common challenge in heterogeneous catalysis, where the enzyme (in the solid phase) and the substrate (in the liquid phase) are in different phases.
What is the difference between external and internal diffusion limitations?
-
External diffusion limitation occurs at the surface of the support particle. It is the resistance to mass transfer from the bulk liquid to the outer surface of the catalyst particle.
-
Internal diffusion limitation occurs within the pores of the support material. It is the resistance to mass transfer of the substrate from the surface of the particle to the active sites of the enzymes located inside the pores.
How can I determine if my system is experiencing diffusion limitations?
One common method is to measure the initial reaction rate at different stirring speeds. If the reaction rate increases with increasing stirring speed, it indicates the presence of external diffusion limitations. To assess internal diffusion limitations, you can compare the activity of the immobilized enzyme with that of the free enzyme or evaluate the effectiveness factor (η). An effectiveness factor significantly less than 1 suggests internal diffusion limitations.
What is the "effectiveness factor" (η)?
The effectiveness factor (η) is a dimensionless parameter that quantifies the impact of diffusion limitations on the reaction rate. It is defined as the ratio of the actual reaction rate of the immobilized enzyme to the reaction rate that would be observed if there were no diffusion limitations (i.e., if the substrate concentration at the active site were the same as in the bulk solution). An η value of 1 indicates no diffusion limitation, while a value less than 1 signifies that the reaction is limited by mass transfer.
How does particle size affect diffusion limitations?
Smaller particle sizes generally reduce both external and internal diffusion limitations. A smaller particle has a larger surface area-to-volume ratio, which can enhance the rate of external mass transfer. More importantly, it reduces the path length that the substrate needs to travel to reach the enzymes immobilized within the particle, thereby decreasing internal diffusion resistance.
How does enzyme loading affect diffusion limitations?
Increasing the enzyme loading on a support can increase the overall reaction rate, but only up to a certain point. Very high enzyme loadings can lead to overcrowding of enzyme molecules, potentially blocking the pores of the support material and increasing the resistance to substrate diffusion, which in turn can decrease the effectiveness factor.
Data Presentation
Table 1: Effect of Support Material on Immobilized this compound Activity
| Support Material | Immobilization Method | Relative Activity (%) | Reference |
| Mesoporous Silica Nanoflowers (MSNs) | Adsorption | High | |
| PVA-AWP Polymer | Entrapment | Comparable to free enzyme | |
| Glutaraldehyde | Cross-linking | Higher than free enzyme | |
| Nanoporous Alumina | Covalent | Good stability | |
| Silica Gel | Adsorption | High binding efficiency | |
| Amino-functionalized Silica | Covalent | Low specific activity |
Table 2: Influence of Particle Size and Enzyme Loading on Effectiveness Factor (η) (Illustrative Data)
| Particle Size (μm) | Enzyme Loading (mg/g support) | Effectiveness Factor (η) |
| 200 | 10 | 0.8 |
| 200 | 50 | 0.5 |
| 100 | 10 | 0.9 |
| 100 | 50 | 0.7 |
| 50 | 10 | ~1.0 |
| 50 | 50 | 0.8 |
Note: This table provides illustrative data based on general principles of immobilized enzyme kinetics. Actual values will vary depending on the specific enzyme, support, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Immobilization via Covalent Attachment
This protocol provides a general method for the covalent immobilization of this compound onto a support material activated with glutaraldehyde.
-
Support Activation:
-
Suspend the chosen support material (e.g., amino-functionalized silica gel) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add a solution of glutaraldehyde to the suspension (final concentration typically 1-5% v/v).
-
Incubate with gentle shaking for a specified time (e.g., 2-4 hours) at room temperature.
-
Wash the activated support extensively with the buffer to remove any unreacted glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add the activated support to the enzyme solution.
-
Incubate the mixture under gentle agitation for a defined period (e.g., 12-24 hours) at a low temperature (e.g., 4°C) to allow for covalent bond formation.
-
-
Post-Immobilization Washing:
-
Separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the immobilized preparation thoroughly with buffer to remove any non-covalently bound enzyme.
-
Store the immobilized this compound at 4°C in a suitable buffer until use.
-
Protocol 2: Determination of Kinetic Parameters (Apparent Km and Vmax) of Immobilized this compound
This protocol outlines the steps to determine the apparent Michaelis-Menten constants for an immobilized this compound system.
-
Prepare a Series of Substrate Concentrations:
-
Prepare a range of substrate (e.g., ethanol) concentrations in a suitable reaction buffer. The concentration range should typically span from about 0.1 to 10 times the expected Km value.
-
-
Perform the Enzyme Assay:
-
For each substrate concentration, add a fixed amount of the immobilized this compound to the reaction mixture.
-
Ensure constant temperature and pH throughout the experiment.
-
Monitor the rate of product formation (e.g., by measuring the increase in absorbance of a chromogenic substrate or by HPLC).
-
-
Calculate Initial Reaction Velocities (v0):
-
For each substrate concentration, determine the initial linear rate of product formation from the progress curve.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the initial velocities (1/v0) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/v0 (y-axis) versus 1/[S] (x-axis).
-
Perform a linear regression on the data points.
-
The y-intercept of the line is equal to 1/Vmax.
-
The x-intercept of the line is equal to -1/Km.
-
Calculate the apparent Vmax and Km from the intercepts.
-
Mandatory Visualization
Caption: Mechanism of external and internal diffusion limitations in a porous support.
Caption: Troubleshooting workflow for low immobilized enzyme activity.
References
improving thermal stability of alcohol oxidase through protein engineering
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal stability of alcohol oxidase through protein engineering.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
1. Site-Directed Mutagenesis
| Problem | Possible Cause | Suggested Solution |
| No PCR product or very low yield | Poor primer design. | Ensure primers are ~30 bp in length with the mutation in the center. Use primer design software to check for secondary structures and melting temperatures.[1] Consider using overlapping or partially overlapping primers for multiple mutations in close proximity.[2] |
| Suboptimal PCR conditions. | Optimize the annealing temperature using a gradient PCR.[2] Increase the extension time (60 seconds/kb).[2] Add 2-8% DMSO to the PCR reaction to help with strand separation in GC-rich regions.[2] | |
| Low-quality template DNA. | Use freshly prepared plasmid DNA. Ensure high purity and accurate concentration. | |
| Colonies contain the wild-type sequence (no mutation) | Incomplete digestion of template DNA. | Increase the DpnI digestion time to 2 hours or more. Ensure the template plasmid was prepared from a dam-methylating E. coli strain like DH5α or JM109. |
| Low PCR product concentration. | Increase the amount of PCR product used for transformation after purification. | |
| Too many PCR cycles. | Reduce the number of PCR cycles to minimize the chance of errors and amplification of the original template. | |
| No colonies after transformation | Inefficient transformation. | Verify the competency of your cells with a control plasmid. Ethanol precipitate the digested DNA and resuspend in a smaller volume before transformation. |
| PCR product is toxic to cells. | Use a lower copy number plasmid or an expression vector with tighter regulation. |
2. Protein Expression and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of the mutant this compound | Codon usage is not optimal for the expression host. | Synthesize the gene with codons optimized for your expression system (e.g., E. coli, Pichia pastoris). |
| The mutation has destabilized the protein, leading to degradation. | Try expressing at a lower temperature (e.g., 18-25 °C) to slow down protein synthesis and allow for proper folding. Co-express with molecular chaperones. | |
| High GC content at the 5' end of the mRNA. | Introduce silent mutations to reduce GC content and improve mRNA stability and translation initiation. | |
| Protein is expressed as inclusion bodies. | Lower the induction temperature and inducer concentration. Use a weaker promoter or a different expression host. Solubilize inclusion bodies with denaturants and refold the protein. | |
| Difficulty in purifying the mutant protein | The mutation has altered the surface properties of the protein. | You may need to adjust the purification strategy. For example, if a charged residue was mutated, ion-exchange chromatography conditions may need to be re-optimized. |
| The protein is unstable after purification. | Add stabilizing agents to the purification buffers, such as glycerol, sucrose, or cofactors like FAD. Perform purification steps at 4°C. |
Frequently Asked Questions (FAQs)
1. General Concepts
-
Q: What are the common strategies for improving the thermal stability of this compound?
-
A: Common strategies include rational design (site-directed mutagenesis), directed evolution, and chemical modification. Rational design involves making specific changes to the amino acid sequence based on the protein's structure and function. Directed evolution involves creating a large library of random mutants and screening for variants with improved stability. Chemical modification involves cross-linking the protein to enhance its structural rigidity.
-
-
Q: Can improving thermal stability negatively affect the enzyme's activity?
-
A: Yes, there can be a trade-off between stability and activity. Mutations that increase stability might reduce the flexibility of the enzyme, which can be crucial for its catalytic function. It is important to screen for both stability and activity simultaneously.
-
2. Experimental Design
-
Q: How do I choose which residues to mutate for site-directed mutagenesis?
-
A: Several approaches can be used. You can introduce disulfide bonds by mutating residues in close proximity to cysteines. Another strategy is to replace flexible residues (e.g., glycine) with more rigid ones (e.g., proline) in loop regions. Computational tools can also be used to predict mutations that will increase stability.
-
-
Q: What are the key considerations for designing a directed evolution experiment for improved thermostability?
-
A: A critical aspect is the development of a high-throughput screening method to identify the most stable variants from a large library of mutants. This often involves incubating the mutants at an elevated temperature and then assaying for residual activity.
-
3. Data Interpretation
-
Q: How is the improvement in thermal stability quantified?
-
A: A common metric is the melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded. An increase in T_m indicates improved thermal stability. Another parameter is the half-life (t_1/2) of the enzyme at a specific high temperature.
-
-
Q: What does a large increase in T_m signify?
-
A: A significant increase in T_m, for example, of 10°C or more, suggests a substantial improvement in the protein's structural integrity and resistance to heat-induced denaturation.
-
Quantitative Data Summary
The following table summarizes the improvements in thermal stability achieved for this compound and other enzymes through various protein engineering strategies.
| Enzyme | Engineering Strategy | Key Mutations | Improvement in T_m (°C) | Reference |
| Choline Oxidase | Structure-guided directed evolution | Six-amino-acid variant | +20 | |
| Alcohol Dehydrogenase | Computationally-guided enzyme engineering | 10-fold mutant | +51 | |
| Aryl-alcohol oxidase from Moesziomyces antarcticus | Natural variant | Not applicable | T_50 of 74°C | |
| T4 Lysozyme | Addition of disulfide bonds | Introduction of three disulfide bonds | Significant increase |
Experimental Protocols
1. Site-Directed Mutagenesis (PCR-based)
-
Primer Design: Design primers of approximately 30 bp containing the desired mutation at the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. Use a low number of cycles (15-20) to minimize errors.
-
Template Digestion: Digest the PCR product with DpnI restriction enzyme for at least 1 hour at 37°C to remove the methylated parental DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening: Select colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.
2. Thermal Stability Assay (Melting Temperature, T_m)
-
Protein Preparation: Purify the wild-type and mutant this compound enzymes. Ensure the protein solutions are at the same concentration and in the same buffer.
-
Assay Setup: Use a differential scanning fluorimetry (DSF) instrument. Prepare a reaction mixture containing the protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Temperature Gradient: Subject the samples to a linear temperature gradient (e.g., 25°C to 95°C at a rate of 1°C/min).
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (T_m) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
3. This compound Activity Assay (Spectrophotometric)
This assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.
-
Reagent Preparation:
-
100 mM potassium phosphate buffer, pH 7.5.
-
2 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution in phosphate buffer.
-
1.0% (v/v) methanol solution.
-
250 units/mL horseradish peroxidase (POD) solution.
-
-
Assay Procedure:
-
In a cuvette, mix 2.9 mL of the phosphate buffer, 0.1 mL of the ABTS solution, and 0.1 mL of the POD solution.
-
Equilibrate to 25°C.
-
Add 0.01 mL of the this compound solution and mix.
-
Initiate the reaction by adding 0.03 mL of the methanol solution.
-
Immediately record the increase in absorbance at 405 nm for approximately 5 minutes.
-
-
Calculation: Determine the rate of change in absorbance per minute from the linear portion of the curve. One unit of this compound oxidizes 1.0 µmol of methanol to formaldehyde per minute at pH 7.5 at 25°C.
Visualizations
Caption: Experimental workflow for improving this compound thermal stability.
Caption: Troubleshooting logic for common protein engineering issues.
References
Technical Support Center: Amperometric Biosensors for Alcohol Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amperometric biosensors for alcohol detection.
Troubleshooting Guides
This section addresses common issues encountered during amperometric biosensor experiments for alcohol detection.
Issue 1: High and Noisy Baseline Current
Q: My amperometric biosensor is showing a high and noisy baseline current before I even add my alcohol sample. What could be the cause and how can I fix it?
A: A high and noisy baseline is a frequent issue that can obscure the signal from your target analyte. Several factors could be contributing to this problem.
Possible Causes and Solutions:
-
Electrochemical Interference: Electroactive species in your buffer or sample can be oxidized at the working electrode, generating a current that contributes to a high baseline.
-
Solution: Ensure your buffer solutions are prepared with high-purity water and reagents. Consider using a permselective membrane, such as Nafion or cellulose acetate, to block charged interfering species.
-
-
Contaminated Electrodes: Residue from previous experiments or improper storage can lead to a fouled electrode surface.
-
Solution: Thoroughly clean your electrodes according to the manufacturer's instructions. This may involve polishing, sonication in appropriate solvents, or electrochemical cleaning cycles.
-
-
Electrical Noise: Interference from nearby electrical equipment can be picked up by the potentiostat.
-
Solution: Ensure your potentiostat and electrochemical cell are properly grounded. If possible, use a Faraday cage to shield the setup from external electrical fields.[1]
-
-
Reference Electrode Issues: An unstable or improperly functioning reference electrode can cause baseline drift and noise.
-
Solution: Check the filling solution of your reference electrode and ensure there are no air bubbles. If the problem persists, try a different reference electrode.
-
-
Mechanical Instability: Vibrations or inconsistent stirring of the solution can cause fluctuations in the baseline current.
-
Solution: Place your electrochemical setup on a stable, vibration-dampening surface. If using a magnetic stirrer, ensure the stir bar is rotating smoothly and consistently. Using a small electric motor for stirring from above can sometimes reduce noise generated by magnetic stirrers.[1]
-
Issue 2: Low Sensitivity to Alcohol
Q: My biosensor is showing a very weak response, or no response at all, to the addition of alcohol. What are the potential reasons for this low sensitivity?
A: Low sensitivity can be a frustrating problem, indicating that the biosensor is not efficiently detecting the alcohol in your sample. Here are some common causes and their solutions:
Possible Causes and Solutions:
-
Inactive Enzyme: The alcohol oxidase (AOX) or alcohol dehydrogenase (ADH) on your biosensor may have lost its activity due to improper storage, harsh experimental conditions (e.g., extreme pH or temperature), or denaturation.
-
Solution: Ensure enzymes are stored at the recommended temperature and in the appropriate buffer. Prepare fresh enzyme solutions for immobilization. Verify that your experimental conditions are within the optimal range for the enzyme's activity.
-
-
Insufficient Enzyme Loading: The amount of immobilized enzyme on the electrode surface may be too low to generate a measurable signal.
-
Solution: Optimize the enzyme immobilization protocol to increase the enzyme loading on the electrode surface. Be aware that excessive loading can sometimes block the electrode surface and hinder performance.
-
-
Mass Transport Limitations: The alcohol molecules may not be efficiently reaching the enzyme, or the product of the enzymatic reaction (e.g., hydrogen peroxide) may not be efficiently reaching the electrode surface.
-
Solution: Ensure adequate mixing of the solution during the experiment. The thickness of any membranes or immobilization matrices should be optimized to allow for efficient diffusion of the analyte and product.
-
-
Incorrect Applied Potential: The potential applied to the working electrode may not be optimal for the oxidation or reduction of the electroactive species being measured.
-
Solution: Consult the literature for the optimal potential for detecting the product of your enzymatic reaction (e.g., H₂O₂). You can also perform a cyclic voltammetry experiment to determine the optimal potential empirically.
-
Issue 3: Signal Drift Over Time
Q: I'm observing a continuous, slow change in the sensor signal over time, even with a constant alcohol concentration. What causes this signal drift and how can I minimize it?
A: Signal drift can compromise the accuracy and reliability of your measurements. It can manifest as a gradual increase or decrease in the baseline or the signal.[2][3]
Possible Causes and Solutions:
-
Electrode Fouling: Adsorption of molecules from the sample or byproducts of the electrochemical reaction onto the electrode surface can alter its properties over time.
-
Solution: The use of anti-fouling membranes, such as Nafion or polyethylene glycol (PEG), can help to prevent the adsorption of interfering species.
-
-
Enzyme Instability: The immobilized enzyme may slowly lose its activity during the experiment.
-
Solution: Optimize enzyme immobilization techniques to enhance stability. Storing the biosensor in appropriate conditions between experiments is also crucial.
-
-
Temperature Fluctuations: Changes in the temperature of the electrochemical cell can affect the rate of the enzymatic reaction and the diffusion of species, leading to signal drift.
-
Solution: Use a water bath or other temperature control system to maintain a constant temperature in the electrochemical cell.
-
-
Reference Electrode Instability: The potential of the reference electrode may drift over time.
-
Solution: Ensure the reference electrode is properly maintained and filled with the correct solution. Allow the electrode to equilibrate in the test solution before starting measurements.
-
-
Changes in Solution Composition: Evaporation of the solvent or changes in pH can alter the sensor's response.
-
Solution: Keep the electrochemical cell covered to minimize evaporation. Use a buffered solution to maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in amperometric alcohol biosensors?
A: The most common interferents are electroactive species that can be oxidized at the working electrode at a potential similar to that of the analyte of interest (often hydrogen peroxide). These include:
-
Ascorbic acid (Vitamin C)
-
Uric acid
-
Acetaminophen (Paracetamol)
-
Phenolic compounds
Q2: How can I reduce or eliminate interference from these substances?
A: Several strategies can be employed to mitigate interference:
-
Permselective Membranes: Coating the electrode with a permselective membrane is a common and effective method.
-
Nafion: This negatively charged polymer repels anionic interferents like ascorbic acid and uric acid.
-
Cellulose Acetate: This polymer can be used to create a size-exclusion membrane that blocks larger interfering molecules.
-
-
Enzymatic Scavenging: An additional enzyme layer can be used to remove the interfering substance before it reaches the electrode.
-
Polyphenol Oxidase (PPO): Can be used to oxidize and remove phenolic interferents.
-
Horseradish Peroxidase (HRP): In the presence of hydrogen peroxide, HRP can catalyze the oxidation of interferents like acetaminophen, rendering them electrochemically inactive at the detection potential.
-
-
Lowering the Operating Potential: Using a mediator can lower the potential required for the electrochemical reaction, which can reduce the oxidation of some interfering species.
Q3: What are the advantages of using a Nafion membrane?
A: Nafion membranes offer several benefits for amperometric biosensors:
-
Excellent Interference Rejection: Effectively blocks common anionic interferents.
-
Biocompatibility: Suitable for in-vivo applications.
-
Good Adhesion: Forms a stable film on most electrode surfaces.
-
Protection from Fouling: Helps to prevent the electrode surface from being contaminated by proteins and other large molecules.
Q4: Are there any disadvantages to using permselective membranes?
A: While beneficial, permselective membranes can have some drawbacks:
-
Reduced Sensitivity: The membrane can act as a diffusion barrier, slowing the transport of the analyte to the electrode and potentially reducing the signal.
-
Increased Response Time: The time it takes for the sensor to respond to a change in analyte concentration may be longer due to the diffusion barrier.
-
Complex Fabrication: The process of applying a uniform and defect-free membrane can be challenging and may affect the reproducibility of the biosensors.
Data on Interference Mitigation
The following tables summarize quantitative data on the effectiveness of different interference mitigation strategies.
Table 1: Interference Reduction using Permselective Membranes
| Interferent | Membrane | Interference Reduction (%) | Reference |
| Ascorbic Acid | Nafion | ~95% | |
| Uric Acid | Nafion | ~90% | |
| Ascorbic Acid | Cellulose Acetate | ~80-90% | - |
| Uric Acid | Cellulose Acetate | ~75-85% | - |
Note: The exact percentage of interference reduction can vary depending on the specific membrane preparation, thickness, and experimental conditions.
Table 2: Interference Reduction using Enzymatic Methods
| Interferent | Enzymatic Method | Interference Reduction (%) | Reference |
| Acetaminophen | Horseradish Peroxidase (HRP) Layer | >99% | |
| Phenolic Compounds | Polyphenol Oxidase (PPO) Layer | Varies by compound | - |
| Ascorbic Acid | HRP Layer | >99% | |
| Uric Acid | HRP Layer | >99% |
Note: The efficiency of enzymatic methods depends on factors such as enzyme loading, substrate availability (e.g., H₂O₂ for HRP), and reaction kinetics.
Experimental Protocols
This section provides detailed methodologies for key experiments related to mitigating interference in amperometric alcohol biosensors.
Protocol 1: Application of a Nafion® Membrane by Dip-Coating
This protocol describes a simple and common method for applying a Nafion® membrane to a screen-printed electrode.
Materials:
-
Screen-printed electrodes (SPEs)
-
Nafion® perfluorinated resin solution (e.g., 5 wt. % in a mixture of lower aliphatic alcohols and water)
-
Ethanol (for dilution)
-
Deionized (DI) water
-
Nitrogen gas source
-
Oven
Procedure:
-
Electrode Cleaning: Thoroughly clean the SPEs by rinsing with DI water and then ethanol. Dry the electrodes completely with a gentle stream of nitrogen gas.
-
Nafion® Solution Preparation: If necessary, dilute the stock Nafion® solution to the desired concentration (e.g., 0.5% - 2% w/v) using ethanol. Sonicate the solution for 15-20 minutes to ensure homogeneity.
-
Dip-Coating: Hold the SPE vertically and dip the working electrode area into the prepared Nafion® solution for a controlled period (e.g., 5-10 seconds).
-
Withdrawal: Slowly and steadily withdraw the electrode from the solution to ensure a uniform coating.
-
Drying/Curing: Allow the solvent to evaporate at room temperature in a dust-free environment for at least 30 minutes. For a more robust membrane, you can cure the electrode in an oven at a specific temperature and time (e.g., 80°C for 10 minutes). The optimal curing conditions may need to be determined experimentally.
-
Rehydration: Before use, rehydrate the Nafion® membrane by immersing the electrode in the working buffer for 5-10 minutes.
Protocol 2: Fabrication of a Cellulose Acetate Membrane by Solvent Casting
This protocol outlines a method for creating a cellulose acetate membrane on a glass slide, which can then be applied to an electrode.
Materials:
-
Cellulose acetate powder
-
Acetone (solvent)
-
Glass slides
-
Casting knife or a similar tool for spreading the solution
-
Flat, level surface
Procedure:
-
Solution Preparation: Prepare a solution of cellulose acetate in acetone (e.g., 5-15% w/v). Stir the mixture until the cellulose acetate is completely dissolved. This may take several hours.
-
Casting: Place a clean glass slide on a perfectly level surface. Pour a small amount of the cellulose acetate solution onto one end of the slide.
-
Spreading: Use a casting knife to spread the solution evenly across the glass slide to form a thin film of a desired thickness.
-
Solvent Evaporation: Allow the acetone to evaporate completely in a fume hood at room temperature. The time required will depend on the thickness of the film and the airflow.
-
Membrane Application: Once the film is dry and transparent, it can be carefully peeled off the glass slide. A small piece of the membrane can then be cut and placed over the working electrode of the biosensor. A retaining ring or a small amount of an appropriate adhesive can be used to secure the membrane.
Visualizations
Signaling Pathway and Interference Mechanism
Caption: Signaling pathway of an alcohol biosensor and the mechanism of electrochemical interference.
Troubleshooting Workflow for a Noisy Baseline
Caption: A troubleshooting flowchart for diagnosing and resolving a noisy baseline in amperometric biosensor measurements.
References
Validation & Comparative
A Comparative Guide to Alcohol Oxidase from Pichia pastoris and Hansenula sp.
For researchers, scientists, and professionals in drug development, the selection of an appropriate enzymatic catalyst is a critical decision. Alcohol oxidase (AOX), a flavoprotein that catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes, is a key enzyme in the metabolism of methylotrophic yeasts such as Pichia pastoris and Hansenula sp. (reclassified as Ogataea polymorpha). Both organisms are renowned sources of this industrially significant enzyme, yet their AOX variants exhibit distinct biochemical and biophysical characteristics. This guide provides an objective comparison of this compound from these two yeasts, supported by experimental data, to aid in the selection of the optimal enzyme for specific research and development applications.
Biochemical and Kinetic Properties
A comparative summary of the key biochemical and kinetic parameters of this compound from Pichia pastoris and Hansenula sp. is presented in Table 1. These parameters are crucial for understanding the enzyme's efficiency and suitability for various applications.
| Property | Pichia pastoris AOX | Hansenula sp. (Ogataea polymorpha) AOX |
| Molecular Weight | ~675 kDa (octamer)[1][2][3] | ~620 kDa (octamer)[4][5] |
| Subunit Molecular Weight | ~80 kDa | Not explicitly stated in the provided results |
| Optimal pH | 7.5 | Wide range: 7.0 - 11.0 |
| Optimal Temperature | 37°C | Higher than P. pastoris, reported up to 45°C |
| Km for Methanol | 0.6 mM - 3.1 mM | ~0.62 mM |
| kcat for Methanol | 136 - 343 min⁻¹ | Not explicitly stated in the provided results |
| Cofactor | FAD (one per subunit) | FAD |
Substrate Specificity
The substrate range of an enzyme is a critical factor in its application. Both Pichia pastoris and Hansenula sp. alcohol oxidases exhibit the highest activity towards short-chain primary alcohols. A summary of their relative activities towards different substrates is provided in Table 2.
| Substrate | Pichia pastoris AOX (Relative Activity %) | Hansenula sp. AOX (Relative Activity %) |
| Methanol | 100 | 100 |
| Ethanol | 82 | Lower than methanol |
| Propanol | 43 | Oxidized |
| Butanol | 20 | Oxidized |
| Formaldehyde | Oxidized | Rate is about half that of methanol |
Stability Profile
The stability of an enzyme under different environmental conditions, such as pH and temperature, is a key determinant of its industrial applicability.
-
Pichia pastoris AOX: The enzyme is unstable at acidic pH. Inhibition by its product, hydrogen peroxide, has been observed.
-
Hansenula sp. AOX: This enzyme is noted for its thermal stability. It also demonstrates resistance to chloride ions, a feature that distinguishes it from the P. pastoris enzyme which is sensitive to this anion. The thermal stability of H. polymorpha AOX can be enhanced by additives such as lactose and dextran sulphate.
Experimental Protocols
This compound Activity Assay (Spectrophotometric Method)
This protocol is a common method for determining AOX activity by measuring the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
Methanol (Substrate)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (2 mM)
-
Horseradish Peroxidase (HRP) solution (250 units/mL)
-
This compound enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.5 mL ABTS Stock Solution
-
Appropriate volume of 100 mM Potassium Phosphate Buffer, pH 7.5
-
HRP solution
-
-
Equilibrate the mixture to 25°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding a known amount of the this compound solution.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm or 420 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA/minute) from the linear portion of the curve.
-
One unit of this compound activity is defined as the amount of enzyme that oxidizes 1.0 µmol of methanol to formaldehyde per minute at pH 7.5 at 25°C.
Purification of Recombinant this compound
This is a general workflow for the purification of recombinant AOX from yeast cell lysates.
Materials:
-
Yeast cells overexpressing AOX
-
Lysis Buffer (e.g., 50 mM phosphate buffer, pH 6.0, with 5% glycerol)
-
Glass beads for mechanical cell disruption
-
Centrifuge
-
Chromatography system
-
Appropriate chromatography columns (e.g., ion-exchange, size-exclusion)
Procedure:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Disrupt the cells mechanically using glass beads.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Subject the supernatant to purification steps, which may include:
-
Ammonium sulfate precipitation.
-
Ion-exchange chromatography (e.g., Q-Sepharose).
-
Size-exclusion chromatography (e.g., Superdex S200).
-
-
Monitor the purification process by measuring AOX activity and protein concentration at each step.
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
Visualizations
Caption: General experimental workflow for the production and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Purification and characterization of this compound from a genetically constructed over-producing strain of the methylotrophic yeast Hansenula polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Alcohol Oxidase vs. Alcohol Dehydrogenase for Alcohol Oxidation
For researchers, scientists, and drug development professionals navigating the complexities of alcohol oxidation, the choice between alcohol oxidase (AOx) and alcohol dehydrogenase (ADH) is a critical one. This comprehensive guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and clear visualizations to inform your selection process.
At the heart of many biological and industrial processes lies the oxidation of alcohols to aldehydes. This conversion is catalyzed by two primary enzyme classes: alcohol oxidases and alcohol dehydrogenases. While both achieve the same fundamental transformation, their mechanisms, substrate preferences, and operational requirements differ significantly, making each suitable for distinct applications.
Unveiling the Mechanisms: A Tale of Two Cofactors
The core difference between this compound and alcohol dehydrogenase lies in their reaction mechanisms and the cofactors they employ.
This compound (AOx) , a flavoenzyme, utilizes flavin adenine dinucleotide (FAD) as its prosthetic group.[1] It catalyzes the oxidation of a primary alcohol to an aldehyde using molecular oxygen (O₂) as the electron acceptor. This reaction produces hydrogen peroxide (H₂O₂) as a byproduct.[1][2] The reaction is typically irreversible.[1]
Alcohol Dehydrogenase (ADH) , on the other hand, is a group of dehydrogenase enzymes that facilitate the interconversion between alcohols and aldehydes or ketones.[3] This reversible reaction requires the coenzyme nicotinamide adenine dinucleotide (NAD⁺), which is reduced to NADH during the oxidation of the alcohol. In many organisms, ADH plays a crucial role in breaking down toxic alcohols.
Performance at a Glance: A Quantitative Comparison
The choice between AOx and ADH often hinges on their kinetic parameters and substrate specificity. The following table summarizes key quantitative data for both enzymes from various sources.
| Feature | This compound (AOx) | Alcohol Dehydrogenase (ADH) |
| EC Number | 1.1.3.13 | 1.1.1.1 |
| Cofactor | FAD (Flavin Adenine Dinucleotide) | NAD⁺ (Nicotinamide Adenine Dinucleotide) |
| Electron Acceptor | O₂ | NAD⁺ |
| Byproducts | H₂O₂ | NADH + H⁺ |
| Reaction Reversibility | Irreversible | Reversible |
| Typical Source | Fungi and yeasts | Yeast, bacteria, plants, animals |
| Substrate Specificity | Primarily short-chain primary alcohols (e.g., methanol, ethanol) | Broad range of primary and secondary alcohols |
| Optimal pH | 7.2 - 7.5 | 8.0 - 8.8 |
| Optimal Temperature | 37 - 45°C | ~25°C |
Table 1: General Comparison of this compound and Alcohol Dehydrogenase
| Substrate | Enzyme | Source | Km (mM) | Vmax (units/mg) |
| Ethanol | This compound | Pichia pastoris | 1.0 | - |
| Alcohol Dehydrogenase | Yeast | 21.5 | 0.426 | |
| Alcohol Dehydrogenase | Crocus sativus corm | 13 ± 1 | 6.2 ± 0.5 (nmol/min/mg) | |
| Methanol | This compound | Pichia pastoris | 1.4 (at 0.19 mM O₂) | - |
| This compound | Cerrena unicolor | - | (100% relative activity) | |
| Alcohol Dehydrogenase | Yeast | - | (Least activity) |
Table 2: Kinetic Parameters for this compound and Alcohol Dehydrogenase with Common Substrates
Experimental Protocols: A Guide to Measuring Activity
Accurate assessment of enzyme activity is paramount for any research application. Below are detailed spectrophotometric assay protocols for both this compound and alcohol dehydrogenase.
This compound Activity Assay Protocol
This protocol is based on the continuous spectrophotometric rate determination of the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by peroxidase.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
2 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution
-
1.0% (v/v) Methanol Solution
-
Peroxidase (POD) solution (250 units/mL)
-
This compound (AOx) solution
-
Spectrophotometer set to 405 nm and 25°C
Procedure:
-
Into a suitable cuvette, pipette the following:
-
2.80 mL ABTS Solution
-
0.10 mL Methanol Solution
-
0.01 mL Peroxidase Solution
-
-
Mix by inversion and place the cuvette in the spectrophotometer. Equilibrate to 25°C and monitor the absorbance at 405 nm (A₄₀₅) until constant (this will be your blank rate).
-
To initiate the reaction, add 0.10 mL of the this compound solution.
-
Immediately mix by inversion and record the increase in A₄₀₅ for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve.
-
The this compound activity is calculated using the Beer-Lambert law, considering the molar extinction coefficient of oxidized ABTS.
Alcohol Dehydrogenase Activity Assay Protocol
This protocol measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
50 mM Sodium Pyrophosphate Buffer, pH 8.8
-
95% (v/v) Ethanol
-
15 mM β-NAD⁺ Solution
-
Alcohol Dehydrogenase (ADH) solution
-
Spectrophotometer set to 340 nm and 25°C
Procedure:
-
Into a suitable cuvette, pipette the following:
-
1.30 mL 50 mM Sodium Pyrophosphate Buffer, pH 8.8
-
0.10 mL 95% (v/v) Ethanol
-
1.50 mL 15 mM β-NAD⁺ Solution
-
-
Mix by inversion and place the cuvette in the spectrophotometer. Equilibrate to 25°C.
-
To initiate the reaction, add 0.10 mL of the Alcohol Dehydrogenase solution.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm (A₃₄₀) for approximately 6 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
The alcohol dehydrogenase activity is calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm.
Applications: Where Do They Shine?
The distinct characteristics of AOx and ADH lend themselves to different applications.
This compound is frequently employed in biosensors for the detection of ethanol and other short-chain alcohols. The production of hydrogen peroxide can be easily measured electrochemically. Its high affinity for short-chain alcohols makes it a sensitive and specific component in these devices. Additionally, AOx is explored in biofuel cells as a catalyst at the anode.
Alcohol Dehydrogenase , with its broad substrate specificity, is a versatile tool in biocatalysis for the synthesis of chiral alcohols and other fine chemicals. In the context of drug development , understanding the activity of various human ADH isozymes is crucial for studying alcohol metabolism and its interaction with pharmaceuticals. Like AOx, ADH is also a key component in the development of ethanol biofuel cells and biosensors .
Conclusion: Making the Right Choice
The decision to use this compound or alcohol dehydrogenase depends heavily on the specific requirements of the application.
-
Choose this compound when:
-
The primary goal is the sensitive detection of short-chain alcohols, particularly in biosensor applications.
-
An irreversible reaction is desired.
-
The presence of oxygen is not a limiting factor.
-
The production of hydrogen peroxide can be either utilized or effectively managed.
-
-
Choose Alcohol Dehydrogenase when:
-
A broader range of alcohol substrates, including secondary alcohols, needs to be oxidized.
-
A reversible reaction is necessary or acceptable.
-
The regeneration of the NAD⁺ cofactor can be efficiently coupled to another reaction or is not a concern.
-
Applications in biocatalysis and metabolic studies are the focus.
-
By carefully considering the data and protocols presented in this guide, researchers, scientists, and drug development professionals can make an informed decision, selecting the optimal enzyme to drive their alcohol oxidation reactions forward with precision and efficiency.
References
A Comparative Guide to the Cross-Reactivity of Alcohol Oxidase with Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of alcohol oxidase with various primary alcohols, supported by experimental data. The information is intended to assist researchers in selecting the appropriate enzyme and reaction conditions for their specific applications, from biocatalysis to biosensor development.
Executive Summary
Alcohol oxidases (AOX) are flavoenzymes that catalyze the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] While often named for their primary substrate (e.g., methanol oxidase), these enzymes exhibit a broad substrate tolerance, reacting with a range of primary alcohols.[3] The efficiency of this oxidation, however, varies significantly depending on the chain length and structure of the alcohol substrate. This guide summarizes the relative activity of this compound from different microbial sources with common primary alcohols, providing a basis for experimental design and interpretation.
Data Presentation: Substrate Specificity of Alcohol Oxidases
The following table summarizes the relative reaction rates and Michaelis-Menten constants (KM) of alcohol oxidases from Hansenula polymorpha and Pichia pastoris with different primary alcohols. Methanol is used as the reference substrate (relative activity = 1.0). A lower KM value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Relative Reaction Rate (Hansenula polymorpha)[4] | KM (mM) (Hansenula polymorpha)[4] | Relative Reaction Rate (Pichia pastoris) | KM (mM) (Pichia pastoris) |
| Methanol | 1.0 | 2.15 | 1.0 | 1.4 - 3.1 |
| Ethanol | 0.92 | 26.6 | 0.82 | 1.0 |
| n-Propanol | 0.72 | 166 | 0.43 | - |
| n-Butanol | 0.57 | 33.3 | 0.67 | - |
| Allyl Alcohol | - | 2.6 | 0.81 | - |
| Benzyl Alcohol | 0.81 | 2.15 | - | - |
Note: The KM value for methanol from Pichia pastoris varies with the oxygen concentration.
Experimental Protocols
The most common method for determining this compound activity is a continuous spectrophotometric rate determination assay. This assay couples the production of hydrogen peroxide from the alcohol oxidation reaction to the horseradish peroxidase (HRP) catalyzed oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Principle of the Assay:
-
Alcohol Oxidation: this compound + Primary Alcohol + O₂ → Aldehyde + H₂O₂
-
Chromogenic Reaction: H₂O₂ + ABTS (reduced) ---(HRP)---> 2H₂O + ABTS (oxidized)
The oxidized ABTS has a distinct color that can be measured spectrophotometrically.
Materials:
-
This compound (e.g., from Hansenula polymorpha or Pichia pastoris)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
Primary alcohol substrates (Methanol, Ethanol, n-Propanol, n-Butanol)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution
-
Horseradish Peroxidase (HRP) solution
-
Spectrophotometer capable of reading at 405 nm or 420 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, ABTS solution, and HRP solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known concentration of the primary alcohol substrate.
-
Immediately after adding the substrate, add the this compound solution to the cuvette.
-
Mix the solution by inversion and place the cuvette in the spectrophotometer.
-
Record the increase in absorbance at 405 nm or 420 nm over a set period (e.g., 5 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
A Comparative Guide to a Novel Alcohol Oxidase-Based Assay for Precise Alcohol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new alcohol oxidase (AOX)-based assay for the quantification of alcohol. The performance of this novel assay is evaluated against established enzymatic and chromatographic methods, offering researchers a detailed overview of its capabilities. Experimental data is presented to support the findings, ensuring an objective assessment for professionals in research and drug development.
Performance Comparison of Alcohol Quantification Methods
The following table summarizes the key performance characteristics of the novel this compound assay in comparison to a traditional alcohol dehydrogenase (ADH)-based assay and the gold-standard gas chromatography (GC) method.
| Performance Metric | Novel AOX Amperometric Biosensor | Traditional ADH Spectrophotometric Assay | Gas Chromatography (GC-FID) |
| Principle | Electrochemical detection of H₂O₂ | Spectrophotometric (NADH absorbance) | Separation and detection |
| Linear Range | 0.01 mM - 50 mM[1] | 0.01% - 0.06% (v/v) | 0.15 - 4.00 g/dm³[2] |
| Limit of Detection (LOD) | 0.0001 µM[1] | 0.0017% (v/v) | 0.006 g/dm³[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.0056% (v/v) | 0.020 g/dm³[2] |
| Precision (CV%) | < 2.5% (Within-run) | < 2% (Intra-day & Inter-day) | Not explicitly stated |
| Accuracy (Recovery %) | > 99% | 98% - 102% | 99% - 106% |
| Analysis Time | < 10 seconds | ~10-15 minutes | ~5-10 minutes |
| Specificity | High for short-chain alcohols | Can have cross-reactivity | High |
Experimental Protocols
Validation of the Novel this compound-Based Amperometric Biosensor
This protocol describes the methodology for validating the performance of the new AOX-based amperometric biosensor.
1. Preparation of the Biosensor:
-
An amperometric sensor is fabricated by immobilizing this compound (AOX) from Pichia pastoris and horseradish peroxidase (HRP) onto the surface of a gold electrode.
-
The immobilization is achieved through covalent bonding using glutaraldehyde as a cross-linking agent.
-
The electrode surface is further modified with a nanocomposite of silver nanoparticles, chitosan, and carboxylated multi-walled carbon nanotubes to enhance sensitivity.
2. Linearity Assessment:
-
A series of standard ethanol solutions with concentrations ranging from 0.01 mM to 50 mM are prepared in phosphate buffer (pH 7.5).
-
The amperometric response of the biosensor to each standard solution is measured at 35°C.
-
A calibration curve is constructed by plotting the current response against the ethanol concentration. The linearity is determined by the correlation coefficient (R²) of the curve.
3. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
The LOD is determined as the lowest concentration of ethanol that can be reliably distinguished from the background noise, typically calculated as the concentration corresponding to a signal-to-noise ratio of 3.
-
The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
4. Precision and Accuracy Studies:
-
Precision: The intra-day precision is evaluated by analyzing replicate samples of known ethanol concentrations within the same day. The inter-day precision is assessed by repeating the analysis on different days. The results are expressed as the coefficient of variation (CV%).
-
Accuracy: The accuracy is determined by spike and recovery experiments. Known amounts of ethanol are added to blank samples, and the percentage of recovery is calculated.
5. Specificity Analysis:
-
The biosensor's response to other alcohols (e.g., methanol, propanol, butanol) and potentially interfering substances is measured to assess its specificity for ethanol.
Comparative Analysis using Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column is used.
-
Sample Preparation: Samples are diluted with an internal standard (e.g., n-propanol) before injection.
-
Analysis: The prepared samples are injected into the GC, and the ethanol concentration is determined by comparing the peak area of ethanol to that of the internal standard against a calibration curve.
Visualizing the Assay Principle and Workflow
The following diagrams illustrate the enzymatic reaction principle of the this compound assay and the experimental workflow for the amperometric biosensor.
Advantages of the Novel this compound-Based Assay
The novel this compound-based assay offers several advantages over traditional methods. Unlike ADH-based assays, it does not require labile cofactors such as NAD+. The high sensitivity and rapid analysis time of the amperometric biosensor make it a promising tool for high-throughput screening and real-time monitoring applications. Furthermore, the specificity of this compound for short-chain alcohols can be advantageous in certain applications. The good correlation with the GC method validates its performance for accurate alcohol quantification in various samples.
References
comparing different immobilization techniques for alcohol oxidase
For Researchers, Scientists, and Drug Development Professionals
The effective immobilization of alcohol oxidase (AOX) is a critical step in the development of robust and reusable biocatalytic systems for applications ranging from biosensors to fine chemical synthesis. The choice of immobilization technique significantly impacts the enzyme's activity, stability, and overall performance. This guide provides an objective comparison of common AOX immobilization methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Performance Across Different Immobilization Techniques
The selection of an appropriate immobilization method depends on a trade-off between enzyme loading, activity retention, stability, and cost. The following table summarizes quantitative data from various studies on this compound immobilization.
| Immobilization Technique | Support Material | Immobilization Efficiency/Yield | Activity Recovery | Thermal Stability | pH Stability | Reusability | Reference |
| Covalent Bonding | Glyoxyl Agarose | - | < 20% (with cross-linking) | Improved stability | - | - | [1] |
| Nanoporous Alumina | - | - | Retained 58% activity after 3 weeks | - | Repeated use over 3 weeks | [2] | |
| Mesoporous Silica Nanoflowers (MSNs) | - | Specific Activity: 41-67 U/g support | Higher than free enzyme | Broader pH range than free enzyme | Retained 52-63% activity after 5 cycles | [3] | |
| Magnetic Beads (glycidylmethacrylate) | - | Activity 4.8-fold higher on smaller beads | Higher on larger beads | - | - | [4] | |
| Entrapment | Polyacrylamide Gel (Whole Cells) | - | 14% increase compared to free cells | - | - | - | [5] |
| PVA-AWP Polymer | - | - | Decreased activity by 7% at -17°C after 24h | - | - | ||
| Alginate Beads | - | - | - | - | High | ||
| Adsorption | DEAE-Cellulose | - | - | Optimum temperature increased | Similar to free enzyme | - | |
| PEI-Coated Agarose | - | > 50% | Stabilized quaternary structure | - | - | ||
| Cross-linking | Glutaraldehyde (on conducting polymer) | - | - | Lost only 7% activity after 6 hours | - | 25 measurements with minimal activity loss | |
| Glutaraldehyde (fume exposure) | - | - | - | High selectivity retained | - |
Note: A direct comparison is challenging due to variations in experimental conditions, enzyme source, and support materials across different studies. "-" indicates that the data was not specified in the referenced literature.
Experimental Protocols
General Protocol for this compound Immobilization
This section outlines a generalized workflow for immobilizing this compound. Specific parameters such as buffer composition, pH, temperature, and incubation time should be optimized for each specific application and support material.
1. Support Preparation & Activation:
-
For Covalent Bonding (e.g., on epoxy-activated magnetic beads):
-
Wash the magnetic beads with a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0) to remove any preservatives.
-
Resuspend the beads in the same buffer.
-
-
For Entrapment (e.g., in alginate beads):
-
Prepare a sterile sodium alginate solution (e.g., 2-3% w/v) in deionized water.
-
Prepare a sterile calcium chloride solution (e.g., 0.1-0.2 M).
-
2. Enzyme Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.5). The concentration will depend on the desired enzyme loading.
-
If necessary, dialyze the enzyme solution against the coupling buffer to remove any interfering substances.
3. Immobilization Reaction:
-
Covalent Bonding:
-
Add the this compound solution to the activated support material.
-
Incubate the mixture under gentle agitation for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Entrapment:
-
Mix the this compound solution with the sodium alginate solution.
-
Extrude the mixture dropwise into the calcium chloride solution using a syringe.
-
Allow the resulting beads to harden for a specified time (e.g., 30-60 minutes).
-
4. Post-Immobilization Treatment:
-
Separate the immobilized enzyme from the solution by centrifugation, magnetic separation, or filtration.
-
Wash the immobilized enzyme preparation extensively with buffer to remove any unbound enzyme.
-
Store the immobilized enzyme in a suitable buffer at 4°C until use.
Protocol for this compound Activity Assay
The activity of both free and immobilized this compound is commonly determined by monitoring the production of hydrogen peroxide (H₂O₂) in the presence of a suitable substrate, such as methanol or ethanol. A common method involves a coupled enzyme assay with horseradish peroxidase (HRP) and a chromogenic substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Materials:
-
Phosphate buffer (100 mM, pH 7.5)
-
This compound solution (free or immobilized)
-
Methanol or Ethanol solution (substrate)
-
Horseradish peroxidase (HRP) solution
-
ABTS solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, ABTS solution, and HRP solution.
-
Add the this compound solution (or a suspension of the immobilized enzyme) to the reaction mixture.
-
Initiate the reaction by adding the alcohol substrate (e.g., methanol).
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 405 nm or 420 nm) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the enzyme activity. One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of substrate per minute under the specified conditions.
Visualizing Immobilization Concepts and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for enzyme immobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Steady-state generation of hydrogen peroxide: kinetics and stability of this compound immobilized on nanoporous alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Pichia pastoris cells containing this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Wild-Type and Engineered Alcohol Oxidases
For Researchers, Scientists, and Drug Development Professionals
The quest for robust and efficient biocatalysts has propelled the engineering of alcohol oxidases to overcome the limitations of their wild-type counterparts. This guide provides a comprehensive kinetic comparison of wild-type and engineered alcohol oxidases, supported by experimental data and detailed methodologies. The engineering efforts have primarily focused on enhancing catalytic efficiency, broadening substrate specificity, and improving stability, thereby expanding their applications in organic synthesis and diagnostics.
Kinetic Performance: A Quantitative Comparison
Directed evolution and structure-guided mutagenesis have yielded alcohol oxidase variants with significantly improved kinetic profiles. Engineered enzymes often exhibit substantial increases in turnover number (kcat) and catalytic efficiency (kcat/Km) for both native and novel substrates. Below is a summary of key kinetic parameters for various wild-type and engineered alcohol oxidases.
| Enzyme Source & Type | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Fold Improvement (k_cat) | Reference |
| Pichia pastoris (Wild-Type) | Methanol | 0.7 | - | - | - | [1] |
| Pichia pastoris (Wild-Type) | Ethanol | 9 | - | - | - | [1] |
| Choline Oxidase (Wild-Type) | Hexan-1-ol | - | - | - | - | [2] |
| Choline Oxidase (Engineered Variant) | Hexan-1-ol | - | - | - | 20-fold | [2] |
| Penicillium simplicissimum Vanillyl-Alcohol Oxidase (Wild-Type) | 4-Ethylphenol | - | - | - | - | [3] |
| Penicillium simplicissimum Vanillyl-Alcohol Oxidase (Wild-Type) | 4-n-Propylphenol | - | - | - | - | |
| Streptomyces hygroscopicus Cholesterol Oxidase (Wild-Type) | Cholesterol | 0.001 - 0.1 | - | - | - | |
| Streptomyces hygroscopicus Cholesterol Oxidase (Engineered Variant ShCOb) | 1-Hexanol | - | Higher rate than ShCOa | - | - | |
| Streptomyces hygroscopicus Cholesterol Oxidase (Engineered Variant ShCOb) | Cyclohexanol | - | - | - | - |
Note: A "-" indicates that the specific data was not provided in the cited sources.
Experimental Protocols
The kinetic characterization of alcohol oxidases typically involves monitoring the production of hydrogen peroxide (H₂O₂) or the corresponding aldehyde/ketone. A common and reliable method is the continuous spectrophotometric rate determination using a coupled enzyme assay.
Standard Spectrophotometric Assay for this compound Activity
This procedure is adapted from established methods for determining this compound activity.
Principle:
The this compound catalyzes the oxidation of an alcohol, producing an aldehyde/ketone and hydrogen peroxide. The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), resulting in a colored product that can be measured spectrophotometrically.
Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
ABTS Solution: 2 mM ABTS in phosphate buffer.
-
Horseradish Peroxidase (HRP) Solution: 250 units/mL in ultrapure water.
-
Substrate Solution: e.g., 1.0% (v/v) Methanol in ultrapure water.
-
Enzyme Solution: A freshly prepared solution of this compound (wild-type or engineered) in cold phosphate buffer.
Procedure:
-
In a cuvette, combine the phosphate buffer, ABTS solution, HRP solution, and substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately mix by inversion and monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 405 nm for ABTS).
-
Record the change in absorbance over time for approximately 5 minutes.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
A blank reaction without the this compound should be run to correct for any background reactions.
Unit Definition:
One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of a specific substrate (e.g., methanol) to the corresponding product per minute under the specified conditions of pH and temperature.
Visualizing the Path to Improved Enzymes
The development of engineered alcohol oxidases with enhanced kinetics is often achieved through a process of directed evolution. This iterative workflow allows for the selection of improved enzyme variants from a large library of mutants.
Caption: A typical workflow for the directed evolution of alcohol oxidases.
The fundamental reaction catalyzed by alcohol oxidases involves the transfer of electrons from the alcohol substrate to molecular oxygen, a process mediated by a flavin cofactor (FAD).
Caption: The catalytic cycle of a flavin-dependent this compound.
Conclusion
The engineering of alcohol oxidases has proven to be a highly successful strategy for generating biocatalysts with superior kinetic properties and expanded substrate ranges. As demonstrated by the presented data, engineered variants can significantly outperform their wild-type predecessors, offering more efficient and selective routes for the synthesis of valuable chemicals. The continued application of protein engineering techniques promises to further unlock the synthetic potential of this important class of enzymes.
References
A Comparative Guide to the Substrate Range of Short-Chain vs. Long-Chain Alcohol Oxidases
For Researchers, Scientists, and Drug Development Professionals
Alcohol oxidases (EC 1.1.3.x) are flavoenzymes that catalyze the oxidation of alcohols to their corresponding aldehydes or ketones, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This guide provides a comparative analysis of the substrate specificities of two major classes of these enzymes: short-chain alcohol oxidases (SCAOs) and long-chain alcohol oxidases (LCAOs). Understanding these differences is crucial for selecting the appropriate biocatalyst for various applications, from biosensor development to the synthesis of fine chemicals and pharmaceuticals.
Based on their substrate specificity, alcohol oxidases can be broadly categorized into four groups: short-chain alcohol oxidase (SCAO), long-chain this compound (LCAO), aromatic this compound (AAO), and secondary this compound (SAO).[1][2][3] SCAOs and LCAOs are typically intracellular enzymes.
General Characteristics
Short-chain alcohol oxidases primarily act on lower primary alcohols. For instance, the this compound from Pichia pastoris, a well-studied SCAO, readily oxidizes methanol, ethanol, and 1-propanol. Generally, SCAOs are capable of oxidizing alcohols with carbon chain lengths of up to eight carbons, with their highest activity observed for methanol and ethanol.
In contrast, long-chain alcohol oxidases exhibit a broader substrate range, typically acting on alcohols with carbon chains from four to as long as twenty-two carbons. These enzymes are often optimized for alcohols with chain lengths between 10 and 16 carbons. LCAO from the yeast Candida tropicalis is a well-characterized example that participates in the omega-oxidation of fatty acids.
Substrate Range Comparison
The following table summarizes the relative activities of representative short-chain and long-chain alcohol oxidases towards a variety of alcohol substrates. This data highlights the distinct substrate preferences of these two enzyme classes.
| Substrate | Short-Chain this compound (SCAO) | Long-Chain this compound (LCAO) |
| Pichia pastoris¹ | Candida tropicalis² | |
| Relative Activity (%) | Relative Activity (%) | |
| Methanol (C1) | 100 | Not Reported |
| Ethanol (C2) | 80 | Not Reported |
| 1-Propanol (C3) | 60 | Not Reported |
| 1-Butanol (C4) | 20 | Low |
| 1-Pentanol (C5) | 5 | Moderate |
| 1-Hexanol (C6) | <5 | Moderate |
| 1-Heptanol (C7) | <5 | High |
| 1-Octanol (C8) | Not Reported | High |
| 1-Decanol (C10) | Not Reported | High |
| 1-Dodecanol (C12) | Not Reported | 100 |
| 1-Tetradecanol (C14) | Not Reported | High |
| 1-Hexadecanol (C16) | Not Reported | Moderate |
| 3-Methyl-1-butanol | High³ | Not Reported |
¹Data for Pichia pastoris SCAO is generalized from multiple sources indicating a preference for short-chain alcohols. ²Data for Candida tropicalis LCAO is based on reports of its high activity on long-chain alcohols, with dodecan-1-ol often being the preferred substrate. ³Isoamyl this compound from Aspergillus oryzae shows a preference for branched short-chain alcohols like 3-methyl-1-butanol.
Experimental Protocols
The determination of this compound substrate specificity is commonly performed using a spectrophotometric assay that measures the production of hydrogen peroxide. The two most common methods are the ABTS assay and the FOX (Ferrous Oxidation-Xylenol Orange) assay.
ABTS Spectrophotometric Assay
This assay couples the production of H₂O₂ to the horseradish peroxidase (HRP) catalyzed oxidation of a chromogenic substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The resulting radical cation (ABTS•+) has a characteristic blue-green color that can be quantified spectrophotometrically.
Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
ABTS Solution: 2 mM ABTS in phosphate buffer. This solution should be freshly prepared and saturated with oxygen by bubbling O₂ gas through it for approximately 5 minutes before use.
-
Peroxidase (POD) Solution: 250 units/mL of horseradish peroxidase in ultrapure water, prepared immediately before use.
-
Alcohol Substrate Solutions: A range of alcohol substrates prepared at desired concentrations in ultrapure water or an appropriate solvent.
-
This compound Solution: A solution of the this compound to be tested in cold phosphate buffer, prepared immediately before use.
Procedure:
-
In a suitable cuvette, combine the phosphate buffer, ABTS solution, and peroxidase solution.
-
Equilibrate the mixture to 25 °C in a thermostatted spectrophotometer and monitor the absorbance at 405 nm until a stable baseline is achieved.
-
Add the alcohol substrate to the cuvette and mix by inversion.
-
Initiate the reaction by adding the this compound solution and immediately start recording the increase in absorbance at 405 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA₄₀₅/minute) from the maximum linear portion of the curve for both the test sample and a blank (containing no this compound).
-
The relative activity for each substrate can be calculated by comparing its reaction rate to that of a reference substrate (e.g., methanol for SCAO, dodecanol for LCAO).
ABTS Assay Workflow
FOX (Ferrous Oxidation-Xylenol Orange) Assay
The FOX assay is a sensitive method for the quantification of hydrogen peroxide. It is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by H₂O₂ in the presence of xylenol orange. The resulting Fe³⁺-xylenol orange complex has a strong absorbance at 560 nm.
Reagents:
-
FOX Reagent: An aqueous solution containing ferrous ammonium sulfate, sorbitol, sulfuric acid, and xylenol orange.
-
Alcohol Substrate Solutions: A range of alcohol substrates prepared at desired concentrations.
-
This compound Solution: A solution of the this compound to be tested.
Procedure:
-
Incubate the this compound with the desired alcohol substrate in a suitable buffer for a defined period to allow for the production of hydrogen peroxide.
-
Stop the enzymatic reaction (e.g., by adding a denaturing agent or by changing the pH).
-
Add the FOX reagent to the reaction mixture.
-
Incubate at room temperature for at least 30 minutes to allow for color development.
-
Measure the absorbance of the solution at 560 nm.
-
The amount of hydrogen peroxide produced can be quantified using a standard curve generated with known concentrations of H₂O₂.
FOX Assay Principle
Conclusion
The substrate specificities of short-chain and long-chain alcohol oxidases are markedly different, with SCAOs favoring small primary alcohols and LCAOs preferring long-chain aliphatic alcohols. This fundamental difference dictates their respective utility in various biotechnological applications. The experimental protocols outlined provide robust methods for characterizing the substrate range of novel or engineered alcohol oxidases, enabling researchers to select the optimal enzyme for their specific needs.
References
A Comparative Analysis of AOX1 and AOX2 Gene Promoters for Recombinant Protein Expression
A comprehensive guide for researchers and drug development professionals on the differential regulation and performance of the AOX1 and AOX2 promoters from Pichia pastoris.
The methylotrophic yeast Pichia pastoris (now reclassified as Komagataella phaffii) is a widely utilized host for recombinant protein production, largely due to its strong and tightly regulated methanol-inducible promoters. The most prominent of these are the promoters for the alcohol oxidase genes, AOX1 and AOX2. These genes encode enzymes that catalyze the first step in the methanol utilization pathway. While both promoters are induced by methanol, they exhibit significant differences in their strength and regulatory mechanisms, making the choice between them critical for optimizing protein expression. This guide provides a detailed comparative analysis of the AOX1 and AOX2 promoters, supported by experimental data and protocols.
Promoter Characteristics and Regulation: A Side-by-Side Comparison
The AOX1 and AOX2 genes and their promoters share a high degree of sequence homology in their protein-coding regions but have distinct flanking sequences that dictate their differential expression. AOX1 is responsible for the vast majority of this compound activity in the cell, with the AOX1 promoter (PAOX1) being significantly stronger than the AOX2 promoter (PAOX2).[1][2] Apart from the difference in expression levels, the regulation of both genes is similar.[3] Transcription from both promoters is tightly repressed in the presence of glucose or glycerol and is strongly induced by methanol.[4][5]
| Feature | AOX1 Promoter (PAOX1) | AOX2 Promoter (PAOX2) |
| Strength | Very Strong | Weak (approximately 10-15% of AOX1 activity) |
| Inducer | Methanol | Methanol |
| Repressors | Glucose, Glycerol, Ethanol | Glucose, Glycerol, Ethanol |
| Derepression | Occurs upon carbon source starvation. Non-repressing carbon sources like sorbitol and mannitol can also lead to derepression. | Similar to AOX1 |
| Key Regulatory Elements | Contains sequences homologous to AOX2-UAS. A positive cis-acting element, Region D (-638 to -510), has been identified. | Contains two Upstream Repression Sites (URS1 and URS2) and one Upstream Activation Sequence (UAS). |
Signaling Pathways Regulating AOX Promoters
The expression of both AOX1 and AOX2 is intricately controlled by a network of transcription factors that respond to the available carbon source. Key players in this regulatory network include positive regulators like Mxr1p, Mit1, and Prm1, and negative regulators like Nrg1.
Upon methanol induction, a signaling cascade involving the transcription factors Mit1, Mxr1, and Prm1 is activated, leading to the robust expression of the AOX genes. Mit1 is a key methanol-induced transcription factor that regulates the expression of many genes in the methanol utilization pathway, including AOX1. Mxr1p is another critical positive acting transcription factor that binds to the AOX1 promoter region. Conversely, in the presence of glucose or glycerol, the repressor Nrg1 is active and suppresses the activity of the AOX promoters.
Experimental Data: Promoter Strength Comparison
The following table summarizes experimental data comparing the expression levels of a reporter gene (Green Fluorescent Protein - GFP) under the control of the wild-type AOX1 and AOX2 promoters, as well as engineered variants of the AOX1 promoter. The data is presented as relative fluorescence units (RFU) to illustrate the differences in promoter strength.
| Promoter | Inducing Condition | Relative Promoter Activity (%) | Reference |
| PAOX1 (Wild-Type) | Methanol | 100 | |
| PAOX2 (Wild-Type) | Methanol | ~10-15 | |
| PAOX1 (Region D deletion) | Methanol | Significantly Reduced | |
| PAOX1 (3x Region D insertion) | Methanol | 157 | |
| PAOX1 (d1 deletion & 201-214 duplication) | Methanol | >160 |
Data is compiled and synthesized from multiple sources for comparative purposes.
Experimental Protocols
Promoter Activity Assay using a GFP Reporter
This protocol outlines a general method for quantifying promoter activity by measuring the fluorescence of a reporter protein, such as GFP.
1. Strain Construction:
-
The promoter of interest (AOX1, AOX2, or their variants) is cloned into a Pichia expression vector upstream of the GFP coding sequence.
-
The expression cassette is then integrated into the genome of P. pastoris (e.g., KM71 strain) via electroporation.
-
Transformants are selected on appropriate selective media.
2. Cultivation and Induction:
-
Pre-cultures are grown in a buffered glycerol-complex medium (BMGY) to generate biomass.
-
For induction, cells are harvested and resuspended in a buffered methanol-complex medium (BMMY) to a specific optical density (e.g., OD600 of 1.0).
-
Cultures are incubated at 28-30°C with vigorous shaking. Methanol is added periodically (e.g., every 24 hours to a final concentration of 0.5%) to maintain induction.
3. Quantification of GFP Fluorescence:
-
At various time points post-induction, aliquots of the cell culture are taken.
-
Cell density (OD600) is measured.
-
Cells are harvested, washed, and resuspended in a suitable buffer.
-
GFP fluorescence is measured using a fluorometer or a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 510 nm emission).
-
Relative fluorescence units (RFU) are normalized to the cell density to account for differences in cell number.
Conclusion
The choice between the AOX1 and AOX2 promoters is a critical consideration in the design of expression strategies in Pichia pastoris. PAOX1 offers exceptionally high levels of expression, making it the promoter of choice for maximizing protein yield. However, its strength can sometimes lead to protein misfolding and cellular stress. In such cases, the weaker PAOX2 promoter can be a valuable alternative, providing a lower but more manageable level of expression that may improve protein folding and quality. Furthermore, the detailed understanding of the regulatory elements within these promoters opens up possibilities for synthetic biology approaches, where promoter variants can be engineered to fine-tune expression levels to suit the specific requirements of the protein being produced. This guide provides a foundational understanding to aid researchers in making informed decisions for their recombinant protein production endeavors.
References
- 1. Functional characterization of the two this compound genes from the yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P AOX1 expression in mixed-substrate continuous cultures of Komagataella phaffii (Pichia pastoris) is completely determined by methanol consumption regardless of the secondary carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The positive and negative cis-acting elements for methanol regulation in the Pichia pastoris AOX2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promoter library designed for fine-tuned gene expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20080153126A1 - Mutant Aox1 Promoters - Google Patents [patents.google.com]
A Comparative Guide to Alcohol Oxidase Biosensors for Researchers and Drug Development Professionals
The accurate and rapid detection of alcohol is critical across various fields, from clinical diagnostics and forensic science to quality control in the food and beverage industry. Among the diverse analytical tools available, biosensors equipped with the enzyme alcohol oxidase (AOx) have emerged as a highly specific and sensitive option. This guide provides a comprehensive comparison of different AOx-based biosensors, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and implementing the optimal biosensor for their specific applications.
Principle of Operation
This compound (AOx) is an enzyme that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂). The general reaction is as follows:
RCH₂OH + O₂ → RCHO + H₂O₂
AOx-based biosensors leverage this reaction by detecting either the consumption of oxygen or the production of hydrogen peroxide. The choice of detection method significantly influences the biosensor's design and performance characteristics.
Performance Comparison of this compound Biosensors
The efficacy of an AOx biosensor is determined by several key performance metrics, including the immobilization technique for the enzyme, the type of transducer used, the linear detection range, the limit of detection (LOD), sensitivity, and response time. The following table summarizes the performance of various AOx biosensors based on these parameters.
| Immobilization Method & Electrode/Transducer | Linear Range (mM) | Limit of Detection (LOD) | Sensitivity | Response Time | Reference |
| Amperometric Biosensors | |||||
| AOx immobilized in PVA-AWP polymer on a screen-printed carbon electrode | Not specified | 171.3 µM | Not specified | Not specified | [1] |
| AOx immobilized via crosslinking with glutaraldehyde in a conducting polymer matrix (pSNSNH2) on a platinum electrode | 0.1 - 5 | Not specified | Not specified | Not specified | [2] |
| AOx from Hansenula sp. on a Screen-Printed Co-phthalocyanine/Carbon Electrode | 0.05 - 1.00 | Not specified | 1211 nA mM⁻¹ | Not specified | [3][4] |
| AOx and HRP co-immobilized on a nanocomposite modified Au electrode | 0.01 - 50 | 0.0001 µM | 155 µA mM⁻¹ cm⁻² | < 8 s | [5] |
| AOx immobilized with chitosan on a gold nanoparticle-modified platinum electrode | 0.016 - 2.66 | Not specified | 2 µA/ mM cm² | Not specified | |
| Layer-by-layer deposition of AOx on a Platinum electrode | 0.2 - 4.0 | 3.0 µM | 38 A mM⁻¹ cm⁻² | < 10 s | |
| Optical Biosensors | |||||
| AOx immobilized on a polyaniline film | 0.01% - 0.8% (v/v) | 0.001% (v/v) | Not applicable (visual detection) | Not specified | |
| AOx and Au@PtRu nanozymes in solution (TMB oxidation) | 0.25 - 4.0 | 23.8 µM | Not applicable (colorimetric) | ~30 min | |
| AOx immobilized in a microfluidic paper-based analytical device (µPAD) with a fluorescent probe | 0.05 - 2% (v/v) | 0.05% (v/v) | Not applicable (fluorescent) | ~5 min |
Signaling Pathways and Experimental Workflows
The signaling pathway in an AOx biosensor begins with the enzymatic reaction and culminates in a measurable signal. The specific pathway depends on the type of transducer used.
Electrochemical AOx Biosensor Signaling Pathway
In a typical amperometric AOx biosensor, the hydrogen peroxide produced from the enzymatic reaction is electrochemically oxidized or reduced at the electrode surface. This electron transfer generates a current that is proportional to the alcohol concentration.
Caption: Electrochemical signaling pathway of an AOx biosensor.
Optical AOx Biosensor Signaling Pathway
Optical AOx biosensors often employ a secondary reaction where the hydrogen peroxide produced reacts with a chromogenic or fluorogenic substrate, leading to a change in color or fluorescence intensity. This change is then measured to quantify the alcohol concentration.
Caption: Optical signaling pathway of a bienzymatic AOx biosensor.
Experimental Protocols
The successful fabrication and testing of AOx biosensors require meticulous experimental procedures. Below are generalized protocols for the key steps involved.
Fabrication of an Amperometric AOx Biosensor
This protocol describes the immobilization of AOx on a screen-printed carbon electrode (SPCE) using chitosan, a common and effective method.
Caption: General workflow for fabricating an amperometric AOx biosensor.
Detailed Methodology:
-
Electrode Preparation: A commercially available screen-printed carbon electrode is typically used. The working electrode surface is cleaned according to the manufacturer's instructions.
-
Enzyme Solution Preparation: A solution of this compound is prepared in a suitable buffer, such as a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Immobilization Matrix Preparation: A chitosan solution (e.g., 1% w/v) is prepared by dissolving chitosan flakes in a dilute acetic acid solution (e.g., 1% v/v).
-
Enzyme Immobilization: A small volume of the AOx solution is mixed with the chitosan solution. A defined volume of this mixture is then drop-casted onto the working area of the SPCE.
-
Drying and Curing: The electrode is allowed to dry at room temperature or in a refrigerator (4°C) for a specified period (e.g., 1 hour) to form a stable enzyme-entrapped film.
-
Cross-linking (Optional): To enhance the stability of the immobilized enzyme, the electrode can be exposed to glutaraldehyde vapor.
-
Rinsing and Storage: The fabricated biosensor is rinsed with a buffer solution to remove any unbound enzyme and stored at 4°C when not in use.
Performance Evaluation of an AOx Biosensor
The following protocol outlines the steps for evaluating the key performance characteristics of a fabricated AOx biosensor using amperometry.
Detailed Methodology:
-
Electrochemical Setup: The AOx biosensor is connected to a potentiostat as the working electrode, along with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).
-
Amperometric Measurement: A constant potential is applied to the working electrode (e.g., +0.6 V vs. Ag/AgCl for H₂O₂ detection). The background current is allowed to stabilize in a buffer solution.
-
Sensitivity and Linear Range: Aliquots of a standard alcohol solution are successively added to the electrochemical cell. The steady-state current response is recorded after each addition. A calibration curve is constructed by plotting the current response against the alcohol concentration. The slope of the linear portion of the curve represents the sensitivity.
-
Limit of Detection (LOD): The LOD is typically calculated as 3 times the standard deviation of the blank signal divided by the sensitivity.
-
Response Time: The time taken to reach 95% of the steady-state current response after the addition of the analyte is considered the response time.
-
Selectivity: The biosensor's response to potential interfering substances (e.g., ascorbic acid, uric acid, other alcohols) is measured and compared to the response for the target alcohol.
-
Stability: The operational stability can be assessed by performing repeated measurements over a period of time. The storage stability is evaluated by measuring the biosensor's response after storing it for a certain period under specified conditions (e.g., 4°C).
Conclusion
This compound biosensors offer a powerful and versatile platform for alcohol detection. The choice of immobilization technique, transducer, and electrode material significantly impacts the biosensor's performance. Amperometric biosensors, particularly those utilizing nanomaterials for electrode modification, generally exhibit high sensitivity and rapid response times. Optical biosensors, on the other hand, can provide simple, visual detection methods suitable for point-of-care or screening applications. By understanding the principles of operation, performance characteristics, and experimental protocols outlined in this guide, researchers and professionals can make informed decisions in developing and applying AOx biosensors for their specific analytical needs.
References
- 1. Evaluation of an this compound - based enzyme biosensor immobilized in PVA-AWP polymer [elibrary.asabe.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel amperometric bienzymatic biosensor based on this compound coupled PVC reaction cell and nanomaterials modified working electrode for rapid quantification of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Accuracy: Validating Alcohol Oxidase Against the Gold Standard of Gas Chromatography
For researchers, scientists, and drug development professionals engaged in the precise quantification of ethanol, the choice of analytical methodology is paramount. While gas chromatography (GC) has long been revered as the gold standard for its accuracy and specificity, enzymatic methods utilizing alcohol oxidase offer a compelling alternative promising speed and simplicity. This guide provides a comprehensive comparison of an this compound-based method against the benchmark of headspace gas chromatography with flame ionization detection (HS-GC-FID), supported by experimental data to inform your selection process.
This guide delves into the core performance characteristics of each method, presenting a side-by-side validation analysis. We will explore the experimental protocols that underpin these techniques and visualize the workflow for a clear understanding of the processes involved.
At a Glance: Performance Validation Metrics
To facilitate a direct comparison, the following table summarizes the key validation parameters for both the this compound and headspace gas chromatography methods. The data presented is a composite from various validation studies.
| Validation Parameter | This compound Method | Headspace Gas Chromatography (HS-GC-FID) |
| Linearity Range | 14–450 mg/dL[1] | 3.9 to 393.7 mg/dL[1] |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.999[3][4] |
| Limit of Detection (LOD) | Not explicitly stated in comparative studies | 0.01 g% (w/v) |
| Limit of Quantification (LOQ) | Not explicitly stated in comparative studies | 0.03 g% (w/v) |
| Precision (Repeatability as %CV) | 0.5–1.09% | 0.7–4.3% |
| Precision (Reproducibility as %CV) | Not explicitly stated in comparative studies | 1.5–10.2% |
| Accuracy (Bias/Recovery) | 4.52–9.78% bias | 87.8–114.1% recovery |
| Correlation with GC | r² = 0.9987 | - |
It is important to note that a study comparing an enzymatic alcohol dehydrogenase (ADH) method with HS/GC found a strong linear relationship with the formula y = 0.966x + 2.084, indicating a high degree of agreement between the enzymatic and chromatographic techniques.
The Underpinnings: Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the implementation and interpretation of results from either method.
This compound/Peroxidase Spectrophotometric Method
This method relies on the enzymatic oxidation of ethanol by this compound, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored compound that can be measured spectrophotometrically.
Principle:
-
Ethanol + O₂ --(this compound)--> Acetaldehyde + H₂O₂
-
H₂O₂ + Chromogen --(Peroxidase)--> Colored Product
Materials:
-
This compound/Peroxidase reagent kit
-
Spectrophotometer
-
Micropipettes and tips
-
Cuvettes
-
Ethanol standards
-
Sample for analysis
Procedure:
-
Reagent Preparation: Prepare the reagent mixture containing this compound, peroxidase, and the chromogenic substrate according to the kit manufacturer's instructions.
-
Sample Preparation: Samples may require dilution to fall within the linear range of the assay.
-
Assay:
-
Pipette the reagent mixture into a cuvette.
-
Add a small, precise volume of the sample or ethanol standard to the cuvette.
-
Mix gently and incubate at a specified temperature for a set period (e.g., 25°C for 5 minutes).
-
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 500 nm) using a spectrophotometer.
-
Quantification: Determine the ethanol concentration in the sample by comparing its absorbance to a standard curve generated from samples of known ethanol concentrations.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
HS-GC-FID is a highly specific and sensitive method for the determination of volatile compounds like ethanol. It involves the analysis of the vapor phase in equilibrium with the sample, which minimizes matrix effects.
Principle:
The sample is sealed in a vial and heated, allowing volatile compounds, including ethanol, to partition into the headspace (the gas phase above the sample). A sample of this headspace gas is then injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the chromatographic column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the compound.
Materials:
-
Gas chromatograph with a flame ionization detector and a headspace autosampler
-
Chromatography data system
-
Capillary column suitable for alcohol analysis (e.g., DB-ALC1)
-
Headspace vials with septa and caps
-
Ethanol standards
-
Internal standard (e.g., n-propanol)
-
High-purity gases (carrier gas like helium or nitrogen, hydrogen, and air for the FID)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of ethanol calibration standards in the desired matrix (e.g., water, blank blood).
-
Add a precise amount of internal standard to all standards and samples.
-
Pipette a fixed volume of the prepared standards and samples into headspace vials and seal them.
-
-
Instrumental Analysis:
-
Place the vials in the headspace autosampler.
-
The autosampler heats the vials to a specific temperature for a set time to allow for equilibration of the volatiles between the liquid and gas phases.
-
A sample of the headspace is automatically injected into the GC.
-
-
Chromatographic Separation and Detection:
-
The injected sample is carried through the GC column by the carrier gas. The column temperature is programmed to optimize the separation of ethanol and the internal standard from other volatile compounds.
-
The separated compounds are detected by the FID.
-
-
Quantification: The concentration of ethanol in the sample is determined by comparing the peak area ratio of ethanol to the internal standard against a calibration curve generated from the standards.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the validation of the this compound method against gas chromatography.
Caption: Experimental workflow for the comparative validation of the this compound method and gas chromatography.
The Reaction Principle: this compound
The enzymatic cascade at the heart of the this compound method is a specific and elegant process. The following diagram illustrates the key steps.
Caption: Signaling pathway of the this compound-peroxidase enzymatic assay for ethanol detection.
In Conclusion: Choosing the Right Tool for the Job
Both the this compound method and headspace gas chromatography are robust techniques for the quantification of ethanol. The choice between them will ultimately depend on the specific requirements of the application.
Gas chromatography remains the undisputed "gold standard" where the highest levels of accuracy, precision, and specificity are required, particularly in forensic and regulatory settings. Its ability to separate ethanol from other volatile compounds makes it less susceptible to interference. However, the initial capital investment for the instrumentation is higher, and the analysis time per sample is longer.
The This compound method , on the other hand, offers a rapid, high-throughput, and cost-effective alternative. It is particularly well-suited for screening large numbers of samples and for applications where near-real-time results are needed, such as in process monitoring in the food and beverage industry. While generally specific for primary alcohols, it is crucial to be aware of potential interferences from other substances that can react with the enzymatic system, such as elevated levels of lactate and lactate dehydrogenase in postmortem blood samples.
The strong correlation observed between the enzymatic and GC methods in validation studies provides confidence in the reliability of the this compound assay for many research and development applications. By carefully considering the trade-offs between speed, cost, and the required level of analytical rigor, researchers can confidently select the most appropriate method to achieve their scientific goals.
References
A Comparative Guide to Copper-Containing and Flavoprotein Alcohol Oxidases for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alcohol oxidase is a critical decision in various biocatalytic applications. This guide provides a detailed, objective comparison of two major classes of these enzymes: copper-containing alcohol oxidases and flavoprotein alcohol oxidases, supported by experimental data and methodologies.
This comparison focuses on key performance indicators, including catalytic efficiency, substrate specificity, and operational stability. By presenting quantitative data in a clear, tabular format and outlining the experimental protocols used to obtain this data, this guide aims to facilitate an informed choice of enzyme for specific research and development needs.
At a Glance: Key Differences
| Feature | Copper-Containing Alcohol Oxidases | Flavoprotein Alcohol Oxidases |
| Prosthetic Group | Mononuclear copper ion and a covalently cross-linked tyrosine-cysteine radical cofactor[1][2] | Flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN)[3][4] |
| Typical Substrates | Primary alcohols, including galactose and other carbohydrates, as well as some aromatic and aliphatic alcohols[1] | Broad range including short-chain primary alcohols, aromatic alcohols, and secondary alcohols |
| Catalytic Mechanism | Radical-based mechanism | Hydride transfer mechanism |
| Oxygen Requirement | Molecular oxygen as the electron acceptor, producing hydrogen peroxide | Molecular oxygen as the electron acceptor, producing hydrogen peroxide |
| Common Examples | Galactose Oxidase | This compound from Pichia pastoris, Aryl this compound |
Performance Data: A Quantitative Comparison
The following tables summarize the kinetic parameters of representative enzymes from each class, illustrating their catalytic efficiencies with various substrates.
Copper-Containing this compound: Galactose Oxidase
Galactose oxidase, a well-characterized copper-containing enzyme, primarily acts on galactose but also shows activity towards other substrates.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |
| D-Galactose | 175 | 1180 | 6.7 x 103 | Fusarium graminearum |
| 3-Methoxybenzyl alcohol | - | - | - | Fusarium graminearum |
Note: Kinetic parameters can vary depending on the source organism and experimental conditions.
Flavoprotein Alcohol Oxidases
This class of enzymes exhibits a broad substrate range, from short-chain primary alcohols to more complex aromatic compounds.
This compound from Pichia pastoris
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1min-1) |
| Methanol | 0.6 | 343 | 5.7 x 105 |
| Ethanol | 1.0 | - | - |
| n-Propanol | - | - | - |
| n-Butanol | - | - | - |
Data from studies on Pichia pastoris this compound shows an inverse correlation between the chain length of primary alcohols and catalytic efficiency, mainly due to lower K_m_ values for longer substrates.
Aryl this compound from Pleurotus eryngii
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| p-Methoxybenzyl alcohol | 0.04 | - | 5.2 x 106 |
| 3-Chloro-4-methoxybenzyl alcohol | - | - | - |
Note: The catalytic efficiency of aryl alcohol oxidases can be significantly influenced by the electron-donating or -withdrawing nature of substituents on the aromatic ring.
Operational Stability: pH and Temperature Profiles
The stability of an enzyme under different operational conditions is a crucial factor for its application.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Stability Notes |
| Galactose Oxidase | ~7.0 | - | The thermostability can be enhanced through directed evolution, with some mutants showing a T50 of 67°C (the temperature at which 50% of activity is lost after a 10-minute incubation). High hydrostatic pressure has also been shown to stabilize the enzyme at high temperatures. |
| This compound (Pichia pastoris) | 7.5 | 37 | The enzyme is unstable at acidic pH. |
Catalytic Mechanisms Visualized
The distinct catalytic mechanisms of copper-containing and flavoprotein alcohol oxidases are illustrated below.
Copper-Containing this compound: A Radical Approach
The catalytic cycle of galactose oxidase involves a unique copper-tyrosyl radical complex. The reaction proceeds through a radical-based mechanism where the copper ion and the tyrosyl radical act in concert to abstract electrons from the alcohol substrate.
Caption: Catalytic cycle of a copper-containing this compound.
Flavoprotein this compound: Hydride Transfer
Flavoprotein alcohol oxidases utilize a FAD cofactor to oxidize alcohols. The mechanism involves the transfer of a hydride ion from the substrate to the FAD, followed by re-oxidation of the reduced FAD by molecular oxygen.
Caption: Catalytic cycle of a flavoprotein this compound.
Experimental Protocols
Accurate characterization of this compound activity and kinetics is fundamental for their effective application. Below are outlines of common experimental protocols.
General this compound Activity Assay (Spectrophotometric)
This assay is widely applicable to both copper-containing and flavoprotein alcohol oxidases and relies on the detection of hydrogen peroxide, a product of the oxidation reaction.
Principle: The hydrogen peroxide produced is used by a peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. A common chromogenic substrate is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Alcohol substrate solution (e.g., 1% (v/v) methanol)
-
ABTS solution (2 mM in phosphate buffer)
-
Horseradish peroxidase (HRP) solution (e.g., 250 units/mL)
-
Enzyme solution (appropriately diluted in cold phosphate buffer)
Procedure:
-
In a cuvette, combine the phosphate buffer, ABTS solution, alcohol substrate, and HRP solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately mix and monitor the increase in absorbance at 405 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
Unit Definition: One unit of this compound is typically defined as the amount of enzyme that oxidizes 1.0 µmol of substrate per minute under the specified conditions.
Determination of Kinetic Parameters (Km and kcat)
To determine the Michaelis constant (Km) and the catalytic constant (kcat), the initial reaction rates are measured at varying substrate concentrations while keeping the enzyme concentration constant.
Procedure:
-
Perform the activity assay as described above, but with a range of substrate concentrations.
-
Plot the initial reaction rates (V) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).
-
Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/V vs. 1/[S]), to determine Vmax and Km from the y-intercept and x-intercept, respectively.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
Experimental Workflow:
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
Both copper-containing and flavoprotein alcohol oxidases are valuable biocatalysts for the oxidation of alcohols. The choice between them will largely depend on the specific substrate and the desired reaction conditions. Copper-containing oxidases, such as galactose oxidase, are particularly well-suited for the oxidation of specific carbohydrates. In contrast, flavoprotein oxidases often exhibit a broader substrate scope, making them versatile tools for various synthetic applications. The provided data and protocols should serve as a valuable resource for researchers in selecting and utilizing these powerful enzymes.
References
A Comparative Guide to Alcohol Oxidase Amino Acid Sequences and Performance Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of alcohol oxidase (AOX) amino acid sequences and functional characteristics. The data presented herein is intended to serve as a valuable resource for researchers in enzyme engineering, drug development, and biocatalysis, facilitating informed decisions in the selection and application of alcohol oxidases from various biological sources.
Introduction to this compound
This compound (EC 1.1.3.13) is a flavoenzyme that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1] This enzyme is a member of the Glucose-Methanol-Choline (GMC) oxidoreductase superfamily and is found in a variety of organisms, including yeasts, fungi, and plants.[2][3][4] AOX plays a crucial role in methanol metabolism in methylotrophic yeasts.[4]
Alcohol oxidases can be broadly categorized based on their substrate specificity into short-chain alcohol oxidases (SCAO), long-chain alcohol oxidases (LCAO), aromatic alcohol oxidases (AAO), and secondary alcohol oxidases (SAO). Structurally, most alcohol oxidases are multimeric, typically forming octamers, and each subunit contains a non-covalently bound flavin adenine dinucleotide (FAD) cofactor essential for its catalytic activity.
Cross-Species Comparison of Physicochemical and Kinetic Properties
The functional characteristics of this compound can vary significantly between species, influencing their suitability for different industrial and research applications. Key parameters for comparison include optimal pH and temperature, substrate specificity, and kinetic constants.
| Enzyme Source | Quaternary Structure | Optimal pH | Optimal Temperature (°C) |
| Pichia pastoris (AOX1) | Octamer | 7.5 | 30-35 |
| Hansenula sp. | Octamer | 7.5-8.0 | 35-40 |
| Candida boidinii | Octamer | 7.5 | 30-35 |
| Aspergillus terreus | Tetramer | 5.5-6.0 | 40-50 |
| Cerrena unicolor | Monomer (72 kDa) | 7.0-8.0 | 20-30 |
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Pichia pastoris (AOX1) | Methanol | 0.65 - 2.1 | 150 - 300 | 7.1 x 104 - 4.6 x 105 |
| Ethanol | 1.5 - 9.0 | - | - | |
| Hansenula polymorpha | Methanol | 0.23 - 0.44 | - | - |
| Candida boidinii | Methanol | 0.4 - 1.2 | - | - |
| Aspergillus terreus (Aryl AOX) | 4-Methoxybenzyl alcohol | 0.048 | 6.3 | 1.3 x 105 |
| Veratryl alcohol | 0.23 | 5.8 | 2.5 x 104 | |
| Cerrena unicolor | Methanol | 11.5 | 0.08 | 7.0 |
| 4-Hydroxybenzyl alcohol | 0.14 | 0.03 | 214.3 |
Amino Acid Sequence Comparison
The amino acid sequences of alcohol oxidases from different species exhibit varying degrees of homology, with conserved regions typically associated with the FAD-binding and substrate-binding domains. The table below provides UniProt accession numbers for representative this compound sequences.
| Species | Gene Name | UniProt Accession | Length (amino acids) |
| Komagataella phaffii (Pichia pastoris) | AOX1 | P04842 | 663 |
| Pichia angusta (Hansenula polymorpha) | MOX | P04841 | 664 |
| Candida boidinii | AOD1 | Q00922 | 663 |
| Aspergillus terreus | - | - | - |
| Arabidopsis thaliana | FAO4A | O65709 | 726 |
Note: A full sequence alignment is recommended for detailed comparative analysis.
In Pichia pastoris, two genes, AOX1 and AOX2, encode for this compound. The protein-coding regions of these genes are highly homologous (92% at the nucleotide level and 97% at the predicted amino acid level), while their 5' and 3' non-coding regions show no homology. AOX1 is the major contributor to methanol-oxidizing activity in methanol-grown P. pastoris.
Experimental Protocols
This compound Activity Assay
A common method for determining this compound activity is a continuous spectrophotometric rate determination assay. One such protocol, adapted from Sigma-Aldrich, is described below.
Principle:
The assay measures the production of hydrogen peroxide, a product of the this compound reaction. The hydrogen peroxide, in the presence of peroxidase, oxidizes a chromogenic substrate, such as 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), resulting in a colored product that can be monitored spectrophotometrically.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
2 mM ABTS Solution
-
1.0% (v/v) Methanol Solution
-
Peroxidase Solution (250 units/mL)
-
This compound Solution (sample to be tested)
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, ABTS solution, and peroxidase solution.
-
Add the methanol solution to initiate the reaction.
-
Add the this compound solution and immediately mix by inversion.
-
Record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute from the linear portion of the curve.
-
Calculate the enzyme activity based on the molar extinction coefficient of the oxidized ABTS.
Unit Definition:
One unit of this compound will oxidize 1.0 µmol of methanol to formaldehyde per minute at pH 7.5 at 25 °C.
Visualizations
Experimental Workflow for AOX Comparison
The following diagram illustrates a general workflow for the cross-species comparison of this compound.
Caption: General workflow for comparative analysis of alcohol oxidases.
Methanol Metabolism Pathway in Methylotrophic Yeast
This compound catalyzes the first committed step in the methanol utilization pathway in methylotrophic yeasts.
References
A Researcher's Guide to Alternative Enzymes for Primary Alcohol Oxidation
For researchers, scientists, and drug development professionals seeking greener and more selective methods for the oxidation of primary alcohols, enzymatic catalysis offers a compelling alternative to traditional chemical oxidants. This guide provides an objective comparison of three prominent enzyme classes: Laccase-Mediator Systems (LMS), Galactose Oxidase (GOase), and Alcohol Dehydrogenases (ADHs).
The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and fragrances. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants, which raise environmental and safety concerns. Biocatalysis, utilizing enzymes, presents a sustainable and highly selective alternative, operating under mild reaction conditions with high chemo-, regio-, and enantioselectivity.[1] This guide delves into the performance of laccases, galactose oxidase, and alcohol dehydrogenases, presenting their operational parameters, substrate scope, and detailed experimental protocols to aid in the selection of the most suitable biocatalyst for a given application.
Performance Comparison of Alternative Enzymes
The choice of an enzymatic system for primary alcohol oxidation depends on several factors, including the desired product (aldehyde or carboxylic acid), the substrate's structure, and the required reaction conditions. The following table summarizes the key characteristics of Laccase-Mediator Systems, Galactose Oxidase, and Alcohol Dehydrogenases.
| Feature | Laccase-Mediator System (LMS) | Galactose Oxidase (GOase) | Alcohol Dehydrogenase (ADH) |
| Enzyme Source | Fungi (e.g., Trametes versicolor) | Fungi (e.g., Fusarium sp.) | Various (e.g., yeast, horse liver) |
| Cofactor/Mediator | Mediator required (e.g., TEMPO, AZADO)[2] | Requires single-electron oxidants for reactivation[3] | NAD⁺/NADP⁺[4][5] |
| Terminal Oxidant | Molecular Oxygen (Air) | Molecular Oxygen | Stoichiometric, requires cofactor regeneration |
| Primary Product | Aldehydes or Carboxylic Acids | Aldehydes | Aldehydes or Carboxylic Acids |
| Optimal pH | Acidic (typically pH 4-6) | Neutral to slightly alkaline (pH 6-9) | Alkaline (typically pH 8-10) |
| Optimal Temperature | 25-65°C | ~25-35°C | ~30-40°C |
| Key Advantages | Uses air as the ultimate oxidant, mild conditions. | High selectivity for primary alcohols. | High stereoselectivity. |
| Key Limitations | Requires a mediator which can add cost and complexity. | Byproduct (H₂O₂) can inactivate the enzyme; requires catalase. | Requires stoichiometric amounts of expensive NAD(P)⁺ and a regeneration system. |
Substrate Scope and Product Yields
The substrate range and the efficiency of conversion are critical parameters for synthetic applications. Below is a comparative overview of the substrate scope for each enzyme class.
Laccase-Mediator Systems
Laccase-mediator systems exhibit broad substrate specificity, effectively oxidizing a variety of primary alcohols, particularly benzylic and allylic alcohols, to their corresponding aldehydes or carboxylic acids. The choice of mediator can influence the reaction's efficiency and selectivity.
| Substrate | Mediator | Product | Yield (%) |
| Benzyl alcohol | TEMPO | Benzaldehyde | >99 |
| Cinnamyl alcohol | TEMPO | Cinnamaldehyde | >99 |
| 4-Methoxybenzyl alcohol | TEMPO | 4-Methoxybenzaldehyde | >99 |
| Furfuryl alcohol | TEMPO | Furfural | >99 |
Galactose Oxidase
Galactose oxidase is highly specific for the oxidation of primary alcohols to aldehydes. While its natural substrate is D-galactose, it can oxidize a range of other primary alcohols.
| Substrate | Product | Relative Activity (%) |
| D-galactose | D-galacto-hexodialdose | 100 |
| Dihydroxyacetone | Glycolaldehyde | 300 |
| Glycerol | Glyceraldehyde | High |
| Benzyl alcohol | Benzaldehyde | Moderate |
Alcohol Dehydrogenases
Alcohol dehydrogenases are renowned for their stereoselectivity and are widely used for the synthesis of chiral compounds. They can oxidize a broad range of primary and secondary alcohols.
| Substrate | Enzyme Source | Product | Conversion (%) |
| Ethanol | Yeast ADH | Acetaldehyde | High |
| 1-Butanol | Yeast ADH | Butanal | High |
| (R)-Perillyl alcohol | Geobacillus stearothermophilus ADH | (R)-Perillaldehyde | High |
| Benzyl alcohol | Rhodococcus erythropolis ADH | Benzaldehyde | High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of enzymatic reactions.
Laccase-TEMPO Mediated Oxidation of Benzyl Alcohol
This protocol describes a typical procedure for the oxidation of benzyl alcohol to benzaldehyde using a laccase from Trametes versicolor and TEMPO as a mediator.
Materials:
-
Laccase from Trametes versicolor
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Benzyl alcohol
-
0.1 M Citrate buffer (pH 5.0)
-
Tetrahydrofuran (THF)
-
Oxygen balloon
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (e.g., 0.06 mmol) and TEMPO (e.g., 6 mM solution in THF) in 0.1 M citrate buffer (pH 5.0) to a final volume of 3 mL.
-
Add the laccase solution (e.g., 0.6 U) to the reaction mixture.
-
Purge the flask with oxygen and seal it with an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature (e.g., 25°C) at 800 rpm.
-
Monitor the reaction progress by taking aliquots at different time intervals (e.g., 0, 3, 6, and 24 hours) and analyzing them by GC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Galactose Oxidase Catalyzed Oxidation of a Primary Alcohol
This protocol outlines a general procedure for the oxidation of a primary alcohol using galactose oxidase, including necessary co-factors for enzyme activity and stability.
Materials:
-
Galactose Oxidase (GOase)
-
Catalase
-
Copper(II) sulfate (CuSO₄)
-
A single-electron oxidant (e.g., potassium ferricyanide)
-
Primary alcohol substrate
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Magnetic stirrer
Procedure:
-
Prepare stock solutions of GOase, catalase, CuSO₄, and the single-electron oxidant in the appropriate buffer.
-
In a reaction vessel, combine the sodium phosphate buffer, CuSO₄ solution (to a final concentration of e.g., 10 µM), and catalase solution.
-
Add the primary alcohol substrate to the mixture.
-
Initiate the reaction by adding the GOase and the single-electron oxidant.
-
Stir the reaction at a controlled temperature (e.g., 25°C).
-
Monitor the reaction by measuring oxygen consumption or by analyzing aliquots using GC or HPLC.
-
Work-up the reaction by quenching it (e.g., by adding a denaturing agent) and extracting the product.
Alcohol Dehydrogenase Catalyzed Oxidation of a Primary Alcohol
This protocol provides a general method for the NAD⁺-dependent oxidation of a primary alcohol using an alcohol dehydrogenase.
Materials:
-
Alcohol Dehydrogenase (ADH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Primary alcohol substrate
-
Buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
A system for NAD⁺ regeneration (e.g., lactate dehydrogenase and pyruvate)
-
Spectrophotometer or HPLC
Procedure:
-
In a reaction vessel, prepare a solution containing the buffer, NAD⁺, and the components of the NAD⁺ regeneration system.
-
Add the primary alcohol substrate.
-
Initiate the reaction by adding the ADH.
-
Incubate the reaction at the optimal temperature for the specific ADH (e.g., 37°C).
-
Monitor the reaction progress by following the formation of NADH spectrophotometrically at 340 nm or by analyzing the product formation by HPLC.
-
Once the reaction is complete, terminate it by adding a quenching agent (e.g., acid or base) and proceed with product isolation.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental setups can provide a clearer understanding of these enzymatic systems.
Caption: Catalytic cycle of the Laccase-Mediator System for alcohol oxidation.
Caption: Experimental workflow for Galactose Oxidase catalyzed alcohol oxidation.
Caption: Catalytic cycle of Alcohol Dehydrogenase with cofactor regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Laccase-mediator system for alcohol oxidation to carbonyls or carboxylic acids: toward a sustainable synthesis of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. labinsights.nl [labinsights.nl]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
Comparative Inhibition of Alcohol Oxidase Isozymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inhibition profiles of different alcohol oxidase (AOX) isozymes is crucial for various applications, from biosensor development to novel therapeutic strategies. This guide provides a comparative analysis of the inhibition of major AOX isozymes, supported by experimental data and detailed protocols.
Alcohol oxidases are a diverse group of flavoenzymes that catalyze the oxidation of alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide. These enzymes are broadly classified based on their substrate specificity into short-chain alcohol oxidases (SCAO), long-chain alcohol oxidases (LCAO), and aryl-alcohol oxidases (AAO). Isozymes within these classes, originating from different microbial sources, exhibit distinct kinetic and inhibitory properties.
Comparative Inhibition Data
The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of various compounds against different this compound isozymes. This data allows for a direct comparison of inhibitor potency and selectivity.
| Isozyme Source | Isozyme Class | Inhibitor | Inhibition Type | Ki | IC50 |
| Pleurotus eryngii | Aryl-Alcohol Oxidase (AAO) | Chavicol (4-allylphenol) | Competitive | 0.08 mM | - |
| Pleurotus eryngii | Aryl-Alcohol Oxidase (AAO) | p-Anisic acid | Competitive | 0.11 mM | - |
| Pleurotus eryngii | Aryl-Alcohol Oxidase (AAO) | 4-Methoxybenzylamine | Uncompetitive | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Methanol | Competitive | 6,500 mM | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | 1,4-Butynediol | Irreversible | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Cyclopropanone | Suicide Substrate | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Hydrogen Peroxide (H2O2) | - | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Hydroxylamine | - | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Potassium Bromide (KBr) | - | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Potassium Cyanide (KCN) | - | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Sodium Azide | - | - | - |
| Hansenula polymorpha | Short-Chain this compound (SCAO) | Urea | - | - | - |
| Candida albicans | Alternative Oxidase (AOX) | Ascofuranone | - | - | Lower than TAO |
| Candida auris | Alternative Oxidase (AOX) | Ascofuranone | - | - | Lower than TAO |
Experimental Protocols
Accurate determination of inhibition constants is fundamental to comparative studies. Below are detailed methodologies for key experiments.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) for a competitive inhibitor is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Purified this compound isozyme
-
Substrate (e.g., methanol for SCAO, p-anisyl alcohol for AAO)
-
Inhibitor compound
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Coupled enzyme system for detection (e.g., horseradish peroxidase (HRP) and a chromogenic substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS))
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the substrate, inhibitor, and enzyme in the assay buffer.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, HRP, and ABTS.
-
Enzyme Addition: Add a standardized amount of the this compound isozyme to the cuvette and mix gently.
-
Initiate Reaction: Start the reaction by adding the substrate. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for the HRP-ABTS system) over time. The initial reaction rate is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Perform experiments with varying substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) using a Lineweaver-Burk plot or non-linear regression.
-
Repeat the experiments with several fixed concentrations of the inhibitor, again varying the substrate concentration.
-
Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Cornish-Bowden plot (Substrate/velocity vs. inhibitor concentration) to determine the Ki. For competitive inhibition, the x-intercept of the Dixon plot represents -Ki.
-
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under specific assay conditions.
Procedure:
-
Fixed Substrate Concentration: Perform the enzyme activity assay as described above with a fixed concentration of the substrate (typically at or near the Km value).
-
Varying Inhibitor Concentrations: Run a series of assays with a range of inhibitor concentrations.
-
Measure Activity: Determine the initial reaction rate for each inhibitor concentration.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the activity in the absence of the inhibitor (control).
-
% Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the inhibitor concentration that corresponds to 50% inhibition on this dose-response curve.
Signaling Pathways & Experimental Workflows
Visualizing the experimental logic and underlying biochemical pathways is essential for clarity and reproducibility.
Caption: Experimental workflow for determining enzyme inhibition constants.
Caption: Simplified reaction mechanism and modes of inhibition for this compound.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Alcohol Oxidase
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of biochemical reagents, such as alcohol oxidase, is a critical component of laboratory safety and operational integrity. Adherence to correct disposal procedures minimizes environmental impact and protects personnel from potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Core Principles of Enzyme Disposal
The primary objective when disposing of enzyme waste is to prevent the release of active enzymes into the environment and to mitigate any potential allergenic or other health effects. For this compound, this involves rendering the enzyme inactive before it enters the waste stream. Unused or expired this compound should be treated as chemical waste and disposed of in accordance with federal, state, and local regulations. It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols.
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound ensures safety and compliance. The following protocol outlines the recommended steps for managing both liquid and solid waste containing this enzyme.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Deactivation: The most critical step is to deactivate the enzyme. This can be achieved through chemical or thermal methods.
-
Disposal: Once deactivated, the material can be disposed of according to institutional and local guidelines for chemical waste.
Deactivation Procedures
Deactivation renders the enzyme non-functional, eliminating its catalytic activity. Below are recommended methods for the inactivation of this compound.
| Deactivation Method | Procedure | Notes |
| Chemical Deactivation (Acid/Base) | Adjust the pH of the this compound solution to a highly acidic (pH < 2) or highly alkaline (pH > 12) state by slowly adding a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Allow the solution to stand for at least one hour to ensure complete denaturation. | This method is effective for liquid waste. The resulting solution should be neutralized before disposal, if required by local regulations. |
| Thermal Deactivation | Heat the this compound solution to a temperature of at least 60°C (140°F) and maintain this temperature for a minimum of 30 minutes. | This is a straightforward method for liquid preparations. Some product information indicates that heat exposure will cause an irreversible color change to yellow, visually confirming inactivation.[1] |
| Chemical Deactivation (Bleach) | Add a sufficient volume of a sodium hypochlorite solution (household bleach) to the this compound waste to achieve a final concentration of at least 10%. Let the mixture sit for a minimum of 30 minutes. | Bleach is a strong oxidizing agent that will effectively denature the enzyme. This method is suitable for both liquid and solid waste contaminated with the enzyme. |
It is imperative to perform these deactivation procedures in a well-ventilated area, such as a fume hood.
Disposal of Deactivated Waste
-
Liquid Waste: After deactivation and any necessary neutralization, the liquid waste should be collected in a designated hazardous waste container. Do not pour deactivated enzyme solutions down the drain unless explicitly permitted by your institution's environmental health and safety department.
-
Solid Waste: Solid materials contaminated with this compound, such as pipette tips, tubes, and paper towels, should be placed in a sealed, labeled bag or container for solid hazardous waste. If the solid waste was treated with a chemical deactivant like bleach, ensure it is compatible with the waste container.
Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring all safety and regulatory steps are followed.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, contain the spill using absorbent materials.
-
Decontamination: Treat the spill area with a deactivating agent, such as a 10% bleach solution, and allow sufficient contact time.
-
Cleanup: Absorb the decontaminated material and clean the area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Alcohol Oxidase
Essential guidance for the safe handling and disposal of alcohol oxidase, ensuring the protection of researchers and the integrity of scientific work. This document provides immediate, procedural, and logistical information for laboratory professionals working with this compound. By adhering to these protocols, researchers can minimize risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required. It is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as recommendations may vary.[1][2]
| Protection Level | Item | Specification | Purpose |
| Primary Protection | Safety Glasses | ANSI Z87.1-rated, with side shields | Protects eyes from splashes.[3][4] |
| Lab Coat | Long-sleeved, appropriate for chemical and biological work | Protects skin and personal clothing from contamination.[3] | |
| Gloves | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact with the enzyme and reagents. | |
| Secondary Protection | Face Shield | Worn over safety glasses | Provides an additional layer of protection against splashes, especially during procedures with a high risk of aerosol generation. |
| Chemical-Resistant Apron | Offers extra protection for the torso against larger spills. | ||
| Respiratory Protection | N95 or P3 Filter Respirator | NIOSH-approved | Recommended when handling powdered forms of the enzyme or when there is a potential for aerosol generation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and contamination. The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health hazards. The following table outlines the recommended disposal procedures. Always adhere to local and institutional regulations for chemical and biological waste disposal.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as chemical waste. Consult the product-specific SDS for any deactivation procedures. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated biohazard or chemical waste container. |
| Liquid Waste (e.g., reaction mixtures) | Collect in a clearly labeled, sealed waste container. Do not pour down the drain. Treat as hazardous waste, especially if it contains organic solvents like ethanol. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated biohazard or chemical waste container. |
The following diagram illustrates the decision-making process for the proper disposal of waste generated during experiments with this compound.
Experimental Protocols: Best Practices for Common Procedures
While specific experimental protocols will vary, the following general procedures provide a framework for the safe handling of this compound during common laboratory tasks.
Reconstituting Lyophilized this compound:
-
Preparation: Ensure all necessary PPE is worn. Work in a clean, designated area, such as a laminar flow hood or a clean bench, to minimize contamination.
-
Equilibration: Allow the vial of lyophilized enzyme to reach room temperature before opening to prevent condensation, which can affect enzyme stability.
-
Opening: Carefully remove the cap to avoid creating a powder aerosol.
-
Reconstitution: Using a sterile pipette, slowly add the appropriate buffer as specified in the product data sheet. Avoid vigorous shaking or vortexing, which can denature the enzyme. Instead, gently swirl the vial or pipette the solution up and down to dissolve the powder.
-
Storage: Aliquot the reconstituted enzyme into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature, typically -20°C or below.
Performing an Enzyme Assay:
-
Reagent Preparation: Prepare all buffers and substrate solutions in a clean area.
-
Reaction Setup: In a suitable reaction vessel (e.g., cuvette, microplate well), add the buffer and substrate.
-
Initiation: Add the appropriate amount of reconstituted this compound to initiate the reaction. Mix gently by pipetting or inverting the vessel.
-
Measurement: Immediately place the reaction vessel in the spectrophotometer or other detection instrument to measure the reaction rate.
-
Decontamination: After the assay is complete, decontaminate all surfaces and equipment that came into contact with the enzyme.
By integrating these safety and handling protocols into your daily laboratory practices, you can create a safer research environment for yourself and your colleagues while ensuring the quality and reliability of your experimental results.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
